Quinaldine sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylquinoline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBPXXNFXHKRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-63-4 (Parent) | |
| Record name | Quinaldine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801020746 | |
| Record name | Quinaldine monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-47-7, 655-76-5 | |
| Record name | Quinoline, 2-methyl-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50978-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaldine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine monosulfate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine sulfate salt | |
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| Record name | QUINALDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Quinidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Quinidine (B1679956) sulfate (B86663), a class IA antiarrhythmic agent and a stereoisomer of the antimalarial quinine, has been a subject of extensive research due to its profound effects on cardiac electrophysiology.[1] Derived from the bark of the cinchona tree, its primary clinical application is in the management of certain cardiac arrhythmias.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and adverse effects of quinidine sulfate, supported by experimental data and methodologies.
Core Mechanism of Action: Ion Channel Modulation
Quinidine sulfate's primary mechanism of action involves the blockade of multiple ion channels within cardiac myocytes, which alters the cardiac action potential.[3] The most significant of these is the blockade of the fast inward sodium current (INa), a hallmark of class I antiarrhythmic drugs.[2]
1. Sodium Channel Blockade:
Quinidine binds to and blocks the voltage-gated sodium channels (specifically the Nav1.5 subtype) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This blockade exhibits "use-dependent" characteristics, meaning the degree of channel inhibition increases with higher heart rates.[2] By slowing the rate of sodium influx, quinidine decreases the maximum rate of depolarization (Vmax), which in turn slows the conduction velocity of electrical impulses throughout the heart.[2][3] This action is crucial in suppressing tachyarrhythmias by interrupting re-entrant circuits.
2. Potassium Channel Blockade:
In addition to its effects on sodium channels, quinidine also blocks several types of potassium channels.[2][3] This includes the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are critical for the repolarization (Phase 3) of the action potential.[2] By inhibiting these potassium currents, quinidine prolongs the duration of the action potential and, consequently, the effective refractory period of cardiac cells.[3] This extended refractory period makes the heart less susceptible to premature stimuli that can trigger arrhythmias.[3]
3. Other Ion Channel and Receptor Effects:
Quinidine's pharmacological profile is complex, extending beyond sodium and potassium channels. It also exerts inhibitory effects on:
-
The slow inward calcium current (ICa)[2]
-
The inward potassium rectifier current (IKI)[2]
-
The ATP-sensitive potassium channel (IKATP)[2]
-
The transient outward potassium current (Ito)[2]
Furthermore, quinidine exhibits anticholinergic (muscarinic receptor antagonist) and alpha-1 adrenergic blocking properties, which can contribute to its overall effect on the cardiovascular system.[1][2] At micromolar concentrations, it can also inhibit the Na+/K+-ATPase pump.[2]
Signaling Pathway of Quinidine's Antiarrhythmic Action
The following diagram illustrates the primary mechanism of quinidine's action on the cardiac action potential.
Figure 1: Mechanism of action of Quinidine Sulfate on cardiac ion channels.
Antimalarial Mechanism of Action
Separate from its antiarrhythmic effects, quinidine sulfate is also an effective antimalarial agent.[1][4] Its mechanism in this context involves targeting the erythrocytic stage of the Plasmodium parasite.[1] Quinidine accumulates in the parasite's acidic food vacuole and interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][4] It associates with the heme polymer (hemozoin) and inhibits the heme polymerase enzyme, leading to the accumulation of toxic free heme and subsequent death of the parasite.[4]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Volume of Distribution | 2 to 3 L/kg | Human | [1] |
| Time to Peak Plasma Concentration | ~2 hours (sulfate) | Human | [1] |
| Time to Peak Plasma Concentration | 3 to 4 hours (extended-release) | Human | [1] |
Experimental Protocols
1. Electrophysiological Recordings in Cardiac Myocytes:
-
Objective: To measure the effects of quinidine sulfate on the cardiac action potential and specific ion currents.
-
Methodology:
-
Cell Isolation: Isolate individual ventricular myocytes from animal models (e.g., guinea pig, rabbit) via enzymatic digestion.
-
Patch-Clamp Technique: Utilize the whole-cell patch-clamp technique to record action potentials in current-clamp mode and specific ion currents (INa, IKr, IKs) in voltage-clamp mode.
-
Drug Application: Perfuse the isolated myocytes with a control solution, followed by solutions containing varying concentrations of quinidine sulfate.
-
Data Acquisition and Analysis: Record changes in action potential duration, Vmax of phase 0, and the amplitude and kinetics of the target ion currents. Compare the data before and after drug application to determine the inhibitory effects of quinidine.
-
2. In Vivo Electrophysiology Studies:
-
Objective: To assess the effects of quinidine sulfate on cardiac electrical activity in a whole-animal model.
-
Methodology:
-
Animal Model: Anesthetize a suitable animal model (e.g., dog, pig).
-
Catheter Placement: Introduce electrode catheters into the heart via peripheral blood vessels to record intracardiac electrograms.
-
Baseline Recordings: Record baseline electrocardiogram (ECG) and intracardiac signals, including conduction intervals (e.g., PR, QRS, QT).
-
Drug Infusion: Administer quinidine sulfate intravenously at various doses.
-
Programmed Electrical Stimulation: Perform programmed electrical stimulation protocols to induce and assess the susceptibility to arrhythmias before and after drug administration.
-
Data Analysis: Analyze changes in ECG intervals, conduction velocities, and the ability to induce or terminate arrhythmias to evaluate the drug's in vivo efficacy.
-
Conclusion
The mechanism of action of quinidine sulfate is multifaceted, primarily revolving around its ability to block key ion channels involved in the cardiac action potential. Its "use-dependent" blockade of sodium channels and inhibition of potassium channels lead to a slowing of conduction and an increase in the refractory period, which are the basis for its antiarrhythmic properties. Additionally, its distinct antimalarial activity highlights its complex pharmacological profile. Understanding these detailed mechanisms is crucial for the continued development of more targeted and safer antiarrhythmic therapies.
References
An In-depth Technical Guide on the Synthesis and Preparation of Quinaldine Sulfate Crystals
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, purification, and verification of quinaldine (B1664567) sulfate (B86663) crystals. Quinaldine sulfate (2-methylquinolinium hydrogen sulfate) is a salt derived from quinaldine, a heterocyclic aromatic organic compound. This document outlines detailed experimental protocols for its preparation and characterization, intended for use in a laboratory setting.
Physicochemical Properties and Solubility
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Methylquinolinium hydrogen sulfate | |
| Molecular Formula | C₁₀H₁₁NO₄S | |
| Molecular Weight | 241.26 g/mol | |
| Physical State | Crystalline powder | |
| Color | White to grayish-white | |
| Melting Point | 211-214°C | |
| Boiling Point | 246.5°C at 760 mmHg | |
| Density | 1.06 g/mL | |
| Flash Point | 79.4°C |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 104.05 | |
| Methanol (B129727) | 7.44 | |
| Ethanol | 2.27 | |
| Acetone | 0.08 | |
| Ethyl ether | Insoluble (<0.01) | |
| Benzene (B151609) | Insoluble (<0.01) | |
| Hexane | Insoluble (<0.01) |
Data sourced from investigations by Allen and Sills.
Synthesis and Purification
The preparation of this compound is typically achieved through the direct reaction of quinaldine with sulfuric acid. The resulting crude product is then purified by recrystallization to obtain high-purity crystals.
Overall Experimental Workflow
The process involves two main stages: synthesis of the crude salt and its subsequent purification via recrystallization from methanol.
Caption: Workflow for this compound synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is based on the standard laboratory procedure documented by Allen and Sills for the Fish Control Laboratories.
Materials:
-
Quinaldine, practical grade (400 g)
-
iso-Octane (2 L)
-
Concentrated sulfuric acid (196 g)
-
Benzene (~250 mL)
-
Large reaction vessel with overhead stirrer
-
Addition funnel
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: In a large reaction vessel situated in a fume hood, dissolve 400 g of practical grade quinaldine in 2 liters of iso-octane.
-
Reaction: Begin vigorous stirring of the quinaldine solution. Slowly add 196 g of concentrated sulfuric acid from an addition funnel. The reaction is exothermic; control the addition rate to maintain the temperature below the boiling point of iso-octane (99.3°C).
-
Precipitation: As the sulfuric acid is added, a precipitate of this compound will form. Continue stirring for 30 minutes after the addition is complete to ensure the reaction is finalized.
-
Filtration: Isolate the solid product by vacuum filtering the resultant mixture.
-
Washing: Wash the collected filter cake with approximately 250 mL of benzene to remove unreacted quinaldine and other organic-soluble impurities.
-
Initial Drying: Allow the crude product to air-dry on the filter before proceeding to the purification step.
Protocol 2: Recrystallization of this compound from Methanol
This protocol refines the crude product to yield high-purity crystals. The salt is further refined by recrystallization from hot methanol.
Materials:
-
Crude this compound
-
Methanol, reagent grade
-
Large Erlenmeyer flask
-
Hot plate with stirring capability
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Transfer the crude this compound to the Erlenmeyer flask. Add a minimum volume of hot methanol and, while stirring, heat the mixture gently on a hot plate. Continue to add small portions of hot methanol until the solid has completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to induce further crystallization and maximize the product yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Final Wash: Gently wash the crystals on the filter with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the final product thoroughly. The crystals can be oven-dried at a temperature below their melting point or left under vacuum for an extended period.
Reaction Pathway and Verification
Synthesis Pathway
The synthesis of this compound is an acid-base reaction. Quinaldine, a weak base, reacts with the strong acid, sulfuric acid, to form the corresponding salt, 2-methylquinolinium hydrogen sulfate.
Caption: Acid-base reaction for the formation of this compound.
Product Verification
The purity and identity of the final crystalline product should be confirmed using standard analytical methods.
Table 3: Analytical Verification Methods
| Analytical Method | Expected Outcome | Reference |
| Melting Point | A sharp melting point within the range of 211-214°C indicates high purity. | |
| Titration | Titration with 0.1 N sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. | |
| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands at 1,000 and 1,170 cm⁻¹ for sulfate. | |
| Ultraviolet (UV) Spectroscopy | Absorption maxima observed at 236 and 317 nm. |
An In-depth Technical Guide to the Solubility of Quinaldine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinaldine (B1664567) sulfate (B86663) in various solvents. The information contained herein is intended to support research, development, and application of this compound across various scientific disciplines.
Core Topic: Solubility of Quinaldine Sulfate
This compound (C₁₀H₉N·H₂SO₄), the salt of 2-methylquinoline, is a white to grayish-white crystalline powder.[1][2] Its solubility is a critical physicochemical property that dictates its utility in various applications, most notably as an anesthetic in aquaculture.[1][3] The ionic nature of the sulfate salt significantly enhances its aqueous solubility compared to its parent compound, quinaldine.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data at 20°C.
| Solvent | Solubility ( g/100 mL) |
| Water | 104.05[1][2][4] |
| Methyl alcohol | 7.44[2][4] |
| Ethyl alcohol | 2.27[2][4] |
| Acetone | 0.08[2][4] |
| Ethyl ether | Insoluble (<0.01)[2] |
| Benzene | Insoluble (<0.01)[2] |
| Hexane | Insoluble (<0.01)[2] |
Saturated aqueous solutions of this compound exhibit a pH of 6.9 at 20°C.[1]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound, commonly referred to as the shake-flask method.[5][6]
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[7] Preliminary studies can determine the minimum time required to reach equilibrium.[6]
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions to construct a calibration curve.[5]
-
Analyze the diluted sample solution.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.[5]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
- 1. Buy this compound | 655-76-5 [smolecule.com]
- 2. This compound (655-76-5) for sale [vulcanchem.com]
- 3. scispace.com [scispace.com]
- 4. Quinaldine [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Quinaldine Sulfate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of quinaldine (B1664567) sulfate (B86663), a chemical compound with significant applications in aquaculture and various research fields. This document consolidates essential data, including its chemical identity, physicochemical properties, synthesis protocols, and established applications, with a focus on its use as a fish anesthetic.
Core Data Summary
A summary of the key quantitative data for quinaldine sulfate is presented below for quick reference and comparison.
| Property | Value | References |
| CAS Number | 655-76-5 | [1][2][3] |
| Molecular Formula | C₁₀H₉N·H₂SO₄ or C₁₀H₁₁NO₄S | [1][2] |
| Molecular Weight | 241.26 g/mol , 241.27 g/mol , 241.3 g/mol | [1][2][3] |
| Melting Point | 211-214 °C | [2] |
| Boiling Point | 246.5 °C at 760 mmHg | [2] |
| Density | 1.06 g/mL | [2] |
| Flash Point | 79.4 °C | [2] |
| pKa of Quinaldine | 5.83 | |
| UV Absorption Maxima | 236 nm and 317 nm | [2] |
Physicochemical Properties and Solubility
This compound is a white to grayish-white crystalline powder.[2] Its salt form significantly enhances its water solubility compared to its parent compound, quinaldine, which is a key advantage for its applications in aqueous environments.[2] The solubility profile in various solvents at 20°C is detailed in the table below.
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 104.05 | [2] |
| Methyl alcohol | 7.44 | [2] |
| Ethyl alcohol | 2.27 | [2] |
| Acetone | 0.08 | [2] |
| Ethyl ether | Insoluble (<0.01) | [2] |
| Benzene | Insoluble (<0.01) | [2] |
| Hexane | Insoluble (<0.01) | [2] |
Synthesis of this compound
This compound is typically synthesized through the reaction of quinaldine (2-methylquinoline) with sulfuric acid. A standard laboratory protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Practical grade quinaldine (400 g)
-
iso-Octane (2 liters)
-
Concentrated sulfuric acid (196 g)
-
Benzene (approx. 250 mL for washing)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Dissolve 400 g of practical grade quinaldine in 2 liters of iso-octane.
-
With vigorous stirring, slowly add 196 g of concentrated sulfuric acid to the solution.
-
Control the rate of sulfuric acid addition to maintain the temperature of the mixture below the boiling point of iso-octane (99.3°C).
-
After the addition is complete, filter the resulting mixture using a vacuum.
-
Wash the filter cake with approximately 250 mL of benzene.
-
Recrystallize the product from methanol to yield purified this compound.[2]
Product Verification: The purity and identity of the synthesized this compound can be confirmed through the following analytical methods:
-
Melting point determination: Expected range is 211-214°C.[2]
-
Titration: Titration with 0.1 N sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint should indicate high purity (e.g., 99.4%).[2]
-
Infrared (IR) Spectroscopy: Look for characteristic bands at 1,000 and 1,170 cm⁻¹ indicating the presence of the sulfate group.[2]
-
Ultraviolet (UV) Spectroscopy: Observe for absorption maxima at 236 and 317 nm.[2]
Applications in Research and Drug Development
This compound has several applications, most notably as a fish anesthetic. It is also used in the synthesis of other organic compounds.
Fish Anesthetic
The primary application of this compound is as an anesthetic and sedative for fish during handling, transport, and non-surgical research procedures.[1] Its high water solubility makes it a more practical alternative to the less soluble quinaldine.
Mechanism of Action: The precise physiological mechanism of action of this compound as a fish anesthetic is not fully elucidated.[4] It is presumed to be absorbed through the gills, leading to a progressive depression of the central and peripheral nervous systems.[2] Unlike some other anesthetics, fish under this compound anesthesia often retain some reflex action and do not typically cease gill ventilation, which can reduce the risk of asphyxia.
Important Note on Chemical Identity: this compound (2-methylquinoline sulfate) should not be confused with quinidine (B1679956) sulfate. Quinidine is a stereoisomer of quinine (B1679958) and functions as a Class I antiarrhythmic agent in humans by blocking sodium and potassium channels in cardiac cells. Quinaldine and quinidine are structurally and functionally distinct compounds.
Experimental Protocol: Fish Anesthesia
The effective concentration of this compound varies depending on the fish species, size, water temperature, and hardness.
General Guidelines for Use:
-
Stock Solution Preparation: Prepare a stock solution of this compound in water. Due to its acidic nature, the solution is often buffered with sodium bicarbonate to maintain a suitable pH (above 6.0 for anesthetic efficacy).[1]
-
Dosage: The effective concentration typically ranges from 15 to 60 mg/L. However, this can vary significantly. For example, most salmonids are anesthetized at 25 mg/L, while tilapia may require much higher concentrations.[1]
-
Induction: Place the fish in the anesthetic bath. Induction time is generally between 1 to 4 minutes.[1]
-
Monitoring: Continuously monitor the fish for the desired level of anesthesia and for any signs of distress.
-
Recovery: After the procedure, transfer the fish to a tank with fresh, well-aerated water for recovery. Recovery times typically range from 1 to 13 minutes.[1]
Factors Influencing Efficacy:
-
Species and Size: Larger fish may be more heavily sedated at a given dose.[2]
-
Water Temperature: Higher temperatures can lead to longer recovery times.[2]
-
Water Chemistry: The anesthetic is ineffective in waters with a pH below 6.[1]
Other Applications
Quinaldine and its derivatives, including the sulfate salt, serve as precursors in the synthesis of various organic compounds.[2] These include the production of dyes, such as Quinoline Yellows and pinacyanol, and pH indicators like Quinaldine Red. There is also mention of its use in the manufacturing of anti-malarial drugs, though this application is less detailed in the available literature.[2]
Safety and Handling
This compound is a chemical that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This guide is intended for informational purposes for a professional audience and should not be considered a substitute for established laboratory safety protocols and regulatory guidelines.
References
Physiological Effects of Quinaldine Sulfate on Fish: A Technical Guide
Abstract
Quinaldine (B1664567) sulfate (B86663) is a widely utilized anesthetic in fisheries research and aquaculture for the immobilization of fish during handling, transport, and experimental procedures. Its efficacy, however, is accompanied by a range of physiological and biochemical alterations within the organism. This technical guide provides an in-depth analysis of the physiological effects of Quinaldine sulfate on fish, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data on hematological and biochemical parameters, details experimental protocols for its application and the assessment of its effects, and presents hypothesized signaling pathways involved in its anesthetic action.
Introduction
This compound (2-methylquinoline sulfate) is a water-soluble crystalline powder that acts as a central nervous system depressant in fish.[1] While effective for inducing anesthesia, its use necessitates a thorough understanding of its physiological consequences to ensure animal welfare and the integrity of experimental data. The effects of this compound can vary significantly depending on factors such as fish species, size, water temperature, and pH.[1] This guide aims to provide a comprehensive overview of these effects, supported by experimental data and methodologies.
Physiological Effects
This compound induces a cascade of physiological responses in fish, affecting the cardiovascular, respiratory, endocrine, and hematological systems.
Cardiovascular and Respiratory Effects
Upon exposure to this compound, fish typically exhibit an initial stage of hyperactivity followed by a rapid loss of equilibrium. The anesthetic induces an initial tachycardia (increased heart rate), which is subsequently followed by bradycardia (decreased heart rate) and a reduction in respiratory function.[2] Unlike some other anesthetics, fish under full this compound anesthesia often do not cease gill ventilation, which can reduce the risk of asphyxia from respiratory arrest.
Stress Response
The application of this compound can act as a stressor, eliciting a hormonal stress response. This is often characterized by an increase in plasma cortisol and glucose levels.[3][4] However, in some contexts, particularly when used to mitigate handling stress, this compound has been shown to result in lower cortisol levels compared to untreated, stressed fish.[2]
Histological Effects on Gills
The gills are a primary site of uptake for waterborne anesthetics and are susceptible to histological alterations. At higher concentrations, this compound can cause mucus cell proliferation, sloughing of the epithelium, and the appearance of irregular epithelial surfaces on the gill lamellae.[5] One study on Nile tilapia reported sporadic ectasia in the gill lamellae 24 hours after anesthesia.[4]
Quantitative Physiological Data
The following tables summarize the quantitative effects of this compound on various physiological parameters in different fish species.
Table 1: Effects of this compound on Hematological Parameters in Common Carp (B13450389) (Cyprinus carpio) [5]
| Parameter | Control | 20 mg/L Quinaldine | 40 mg/L Quinaldine | 60 mg/L Quinaldine |
| Hemoglobin (Hb) (g/dL) | 8.5 ± 0.2 | 8.1 ± 0.3 | 7.5 ± 0.2 | 6.9 ± 0.3 |
| Total Erythrocyte Count (TEC) (10^6/mm³) | 2.1 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 |
| Packed Cell Volume (PCV) (%) | 30.5 ± 1.2 | 28.9 ± 1.1 | 26.8 ± 1.0 | 24.5 ± 1.1 |
| Total Leukocyte Count (TLC) (10³/mm³) | 15.2 ± 0.8 | 16.1 ± 0.9 | 17.5 ± 1.0 | 18.9 ± 1.2* |
| Mean Corpuscular Hemoglobin (MCH) (pg) | 40.5 ± 1.5 | 42.6 ± 1.8 | 44.1 ± 1.7 | 46.0 ± 1.9 |
| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) | 27.9 ± 1.1 | 28.0 ± 1.2 | 28.0 ± 1.1 | 28.2 ± 1.2 |
Values are presented as mean ± standard error. Asterisk () indicates a significant difference from the control group.
Table 2: Effects of this compound on Biochemical Parameters in Nile Tilapia (Oreochromis niloticus) [3][4]
| Parameter | Control | 50 ppm this compound | 100 ppm this compound | 200 ppm this compound |
| Glucose (mg/dL) | 55.3 ± 3.1 | 78.9 ± 4.2 | 85.4 ± 4.5 | 92.1 ± 4.8 |
| Cortisol (ng/mL) | 12.5 ± 1.1 | 35.8 ± 2.9 | 42.1 ± 3.5 | 48.7 ± 4.1 |
| Total Protein (g/dL) | 4.2 ± 0.2 | 3.8 ± 0.2 | 3.5 ± 0.2 | 3.1 ± 0.1 |
| Cholesterol (mg/dL) | 150.2 ± 8.5 | 135.7 ± 7.9 | 128.4 ± 7.1 | 119.6 ± 6.5 |
| Triglycerides (mg/dL) | 180.5 ± 10.2 | 162.1 ± 9.5 | 155.3 ± 8.9 | 148.2 ± 8.1 |
| Uric Acid (mg/dL) | 2.1 ± 0.1 | 2.5 ± 0.2 | 2.8 ± 0.2 | 3.2 ± 0.3 |
| Creatinine (mg/dL) | 0.8 ± 0.05 | 1.1 ± 0.07 | 1.3 ± 0.08 | 1.5 ± 0.09 |
Values are presented as mean ± standard error. Asterisk () indicates a significant difference from the control group.
Experimental Protocols
Anesthesia Induction and Recovery
This protocol describes a general procedure for anesthetizing fish with this compound for handling and minor procedures.
Materials:
-
This compound
-
Stock solution container (glass or chemical-resistant plastic)
-
Anesthetic bath (appropriately sized for the fish)
-
Recovery tank with clean, well-aerated water from the same source as the holding tank
-
Aeration source
-
Balance and weighing materials
-
Timer
Procedure:
-
Preparation of Anesthetic Solution:
-
Calculate the required amount of this compound to achieve the desired concentration in the anesthetic bath. Effective concentrations typically range from 15 to 60 mg/L, but should be determined for the specific species and conditions.
-
Prepare a concentrated stock solution by dissolving the calculated weight of this compound in a known volume of water. This compound is acidic and may require buffering with sodium bicarbonate to maintain a stable pH, especially in soft water.
-
Add the stock solution to the anesthetic bath and mix thoroughly to ensure a homogenous concentration.
-
-
Anesthesia Induction:
-
Gently transfer the fish from their holding tank to the anesthetic bath.
-
Start the timer immediately.
-
Observe the fish closely for the stages of anesthesia. Stage II, characterized by a loss of equilibrium where locomotion ceases but opercular movement continues, is often the target for handling.[6]
-
Induction time will vary depending on the concentration, temperature, and fish species, but typically occurs within 1 to 4 minutes.
-
-
Procedure and Monitoring:
-
Once the desired level of anesthesia is reached, the fish can be removed for the intended procedure.
-
Keep the duration of the procedure as short as possible.
-
Continuously monitor the fish's opercular movements.
-
-
Recovery:
-
Immediately after the procedure, transfer the fish to the recovery tank with clean, aerated water.
-
Monitor the fish for recovery, which is typically marked by the return of normal equilibrium and swimming behavior. Recovery time can range from a few minutes to over an hour.
-
Blood Sampling and Analysis
This protocol outlines the collection of blood from anesthetized fish for the analysis of hematological and biochemical parameters.
Materials:
-
Anesthetized fish (as per Protocol 4.1)
-
Heparinized syringes and needles
-
Microhematocrit tubes
-
Centrifuge
-
Plasma storage vials
-
Appropriate assay kits for biochemical analysis (e.g., cortisol, glucose)
Procedure:
-
Blood Collection:
-
From the anesthetized fish, draw blood via caudal venipuncture using a heparinized syringe.
-
The volume of blood collected should be minimized to avoid undue stress and physiological impact.
-
-
Hematological Analysis:
-
Immediately after collection, fill microhematocrit tubes with a portion of the whole blood for Packed Cell Volume (PCV) determination.
-
Prepare blood smears for differential white blood cell counts.
-
Use the remaining whole blood for red blood cell (RBC) and white blood cell (WBC) counts using a hemocytometer or an automated cell counter.
-
Determine hemoglobin concentration using a spectrophotometer-based method.
-
-
Biochemical Analysis:
-
Centrifuge the remaining blood sample to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
Analyze plasma samples for parameters such as cortisol, glucose, total protein, and others using commercially available assay kits according to the manufacturer's instructions.
-
Gill Histology
This protocol describes the preparation of gill tissue for histological examination.
Materials:
-
Anesthetized and euthanized fish
-
Dissecting tools
-
10% neutral buffered formalin
-
Cassettes for tissue processing
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stains
Procedure:
-
Tissue Collection and Fixation:
-
Following euthanasia, carefully dissect the gill arches from the fish.
-
Immediately fix the gill tissue in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing:
-
After fixation, trim the gill arches and place them in cassettes.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine the slides under a light microscope to assess the gill histology for any pathological changes.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound in fish is not fully elucidated. However, it is hypothesized to act as a central nervous system depressant, potentially through modulation of inhibitory and excitatory neurotransmitter systems.[7] The following diagrams illustrate plausible signaling pathways based on the known effects of other fish anesthetics.
Hypothesized GABAergic Pathway
Many anesthetics enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, a ligand-gated ion channel. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Hypothesized Effect on Voltage-Gated Sodium Channels
Some anesthetics are known to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, anesthetics can prevent neuronal firing.
Experimental Workflow for Assessing Physiological Effects
The following diagram illustrates a typical workflow for an experiment designed to evaluate the physiological effects of this compound on fish.
Conclusion
This compound is an effective anesthetic for fish, but its use is associated with significant physiological changes. This guide has provided a detailed overview of these effects, including quantitative data on hematological and biochemical parameters, standardized experimental protocols, and hypothesized mechanisms of action. Researchers and professionals in drug development should consider these physiological impacts when designing experiments and interpreting data to ensure both the welfare of the animals and the validity of their scientific findings. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to develop strategies to mitigate its adverse effects.
References
- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 2. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seafwa.org [seafwa.org]
- 7. Zebrafish behavioural profiling identifies GABA and serotonin receptor ligands related to sedation and paradoxical excitation - PMC [pmc.ncbi.nlm.nih.gov]
Quinaldine Sulfate: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline, serves as a valuable and versatile precursor in organic synthesis. Its enhanced water solubility and stability over its free base counterpart, quinaldine, make it a convenient starting material for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of the role of quinaldine sulfate in the synthesis of key organic molecules, including cyanine (B1664457) dyes and quinoline-based pharmaceuticals. Detailed experimental protocols, quantitative data, and reaction pathways are presented to facilitate its application in research and development.
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound that is a key structural motif in a variety of functional molecules.[1] While quinaldine itself is a colorless oil insoluble in water, its salt form, this compound, is a white to grayish-white crystalline powder with improved water solubility.[2][3] This property makes this compound a more manageable and practical starting material in many synthetic applications.
Historically, quinaldine is prepared via classic named reactions such as the Doebner-von Miller reaction or the Skraup synthesis.[1][4] this compound is then readily prepared by reacting quinaldine with sulfuric acid.[3] This guide focuses on the subsequent use of this compound as a precursor in the synthesis of high-value organic compounds.
Precursor Activation: From this compound to Reactive Intermediates
This compound is an acid salt and typically requires conversion to its free base, quinaldine, or to a quaternary ammonium (B1175870) salt to activate it for subsequent condensation reactions.
Neutralization to Quinaldine (Free Base)
For reactions requiring the nucleophilic character of the quinaldine nitrogen or the reactivity of the methyl group in a neutral context, this compound must first be neutralized.
Experimental Protocol: Liberation of Quinaldine
An aqueous solution of this compound is made alkaline by the addition of a base, such as sodium hydroxide, to a pH above the pKa of the quinaldinium ion. This deprotonates the nitrogen, yielding the free base, quinaldine. The oily quinaldine layer can then be extracted with an organic solvent like hexane.[3]
Formation of Quaternary Ammonium Salts
For the synthesis of cyanine dyes, the quinaldine nitrogen is typically alkylated to form a quaternary ammonium salt, such as 1-ethyl-2-methylquinolinium (B372601) iodide (quinaldine ethiodide). This process further activates the methyl group for condensation reactions.
Experimental Protocol: Synthesis of 1-Ethyl-2-methylquinolinium iodide
Quinaldine (the free base obtained from this compound) is reacted with an alkylating agent, such as iodoethane, to yield the corresponding N-alkylquinaldinium salt.[5] The product can be purified by recrystallization.
Synthesis of Quinoline Dyes
Quinaldine and its derivatives are fundamental building blocks for several classes of dyes.
Quinoline Yellow (Solvent Yellow 33)
Quinoline Yellow is a bright yellow dye synthesized from quinaldine and phthalic anhydride (B1165640).[6]
Experimental Protocol: Synthesis of Quinophthalone (Quinoline Yellow Precursor)
A mixture of 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride is heated. The temperature is raised from 195 °C to 220 °C over 4 hours, during which time 17-18 ml of water is distilled off. The reaction mass is then cooled to 100-120 °C and dissolved in boiling acetic acid. Upon cooling, the quinophthalone product crystallizes.[2] The water-soluble form, Quinoline Yellow WS, is obtained by subsequent sulfonation.[7]
References
- 1. Research Portal [research.usc.edu.au]
- 2. Quinaldine red - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Quinaldine Red(117-92-0) 1H NMR [m.chemicalbook.com]
- 7. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Quinaldine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and degradation profile of Quinaldine (B1664567) Sulfate (B86663) (2-methylquinolinium hydrogen sulfate). Understanding these characteristics is critical for the development of stable pharmaceutical formulations, ensuring drug product quality, safety, and efficacy throughout its shelf life. This document outlines the known thermal properties, degradation pathways, and provides detailed experimental protocols for the analysis of this compound.
Physicochemical Properties and Thermal Behavior
Quinaldine sulfate is the salt of quinaldine (2-methylquinoline) and sulfuric acid. It typically presents as a white to off-white crystalline powder. The thermal behavior of a drug substance is a critical quality attribute that influences its handling, storage, and formulation.
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₁NO₄S | |
| Molecular Weight | 241.26 g/mol | |
| Melting Point | 211-214°C | Represents the initial point of thermal transition.[1] |
| Thermal Decomposition Onset | ~280°C | Based on data from related quinoline (B57606) compounds.[2] |
Thermal Degradation Pathways
While specific, detailed studies on the thermal degradation of this compound are not extensively published, the degradation pathway can be inferred from the analysis of related quinoline compounds and general chemical principles. The decomposition is expected to be a multi-step process.[2]
The proposed degradation is initiated by the loss of the sulfate group, followed by the degradation of the methyl substituent and subsequent breakdown of the quinoline ring system. The gaseous byproducts likely include carbon dioxide (CO₂), sulfur dioxide (SO₂), water vapor (H₂O), and various lower molecular weight hydrocarbons.
Below is a proposed thermal degradation pathway for this compound, visualized using Graphviz.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
The following diagram illustrates the general workflow for a TGA experiment.
Caption: General workflow for a Thermogravimetric Analysis experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 250°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
The logical relationship for a DSC analysis is depicted in the following diagram.
Caption: Logical flow of a Differential Scanning Calorimetry analysis.
Stability Indicating Methodologies
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the chemical, physical, or microbiological properties of the drug substance, and that is specific so that the contents of the active ingredient, degradation products, and other components of interest can be accurately measured without interference.[3]
Forced Degradation Studies
Forced degradation (stress testing) is undertaken to demonstrate the specificity of the developed stability-indicating method and to identify likely degradation products.[4] This involves subjecting the drug substance to conditions more severe than accelerated stability testing.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate degradation in alkaline conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature for 24-48 hours | To assess susceptibility to oxidation. |
| Thermal Stress | Dry heat at a temperature above the accelerated stability condition (e.g., 80-100°C) | To investigate thermally induced degradation. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] | To assess the impact of light on stability. |
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred technique for the quantitative analysis of this compound and its degradation products. A reversed-phase HPLC (RP-HPLC) method would be suitable.
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 236 or 317 nm, based on UV maxima).[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method would need to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
The workflow for developing and validating a stability-indicating HPLC method is shown below.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
The thermal stability and degradation profile of this compound are critical parameters for ensuring its quality and performance in pharmaceutical applications. While direct, comprehensive public data is limited, a combination of data from related compounds and established analytical principles allows for a robust understanding of its behavior. The experimental protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the thermal properties and stability of this compound, in accordance with regulatory expectations. Adherence to these principles will support the development of safe, effective, and stable medicinal products.
References
- 1. This compound (655-76-5) for sale [vulcanchem.com]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. snscourseware.org [snscourseware.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Pivotal Role of Quinaldine in the Synthesis of Cyanine Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of cyanine (B1664457) dyes, with a particular focus on the foundational role of quinaldine (B1664567) and its derivatives. Cyanine dyes, a class of synthetic dyes, are integral to a multitude of applications in biomedical research and drug development, including fluorescent labeling, photodynamic therapy, and bio-imaging. Their versatile optical properties are intrinsically linked to their molecular structure, which is often constructed using quinaldine as a key building block.
Quinaldine: A Cornerstone for Cyanine Dye Synthesis
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound. Its significance in the synthesis of cyanine dyes stems from the reactivity of the methyl group at the 2-position. This methyl group is readily activated, enabling it to participate in condensation reactions that form the characteristic polymethine bridge of cyanine dyes.
While the term "quinaldine sulfate" is not prevalently documented in specific experimental protocols for cyanine dye synthesis, the use of quinaldine as a free base or, more commonly, as a quaternary ammonium (B1175870) salt is a cornerstone of this chemistry. The synthesis typically begins with the quaternization of the nitrogen atom in the quinoline (B57606) ring, which further enhances the acidity and reactivity of the 2-methyl group's protons. This activation is crucial for the subsequent condensation reactions. The counter-ion to the quaternary nitrogen is typically a halide (iodide, bromide) or a tosylate, though in principle, a sulfate (B86663) or bisulfate ion could also serve this role.
The general pathway for cyanine dye synthesis involving quinaldine can be summarized in two key stages:
-
Quaternization of Quinaldine: Quinaldine is reacted with an alkylating agent (e.g., an alkyl halide or alkyl tosylate) to form an N-alkyl quinaldinium salt. This step is fundamental to activating the 2-methyl group.
-
Condensation Reaction: The N-alkyl quinaldinium salt is then reacted with a second heterocyclic quaternary salt or a suitable linking agent in the presence of a base. This condensation reaction forms the polymethine chain that connects the two heterocyclic nuclei, resulting in the final cyanine dye.
The length of the polymethine chain, which dictates the absorption and emission wavelengths of the dye, can be controlled by the choice of the linking agent.
Experimental Protocols for Cyanine Dye Synthesis from Quinaldine Derivatives
The following sections provide detailed methodologies for the synthesis of various classes of cyanine dyes derived from quinaldine.
Synthesis of Symmetrical Trimethine Cyanine Dyes (e.g., Pinacyanol)
Symmetrical trimethine cyanine dyes are characterized by a three-carbon polymethine bridge connecting two identical quinaldine moieties. A classic example is Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide).
Experimental Protocol:
-
Preparation of N-Ethylquinaldinium Iodide:
-
In a round-bottom flask, dissolve quinaldine in a suitable solvent such as acetonitrile.
-
Add an excess of ethyl iodide.
-
Reflux the mixture for several hours (e.g., 4-6 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid N-ethylquinaldinium iodide by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Condensation to form Pinacyanol:
-
Dissolve two molar equivalents of N-ethylquinaldinium iodide in a suitable solvent like ethanol (B145695) or pyridine (B92270).
-
Add one molar equivalent of a one-carbon linking agent, such as formaldehyde (B43269) (often in the form of paraformaldehyde or a 37% aqueous solution) or triethyl orthoformate.[1]
-
Add a basic catalyst, such as pyridine or triethylamine (B128534).
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by the appearance of a deep blue color.
-
Cool the reaction mixture to allow the cyanine dye to crystallize.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Pinacyanol.
-
Synthesis of Symmetrical Pentamethine Cyanine Dyes
Symmetrical pentamethine cyanine dyes feature a five-carbon polymethine bridge and exhibit absorption and emission at longer wavelengths compared to their trimethine counterparts.
Experimental Protocol:
-
Preparation of N-Alkylquinaldinium Salt: Prepare the N-alkylquinaldinium salt as described in section 2.1.1.
-
Condensation Reaction:
-
Dissolve two molar equivalents of the N-alkylquinaldinium salt in a solvent such as pyridine or a mixture of pyridine and acetic anhydride.
-
Add one molar equivalent of a three-carbon linking agent, such as malonaldehyde bis(phenylimine) hydrochloride or 1,1,3,3-tetramethoxypropane.[1]
-
Add a catalytic amount of a base like sodium acetate (B1210297) if not using pyridine as the primary solvent.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and precipitate the dye by adding a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash thoroughly, and purify by column chromatography or recrystallization.
-
Synthesis of Asymmetrical Cyanine Dyes
Asymmetrical cyanine dyes are synthesized by condensing two different heterocyclic quaternary salts.
Experimental Protocol:
-
Preparation of Heterocyclic Quaternary Salts: Prepare the N-alkylquinaldinium salt and the second, different N-alkyl heterocyclic quaternary salt (e.g., from lepidine, benzothiazole, or benzoxazole) separately.
-
Condensation Reaction:
-
The synthesis of asymmetrical dyes often proceeds via a two-step, one-pot reaction.
-
First, one of the heterocyclic salts is reacted with an excess of a polymethine chain precursor (e.g., N,N'-diphenylformamidine for a trimethine dye) in the presence of a dehydrating agent like acetic anhydride. This forms an intermediate.
-
Without isolating the intermediate, the second heterocyclic salt and a basic catalyst (e.g., triethylamine or pyridine) are added to the reaction mixture.
-
The mixture is then heated to complete the condensation.
-
The asymmetrical cyanine dye is isolated by precipitation and purified by column chromatography to separate it from any symmetrical dye byproducts.
-
Quantitative Data on Quinaldine-Derived Cyanine Dyes
The optical properties of cyanine dyes are highly dependent on their structure, particularly the length of the polymethine chain and the nature of the heterocyclic nuclei. The following table summarizes key quantitative data for representative cyanine dyes synthesized from quinaldine derivatives.
| Dye Name (Class) | Heterocyclic Nucleus 1 | Heterocyclic Nucleus 2 | Polymethine Chain Length (n) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Yield (%) | Reference |
| Pinacyanol (Trimethine) | Quinaldine | Quinaldine | 1 | ~605 | ~630 | ~230,000 | Good | [1] |
| Kryptocyanine (Trimethine) | Lepidine | Lepidine | 1 | ~705 | ~730 | ~250,000 | Good | [1] |
| Quinaldine Blue (Monomethine) | Quinaldine | Quinaldine | 0 | ~480 | ~510 | Not Reported | Moderate | [1] |
| A Quinaldine-Thiazole Dye (Asym. Monomethine) | Quinaldine | Thiazole | 0 | ~522 | Not Reported | Not Reported | 19 | [1] |
| A Quinaldine-Quinoline Dye (Asym. Monomethine) | Quinaldine | Quinoline (4-position) | 0 | ~557 | Not Reported | Not Reported | 45 | [1] |
Note: The exact optical properties can vary depending on the solvent and the specific counter-ion.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis of cyanine dyes from quinaldine.
Caption: Workflow for the synthesis of a symmetrical trimethine cyanine dye.
Caption: General workflow for the synthesis of an asymmetrical cyanine dye.
Conclusion
Quinaldine and its N-alkylated quaternary salts are indispensable precursors in the synthesis of a wide array of cyanine dyes. The reactivity of the 2-methyl group provides a versatile handle for constructing the polymethine bridge that is central to the structure and function of these dyes. By carefully selecting the reaction conditions and the linking agents, researchers can tune the properties of the resulting cyanine dyes to suit specific applications in drug development, diagnostics, and advanced materials science. The protocols and data presented in this guide offer a foundational understanding for the rational design and synthesis of novel quinaldine-based cyanine dyes.
References
Potential applications of Quinaldine sulfate in pharmaceutical chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldine (B1664567) sulfate (B86663), the sulfate salt of 2-methylquinoline, is a chemical compound primarily recognized for its application in aquaculture as a fish anesthetic. However, its utility extends into the realm of pharmaceutical chemistry, where it serves as a valuable and versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. While direct therapeutic applications of quinaldine sulfate in humans have not been established, the inherent bioactivity of the quinoline (B57606) scaffold has propelled the investigation of its derivatives against a wide spectrum of diseases. This technical guide elucidates the potential of this compound as a starting material in drug discovery, summarizing key synthetic pathways, quantitative data on the biological activity of its derivatives, and detailed experimental protocols.
Introduction
This compound, chemically known as 2-methylquinolinium hydrogen sulfate, is a white to grayish-white crystalline powder with the molecular formula C₁₀H₁₁NO₄S.[1] Its high water solubility distinguishes it from its parent compound, quinaldine (2-methylquinoline).[1] While its most prominent commercial use is in fisheries, the quinoline ring system at its core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] This guide will explore the potential of this compound as a foundational element in the synthesis of novel therapeutic agents.
It is crucial to distinguish this compound from quinidine (B1679956) sulfate. Quinidine is a stereoisomer of quinine (B1679958) and a well-established antiarrhythmic and antimalarial drug with a distinct chemical structure and mechanism of action, involving the blockade of sodium and potassium channels in cardiac cells.[4] this compound does not share these therapeutic applications.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₄S | [1] |
| Molecular Weight | 241.27 g/mol | [1] |
| Appearance | White to grayish-white crystalline powder | [1] |
| Melting Point | 211-214 °C | [1] |
| Water Solubility | Highly soluble | [1] |
Synthesis of this compound
This compound is typically synthesized through the reaction of quinaldine (2-methylquinoline) with sulfuric acid.
Materials:
-
Quinaldine (2-methylquinoline)
-
Concentrated sulfuric acid
-
Suitable solvent (e.g., isooctane)
-
Benzene (B151609) (for washing)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve quinaldine in the chosen solvent in a reaction vessel equipped with a stirrer.
-
Slowly add concentrated sulfuric acid to the solution while stirring vigorously. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Continue stirring until the reaction is complete. The formation of a precipitate indicates the formation of this compound.
-
Filter the mixture to isolate the crude this compound.
-
Wash the filter cake with a non-polar solvent like benzene to remove any unreacted quinaldine.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound crystals.
Product Verification:
-
Melting Point Determination: The melting point of the purified product should be within the expected range of 211-214 °C.[1]
-
Titration: Purity can be assayed by titration with a standardized solution of sodium hydroxide.[1]
-
Spectroscopy: Infrared (IR) spectroscopy should show characteristic peaks for the sulfate group. Ultraviolet (UV) spectroscopy can be used to confirm the quinoline structure.[1]
This compound as a Precursor in Pharmaceutical Synthesis
The primary value of this compound in pharmaceutical chemistry lies in its role as a starting material for the synthesis of more complex, biologically active molecules. The quinaldine moiety can be chemically modified to produce a wide range of derivatives.
Logical Workflow for Drug Discovery from this compound
Caption: A logical workflow for drug discovery starting from this compound.
Synthesis of Quinaldine Derivatives
Various synthetic strategies can be employed to modify the quinaldine structure. A common approach involves the condensation of the methyl group at the 2-position with aldehydes.
Materials:
-
Quinaldine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., acetic anhydride (B1165640) or zinc chloride)
-
Solvent (if required)
Procedure:
-
Combine quinaldine and the aromatic aldehyde in a reaction flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the desired 2-styrylquinoline (B1231325) derivative.
Potential Therapeutic Applications of Quinaldine Derivatives
While this compound itself is not used therapeutically, its derivatives have shown promise in various areas of pharmaceutical research.
Anticancer Activity
Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and induction of apoptosis.[5]
| Derivative Class | Example Compound(s) | Cancer Cell Line(s) | Reported IC₅₀ | Reference(s) |
| Benzimidazo[1,2-α]quinoline | N-amidino-substituted derivative | HCT 116 (colon) | 2.5 µM | [6] |
| Benzimidazo[1,2-α]quinoline | N-amidino-substituted derivative | SW620 (colon) | 1.2 µM | [6] |
| Quinoline-imidazole | Compound 12a | HepG2 (liver) | 2.42 µM | [7] |
| Quinoline-imidazole | Compound 12a | A549 (lung) | 6.29 µM | [7] |
| Quinoline-imidazole | Compound 12a | PC-3 (prostate) | 5.11 µM | [7] |
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties by targeting key inflammatory mediators.[8]
Antimicrobial and Antifungal Activity
The quinoline scaffold is present in several antibacterial and antifungal agents. Derivatives of quinaldine have also been investigated for their antimicrobial potential.[9][10]
| Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| N-Aryl-1,2,3-dithiazoles | Gram-positive bacteria, Fungi | Significant activity reported | [9] |
| Glycoside-linked quinolines | Gram-positive bacteria | Potential activity reported | [9] |
Signaling Pathways and Mechanisms of Action of Quinaldine Derivatives
The biological effects of quinaldine derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
A number of quinoline-based compounds have been shown to target critical pathways involved in cancer cell proliferation and survival.
Caption: Generalized inhibitory action of some quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Outlook
This compound is a readily accessible and economically viable chemical that holds significant potential as a starting material in pharmaceutical synthesis. While its direct therapeutic applications are yet to be discovered, the vast body of research on the pharmacological activities of its derivatives underscores the importance of the quinaldine scaffold in drug discovery. Future research should focus on developing efficient and scalable synthetic routes from this compound to novel bioactive molecules. Further exploration of the structure-activity relationships of quinaldine derivatives will be crucial in designing next-generation therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The continued investigation into the potential of this versatile precursor is a promising avenue for the development of new and effective pharmaceuticals.
References
- 1. Buy this compound | 655-76-5 [smolecule.com]
- 2. Quinaldine - Wikipedia [en.wikipedia.org]
- 3. QUINALDINE FOR SYNTHESIS 2-Methylqunoline [canadachemical.com]
- 4. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Quinaldine Sulfate
Introduction
Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline (B7769805), is a heterocyclic aromatic compound with significant applications in various scientific and industrial fields. It is notably utilized as an anesthetic in fisheries for the transportation and handling of fish. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for structural elucidation, purity assessment, and quality control. This guide presents a detailed overview of the spectroscopic data for quinaldine sulfate, accompanied by representative experimental protocols and a generalized workflow for its analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, providing a reference for its characteristic spectral features.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy offers detailed insights into the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic of the 2-methylquinoline framework. The presence of the sulfate counter-ion and the protonation of the quinoline (B57606) nitrogen influence the chemical shifts of the nearby nuclei.
| NMR Parameter | Chemical Shift Range (ppm) | Assignment |
| ¹H NMR (Aromatic) | 7.0 - 8.8 | Protons on the quinoline ring system. |
| ¹H NMR (Methyl) | 2.7 - 2.8 | Protons of the 2-methyl group. |
| ¹³C NMR (Aromatic) | 120 - 160 | Carbon atoms within the quinoline ring. |
| ¹³C NMR (Methyl) | ~25 | Carbon atom of the 2-methyl group. |
Note: Chemical shifts can vary based on the solvent, concentration, and instrument frequency.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound displays distinct absorption bands corresponding to the functional groups present in the molecule. Key bands confirm the presence of the quinoline ring, the amine salt, and the sulfate group.
| Wavenumber (cm⁻¹) | Assignment |
| ~2700 (broad) | N-H stretch of the protonated quinoline nitrogen (amine salt). |
| 1170 and 1000 | Characteristic absorption bands for the sulfate group. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound is characterized by absorption maxima resulting from π→π* electronic transitions within the conjugated quinoline ring system. The protonated state of the nitrogen atom in acidic media affects these transitions.
| Wavelength (λmax) | Solvent/Conditions |
| 236 nm | 0.1 N Sulfuric Acid |
| 317 nm | 0.1 N Sulfuric Acid |
| 349 nm | (Related quinoline data) |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound are not always published with the data itself. The following sections provide representative methodologies for each technique, based on standard laboratory practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation : Accurately weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Data Acquisition :
-
Tune and shim the probe to the sample for optimal magnetic field homogeneity.
-
For quantitative ¹H NMR, use a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
For a standard ¹³C NMR spectrum, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope. Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration if quantitation is needed.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift axis using the internal standard.
Infrared (IR) Spectroscopy
This protocol describes the KBr pellet method, a common technique for analyzing solid samples.
-
Sample Preparation : Gently grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the mixture to a pellet die.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Press the powder in the die under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
-
Data Processing : The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol provides a general method for obtaining a UV-Vis absorption spectrum.
-
Sample Preparation : Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., deionized water, ethanol, or 0.1 N H₂SO₄). From the stock solution, prepare a dilute solution with an expected maximum absorbance in the range of 0.2 to 0.8 AU to ensure linearity.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a pair of matched 1 cm path length quartz cuvettes, one with the pure solvent (the blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvette.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200 to 800 nm.
-
-
Data Processing : The resulting spectrum plots absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λmax).
Mandatory Visualization
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound. This process ensures that robust and reliable data is collected for structural verification and quality assessment.
Caption: Workflow for Spectroscopic Analysis of this compound.
Methodological & Application
Application Notes and Protocols for Quinaldine Sulfate Anesthesia in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine (B1664567) sulfate (B86663) is a water-soluble crystalline anesthetic that has been utilized in various fish species. Its application in zebrafish (Danio rerio), a prominent model organism in biomedical research, requires specific protocols to ensure animal welfare and experimental reproducibility. These application notes provide detailed protocols for the use of quinaldine sulfate as an anesthetic for both larval and adult zebrafish, based on available scientific literature. It is important to note that while some data exists for larval zebrafish, specific quantitative data for adult zebrafish is limited. Therefore, the provided adult protocol should be considered a guideline, and it is imperative that researchers conduct pilot studies to determine the optimal concentration and exposure times for their specific experimental conditions and zebrafish strain.
Mechanism of Action: The precise mechanism of action for this compound as a fish anesthetic is not fully elucidated. However, it is understood to cause a progressive depression of the central and peripheral nervous systems. It is important to note that this compound may not completely block involuntary muscle movement, which could make it unsuitable for delicate surgical procedures.[1]
Data Presentation
Table 1: Anesthetic Properties of this compound in Larval Zebrafish
| Parameter | Value | Reference |
| Anesthetic Type | Deep Anesthesia | Evaluating anaesthetics for improving scientific research and welfare using larval zebrafish |
| Aversive Concentration | 0.1 mM | Evaluating anaesthetics for improving scientific research and welfare using larval zebrafish |
Table 2: this compound Anesthesia in Other Fish Species (for reference in adult zebrafish pilot studies)
| Species | Effective Concentration | Induction Time | Recovery Time | Reference |
| Striped Bass | 25 - 55 ppm | 2 - 5 minutes | 20 - 50 minutes (at 4°C) | EFFICACY AND RESIDUES OF this compound, AN ANESTHETIC FOR STRIPED BASS (ROCCUS SAXA TILlS) |
| Salmonids | 25 mg/L | < 4 minutes | 1 - 13 minutes | The Efficacy of this compound as an anesthetic for freshwater fish |
| Nile Tilapia | 50, 100, 200 ppm | Not specified | Not specified | Effect of this compound on physiological and biochemical changes... |
Disclaimer: These values are for other fish species and should only be used as a starting point for pilot studies in adult zebrafish. Direct extrapolation of these concentrations is not recommended.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a water-soluble crystalline powder.[2] Its stock solutions are acidic and can significantly lower the pH of the anesthetic solution, particularly in soft water.[3] Therefore, buffering is crucial to maintain a stable and physiological pH (typically 7.0-7.5) for the anesthetic bath.
Materials:
-
This compound powder
-
Distilled water
-
Sodium bicarbonate (baking soda) or other suitable buffer
-
pH meter
-
Glass beaker or flask
-
Stir bar and stir plate
Procedure:
-
Prepare a 1% (10 g/L) stock solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve it in 100 mL of distilled water in a glass beaker with a stir bar.
-
Stir until fully dissolved.
-
-
Buffer the stock solution:
-
While monitoring the pH with a calibrated pH meter, slowly add a buffer such as sodium bicarbonate until the pH of the stock solution is between 7.0 and 7.5.
-
-
Storage:
-
Store the buffered stock solution in a clearly labeled, light-protected container at 4°C. The stability of the stock solution should be determined by individual laboratories.
-
Anesthesia Protocol for Larval Zebrafish (up to 7 days post-fertilization)
This protocol is based on the limited available data for larval zebrafish. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific larval stage and experimental endpoint.
Materials:
-
Buffered this compound stock solution (10 g/L)
-
System water (water from the zebrafish housing system)
-
Petri dishes or small beakers for anesthesia and recovery
-
Transfer pipettes
Procedure:
-
Prepare the anesthetic bath:
-
Based on the reference concentration of 0.1 mM (approximately 24.7 mg/L) used in aversion studies, prepare a working solution by diluting the buffered stock solution in system water. For example, to make 100 mL of a 25 mg/L solution from a 10 g/L stock, add 0.25 mL of the stock solution to 99.75 mL of system water.
-
It is crucial to test a range of concentrations (e.g., 10, 25, 50 mg/L) in a pilot study to determine the effective concentration for the desired level of anesthesia.
-
-
Induction:
-
Transfer the zebrafish larvae into the anesthetic bath.
-
Monitor the larvae continuously for the desired level of anesthesia (e.g., cessation of movement, lack of response to touch). Record the time to induction.
-
-
Procedure:
-
Once the desired anesthetic plane is reached, perform the experimental procedure.
-
-
Recovery:
-
Immediately following the procedure, transfer the larvae to a recovery container with fresh, aerated system water.
-
Monitor the larvae for the return of normal swimming behavior. Record the time to recovery.
-
Anesthesia Protocol for Adult Zebrafish (General Guidance for Pilot Studies)
WARNING: There is a lack of specific, validated concentrations of this compound for the anesthesia of adult zebrafish in the scientific literature. The following protocol is a general guideline. Researchers MUST conduct pilot studies to determine a safe and effective concentration for their specific zebrafish population and experimental needs. Extended exposure to this compound can be toxic.[1]
Materials:
-
Buffered this compound stock solution (10 g/L)
-
System water
-
Anesthesia tank (e.g., 1 L beaker or tank)
-
Recovery tank with aeration
-
Net for transferring fish
Procedure:
-
Prepare the anesthetic bath:
-
Based on concentrations used for other fish species (e.g., 25-55 ppm for striped bass), prepare a range of test concentrations for a pilot study. For example, start with lower concentrations such as 10 mg/L, 25 mg/L, and 50 mg/L.
-
Add the calculated volume of the buffered stock solution to the appropriate volume of system water in the anesthesia tank. Ensure the final pH is between 7.0 and 7.5.
-
-
Induction:
-
Net a small number of fish and gently place them into the anesthetic bath.
-
Closely monitor the fish for the stages of anesthesia:
-
Stage 1 (Sedation): Reduced swimming activity, but still responsive.
-
Stage 2 (Anesthesia): Loss of equilibrium, cessation of swimming, reduced opercular movement.
-
Stage 3 (Surgical Anesthesia): No response to tactile stimuli (e.g., tail pinch).
-
-
Record the time to reach each stage for each concentration.
-
-
Procedure:
-
Once the desired level of anesthesia is achieved, perform the procedure. Be aware that this compound may not completely eliminate muscle twitching.[1]
-
-
Recovery:
-
Immediately after the procedure, transfer the fish to a recovery tank with fresh, well-aerated system water.
-
Monitor the fish closely for the return of normal opercular movement and swimming behavior. Record the recovery time.
-
Observe the fish for at least 24 hours post-anesthesia for any adverse effects or mortality.
-
Visualizations
Caption: Experimental workflow for this compound anesthesia in zebrafish.
Caption: Proposed mechanism of this compound anesthesia in fish.
References
Application Notes and Protocols: Preparation of Quinaldine Sulfate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and quality control of a Quinaldine (B1664567) Sulfate (B86663) stock solution for research and development applications.
Introduction
Quinaldine sulfate, the salt of 2-methylquinoline, is a compound utilized in various scientific applications, notably as an anesthetic in fisheries and in the synthesis of dyes and pharmaceuticals.[1][2] Unlike its parent compound, quinaldine, which is an oily liquid with low water solubility, this compound is a crystalline solid with excellent solubility in water.[2][3] This property makes it a more convenient formulation for preparing accurate aqueous solutions.[2][4]
These application notes provide a comprehensive guide to preparing a standardized this compound stock solution, ensuring reproducibility and accuracy in experimental workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in solution preparation. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-Methylquinolinium hydrogen sulfate | [3] |
| Synonyms | 2-Methylquinoline sulfate salt, Quinaldine sulphate | [3][5] |
| CAS Number | 655-76-5 | [3][6][7] |
| Molecular Formula | C₁₀H₉N·H₂SO₄ | [7][8] |
| Molecular Weight | 241.26 g/mol | [3][6] |
| Appearance | White to grayish-white or light yellow crystalline powder | [3][6] |
| Melting Point | 211-214°C | [3][6][9] |
| Solubility (at 20°C) | Water: 104.05 g/100 mLMethanol: 7.44 g/100 mLEthanol: 2.27 g/100 mLAcetone: 0.08 g/100 mLInsoluble: Ether, Benzene, Hexane | [3][6] |
| pH | A saturated aqueous solution has a pH of 6.9 at 20°C.[9] As an acid salt, it may require buffering with a base like sodium bicarbonate for certain biological applications.[9] | [9] |
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the steps for preparing a 100 mL of a 100 mM this compound stock solution. The concentration can be adjusted as needed by modifying the mass of the solute.
Materials and Equipment
-
This compound powder (CAS 655-76-5)
-
Deionized or distilled water
-
Analytical balance
-
100 mL volumetric flask (Class A)
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Beaker
-
Sterile syringe filter (0.22 µm), if sterile solution is required
-
Sterile storage bottle (amber glass recommended)
Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, using a molecular weight of 241.26 g/mol :
Mass (g) = 0.1 mol/L x 0.1 L x 241.26 g/mol = 2.4126 g
Step-by-Step Procedure
-
Weighing: Accurately weigh 2.4126 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a beaker containing approximately 70-80 mL of deionized water. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Stir until the powder is completely dissolved. This compound's high water solubility should facilitate rapid dissolution.[9]
-
Volume Adjustment: Carefully transfer the dissolved solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogenous.
-
Sterilization (Optional): If a sterile solution is required for biological applications, pass the solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed amber bottle to protect it from light.[8] For long-term stability, refrigeration at 2-8°C is recommended.
Workflow Diagram
Caption: A flowchart of the key steps for preparing a this compound stock solution.
Quality Control
After preparation, it is advisable to perform quality control checks to verify the solution's concentration and integrity, especially for use in sensitive assays.
-
pH Measurement: Check the pH of the solution. A saturated aqueous solution should have a pH of approximately 6.9.[9] Significant deviation may indicate contamination.
-
UV-Vis Spectroscopy: Verify the characteristic ultraviolet absorption maxima. In 0.1N H₂SO₄, this compound exhibits peaks at 236 nm and 317 nm.[3][6] This can confirm the identity and be used for quantitative analysis if a standard curve is prepared.
-
Visual Inspection: The solution should be clear and free of particulates.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder and solutions.[8]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[8] It is irritating to the respiratory system and skin and poses a risk of serious eye damage.[8] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the solution to enter drains.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and strong bases.[8]
References
- 1. Quinaldine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. seafwa.org [seafwa.org]
- 3. This compound (655-76-5) for sale [vulcanchem.com]
- 4. scispace.com [scispace.com]
- 5. This compound | 655-76-5 [chemnet.com]
- 6. Quinaldine [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Buy this compound | 655-76-5 [smolecule.com]
Application Notes and Protocols for Quinaldine Sulfate Dosage in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the correct dosage of Quinaldine (B1664567) sulfate (B86663) for anesthetic purposes in aquaculture. The information is intended to ensure safe and effective application while minimizing stress and potential harm to the fish.
Introduction to Quinaldine Sulfate
This compound (2-methylquinoline sulfate) is a crystalline powder used as an anesthetic in aquaculture.[1] It is valued for its rapid induction and recovery times. However, its efficacy and toxicity are influenced by a variety of factors, including fish species, size, water temperature, and pH.[1][2] It is crucial to determine the optimal dosage for each specific application to ensure the welfare of the fish and the success of the procedure. Extended exposure can be toxic, making it suitable primarily for short-term anesthesia.[1]
Factors Influencing Dosage
The effective concentration of this compound can vary significantly. Key factors to consider when determining the appropriate dosage include:
-
Fish Species: Different species have varying sensitivities to anesthetics.[1] For instance, the 96-hour LC50 (the concentration lethal to 50% of the fish) for largemouth bass is 6.80 mg/l, while for carp (B13450389) it is 72.5 mg/l.[3]
-
Fish Size: Larger fish may be more heavily sedated at a given dose.[1]
-
Water Temperature: Higher water temperatures generally lead to longer recovery times.[1]
-
Water pH: this compound becomes ineffective as an anesthetic in water with a pH below 6.[2]
-
Water Hardness: The hardness of the water can also influence the anesthetic's effectiveness.[1]
Quantitative Data Summary
The following tables summarize recommended dosages and other relevant quantitative data for this compound in various fish species.
Table 1: Recommended Anesthetic Dosages of this compound for Various Fish Species
| Fish Species | Dosage (ppm or mg/L) | Temperature (°C) | Induction Time | Recovery Time | Notes |
| Striped Bass (Roccus saxatilis) | 25 - 55 ppm | 4 | - | 20 - 50 minutes | Effective for anesthetization.[4] |
| Common Carp (Cyprinus carpio) | 20 mg/L | - | Slower | Faster | Considered a safe concentration with mild effects on gill structure and physiological status.[5] |
| Salmonids | 25 mg/L | - | < 4 minutes | 1 - 13 minutes | Effective for most salmonids.[2] |
| Sea Bass (Dicentrarchus labrax) | 15 ppm (light anesthesia) | - | - | - | In combination with 1 ppm diazepam, only 5 ppm is needed for light anesthesia.[3] |
| Sea Bass (Dicentrarchus labrax) | 20 ppm (deep anesthesia) | - | - | - | In combination with 1 ppm diazepam, only 7.5 ppm is needed for deep anesthesia.[3] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 13 ppm (deep anesthesia) | - | 6.40 ± 0.28 min | - | When combined with 1 ppm Diazepam, deep anesthesia is achieved at 9.75 ppm in 1.20 ± 0.09 min.[6] |
| Red Drum | 35 mg/L | 26 | < 3 minutes | < 10 minutes | Lowest effective concentration.[6] |
| Goldfish | 60 mg/L | 24 | < 3 minutes | < 10 minutes | Lowest effective concentration.[6] |
Table 2: Toxicity Data for this compound
| Fish Species | Toxicity Metric (LC50) | Concentration (mg/L) | Exposure Time |
| Largemouth Bass | 96-hour LC50 | 6.80 | 96 hours |
| Carp | 96-hour LC50 | 72.5 | 96 hours |
Experimental Protocol for Determining Optimal Dosage
It is imperative to perform a dose-response study to determine the optimal this compound concentration for a specific species and set of environmental conditions.
Objective: To determine the minimum effective dose of this compound that induces the desired level of anesthesia with a rapid and smooth recovery.
Materials:
-
This compound
-
A series of appropriately sized tanks for holding fish
-
Aeration equipment
-
Water quality monitoring equipment (pH meter, thermometer, etc.)
-
Stopwatch
-
Fish of the target species and size class
Methodology:
-
Acclimation: Acclimate the fish to the experimental tanks for a sufficient period to minimize stress.
-
Stock Solution Preparation:
-
This compound is a crystalline powder that is water-soluble.[2]
-
Prepare a stock solution of a known concentration (e.g., 1 g/L). The molecular weight of this compound is approximately 1.7 times that of quinaldine; this should be considered when calculating the final concentration of active quinaldine.[4]
-
-
Dose-Response Study:
-
Prepare a range of test concentrations in separate tanks. Based on the literature, a starting range of 10, 25, 40, and 55 ppm of quinaldine is a reasonable starting point for many species.[4]
-
Introduce a small group of fish to each test concentration and a control tank (without anesthetic).
-
Continuously monitor the fish for the following stages of anesthesia:
-
Stage I: Light Sedation: Fish may show reduced activity and reactivity.
-
Stage II: Partial Loss of Equilibrium: Fish may swim erratically and show a partial loss of balance.
-
Stage III: Total Loss of Equilibrium: Fish are immobile and do not respond to gentle prodding. This is the desired stage for most procedures.
-
Stage IV: Medullary Collapse: Gill movements cease. This is an overdose and will lead to mortality if the fish is not immediately returned to fresh water.
-
-
Record the time to induction for each stage.
-
-
Recovery Monitoring:
-
After a predetermined exposure time (e.g., 10 minutes), transfer the fish to a recovery tank with clean, well-aerated water.[4]
-
Record the time to full recovery, which is characterized by the return of normal swimming behavior and equilibrium.
-
-
Data Analysis:
-
Analyze the induction and recovery times for each concentration.
-
The optimal dosage is the lowest concentration that reliably induces Stage III anesthesia within a desirable timeframe (e.g., less than 5 minutes) and allows for a reasonably quick recovery (e.g., less than 10 minutes) without any mortality.[7]
-
Visualizations
Diagram 1: Experimental Workflow for Dosage Determination
Caption: Workflow for determining the optimal this compound dosage.
Diagram 2: Logical Flow for Dosage Calculation
Caption: Logical flow for calculating the correct this compound dosage.
Important Considerations and Precautions
-
Incomplete Muscle Relaxation: this compound may not completely block involuntary muscle movement, which could make it unsuitable for delicate surgical procedures.[1]
-
Combination with other Drugs: The combination of this compound with a muscle relaxant like diazepam can enhance the level of anesthesia and reduce side effects such as excitement and hyperactivity.[6]
-
Toxicity: Extended exposure to this compound can be toxic to fish.[1] It is crucial to adhere to the determined optimal exposure time.
-
Residue and Withdrawal: For aquaculture applications involving food fish, it is essential to consider the withdrawal period. Residues of quinaldine in muscle tissue have been shown to be essentially gone after 24 hours of recovery in fresh water in striped bass exposed to 40 ppm for 10 minutes.[3][4]
-
Handling and Safety: Always handle chemical anesthetics with appropriate personal protective equipment.
Conclusion
Calculating the correct dosage of this compound is a critical step in ensuring the welfare of fish during handling and procedures in aquaculture. By carefully considering the influential factors and conducting a thorough dose-response study, researchers and professionals can determine a safe and effective anesthetic protocol. The use of this application note and the provided protocols will aid in achieving consistent and reliable results.
References
- 1. ccac.ca [ccac.ca]
- 2. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 3. This compound (655-76-5) for sale [vulcanchem.com]
- 4. seafwa.org [seafwa.org]
- 5. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Optimal Doses and Minimum Effective Concentrations of Tricaine Methanesulfonate, 2-Phenoxyethanol and Eugenol for Laboratory Managements in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bath Immersion Anesthesia in Fish Using Quinaldine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine sulfate (B86663) (2-methylquinoline sulfate) is a water-soluble crystalline compound utilized as an anesthetic and sedative for fish.[1][2] This document provides detailed application notes and protocols for the bath immersion technique using Quinaldine sulfate for fish anesthesia. It is intended to guide researchers, scientists, and drug development professionals in the safe and effective application of this anesthetic agent. This compound is noted to be less effective in soft water with a pH below 6.[1] While effective for sedation and anesthesia, it may not produce deep anesthesia required for surgical procedures as some reflex responsiveness can be retained. Fish anesthetized with this compound typically do not cease gill ventilation, reducing the risk of asphyxia compared to some other anesthetics.
Quantitative Data Summary
The efficacy of this compound as a fish anesthetic is influenced by factors such as species, size, water temperature, and water chemistry.[3][4] The following tables summarize quantitative data from various studies.
Table 1: Anesthetic and Sedative Doses of this compound
| Application | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Target Species |
| Sedation | 5 - 10 | - | - | General |
| Anesthesia | 25 - 200 | 2 - 6 | 5 - 20 | General[5] |
| Anesthesia | 15 - 60 | 1 - 4 | Rapid | General |
| Anesthesia | 25 | < 4 | 1 - 13 | Salmonids[1] |
Table 2: Efficacy of this compound in Striped Bass (Roccus saxatilis) at 4°C
| Concentration (p.p.m. of quinaldine) | Time to Stage II Anesthesia (minutes) | Recovery Time (minutes) |
| 10 | Partial loss of equilibrium within 10 minutes | - |
| 25 | 3 - 5 | 20 - 50 |
| 40 | 2 - 3 | 20 - 50 |
| 55 | 2 - 3 | 20 - 50 |
Data adapted from Sills and Harman, 1970.[6]
Table 3: Stages of Anesthesia in Fish
| Stage | Plane | Description | Signs |
| 0 | 0 | Normal | Swimming actively, normal equilibrium.[5] |
| I | 1 | Light Sedation | Reduced motion, decreased ventilation.[5] |
| I | 2 | Deeper Sedation | Total loss of equilibrium, increased ventilation. |
| II | 1 | Light Anesthesia | Loss of reflex reactivity, slow and regular ventilation. |
| II | 2 | Surgical Anesthesia | Complete loss of reactivity, very slow ventilation. |
| III | - | Medullary Collapse | Respiratory and cardiac collapse, leading to death. |
Note: The specific signs and progression through stages can vary between species and with different anesthetic agents.
Experimental Protocols
Materials
-
This compound powder
-
Appropriate fish holding tanks (for induction and recovery)
-
Aeration source (e.g., air stone)
-
Water from the fish's home tank
-
Sodium bicarbonate (for buffering, if necessary)[5]
-
Calibrated scale for weighing this compound
-
Graduated cylinders or beakers for measuring water volume
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[7][8][9]
-
Timer
-
Nets for transferring fish
-
Monitoring equipment (optional, e.g., dissolved oxygen meter, pH meter)
Preparation of Anesthetic Solution
-
Determine the Target Concentration: Based on the target species and the desired level of anesthesia (sedation or surgical anesthesia), determine the appropriate concentration of this compound from the literature or preliminary trials (refer to Tables 1 and 2).
-
Calculate the Required Amount: Calculate the mass of this compound needed based on the volume of the induction tank. For example, to prepare 10 liters of a 50 mg/L solution:
-
50 mg/L * 10 L = 500 mg = 0.5 g of this compound.
-
-
Prepare a Stock Solution (Recommended): For ease of use and accuracy, it is recommended to prepare a concentrated stock solution. For example, dissolve 1 g of this compound in 100 mL of water to create a 10 mg/mL stock solution. This stock solution can then be added to the induction tank to achieve the final desired concentration.
-
Prepare the Anesthetic Bath:
-
Fill the induction tank with a known volume of water from the fish's home tank to minimize stress from changes in water parameters.[10]
-
Add the calculated amount of this compound or the appropriate volume of the stock solution to the water.
-
Stir the solution thoroughly to ensure the this compound is completely dissolved.
-
Provide gentle aeration to the anesthetic bath to maintain dissolved oxygen levels.[2]
-
-
Water Quality Check:
-
This compound is acidic and can lower the pH of the water, especially in water with low alkalinity.[5] If the pH drops below 6, the anesthetic may become ineffective.[11]
-
Monitor the pH of the anesthetic solution. If necessary, use sodium bicarbonate to buffer the water and maintain a stable pH similar to the fish's holding tank.[5]
-
Ensure the temperature of the anesthetic bath is the same as the fish's home tank.[5]
-
Anesthesia Induction
-
Fasting: It is recommended to fast the fish for 12-24 hours prior to anesthesia to reduce the risk of regurgitation and subsequent water contamination and gill blockage.[2]
-
Fish Transfer: Gently net the fish and transfer it to the prepared anesthetic bath.
-
Monitoring Induction:
-
Continuously observe the fish for behavioral changes and progression through the stages of anesthesia (see Table 3).
-
Record the time to loss of equilibrium and cessation of voluntary movement.
-
Monitor the opercular (gill cover) movement rate to assess respiratory function.[5] A slowing of the opercular rate is expected as anesthesia deepens.
-
Maintenance of Anesthesia (for longer procedures)
-
For procedures requiring prolonged anesthesia, the fish can be maintained in the anesthetic bath.
-
It is crucial to continue monitoring the fish's respiratory rate and overall condition throughout the procedure.
-
If signs of respiratory distress (e.g., cessation of opercular movement) occur, immediately transfer the fish to a recovery tank.
Recovery
-
Transfer to Recovery Tank: Once the procedure is complete, gently transfer the fish to a well-aerated recovery tank containing fresh, clean water from their home system.[5]
-
Monitoring Recovery:
-
Observe the fish for the return of normal opercular movements and the righting reflex (the ability to return to an upright position).
-
Record the time to full recovery, which is typically indicated by the resumption of normal swimming behavior.[10]
-
Recovery times can be prolonged if the fish has been under anesthesia for an extended period.[5]
-
-
Post-Recovery Care: Keep the fish in a quiet, low-stress environment and monitor for any adverse effects for several hours post-recovery.
Safety Precautions
-
Always handle this compound in a well-ventilated area.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[7][8][9]
-
Avoid inhaling the powder.[13]
-
In case of accidental contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.[12]
Visualization
Caption: Experimental workflow for fish anesthesia using this compound.
References
- 1. Preparation and Properties of this compound: An Improved Fish Anesthetic - John L. Allen, Joe B. Sills - Google Books [books.google.com.sg]
- 2. norecopa.no [norecopa.no]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]
- 6. seafwa.org [seafwa.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. ccac.ca [ccac.ca]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Use of Quinaldine Sulfate in the Transport of Live Fish
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinaldine (B1664567) sulfate (B86663) as an anesthetic and sedative for the transportation of live fish. The information is intended to guide researchers and professionals in the safe and effective application of this chemical.
Introduction
Quinaldine sulfate is a water-soluble crystalline powder utilized as an anesthetic in fisheries.[1] Its application in fish transport aims to reduce metabolic rates, minimize stress and physical injury, and consequently increase survival rates during transit.[2][3] While effective, its use requires careful consideration of dosage, water quality, and species-specific responses to avoid toxicity.[4] Quinaldine, the non-sulfate form, is a yellowish, oily liquid with limited water solubility that needs to be dissolved in acetone (B3395972) or alcohol before being mixed with water.[5] It is known to be an irritant, has an unpleasant smell, and is a potential carcinogen.[5]
Mechanism of Action
While the precise mechanism is not fully elucidated, this compound acts on the central nervous system to induce sedation and anesthesia. A significant advantage over some other anesthetics, such as MS-222, is that fish under this compound anesthesia typically do not cease gill ventilation, which reduces the risk of respiratory arrest and asphyxia.[5]
Advantages and Disadvantages
Advantages:
-
Continued Gill Ventilation: Reduces the risk of hypoxia during anesthesia.[5]
-
Rapid Induction and Recovery: Anesthesia is typically induced within 1 to 4 minutes, with a generally quick recovery period.[5]
-
Cost-Effective: The non-sulfate form, quinaldine, is relatively inexpensive, making it a popular choice in some sectors like the aquarium trade.[5]
-
Reduces Transport Stress: Effectively sedates fish, lowering oxygen consumption and the production of metabolic wastes like carbon dioxide and ammonia (B1221849).[3]
Disadvantages:
-
Toxicity: Extended exposure can be toxic to fish.[4]
-
Irritant: Quinaldine can be an irritant to fish.[5]
-
Variable Efficacy: The effective dosage is highly dependent on species, size, water temperature, and water hardness.[4][5]
-
Incomplete Anesthesia: May not induce a deep surgical plane of anesthesia, as some reflex responsiveness is often retained.[5]
-
Regulatory Status: Not approved by the U.S. Food and Drug Administration (FDA) for use on food fish.[5]
-
Acidic Nature: Quinaldine solutions are acidic and require buffering, as the compound becomes ineffective at a pH below 6.[1]
Data Presentation: Efficacy and Dosage
The effective concentration of this compound varies significantly among species and is influenced by several environmental factors. The following tables summarize key quantitative data from cited literature.
Table 1: Effective Concentrations of this compound for Anesthesia in Various Fish Species
| Fish Species | Effective Concentration (mg/L) | Induction Time | Recovery Time | Water Temperature (°C) | Reference(s) |
| Salmonids (general) | 25 | < 4 minutes | 1 - 13 minutes | Not Specified | [1] |
| Striped Bass (Roccus saxatilis) | 25 - 55 | Not Specified | Not Specified | 4 | [6] |
| Rohu (Labeo rohita) fingerlings | Optimal dose not specified, light sedation achieved | < 4 minutes | < 5 minutes | Not Specified | [7] |
| Grass Carp (Ctenopharyngodon idella) | 15 | < 5 minutes (loss of equilibrium) | Not Specified | Not Specified | [5] |
| Tilapia | 50 - 1000 | Not Specified | Not Specified | Not Specified | [5] |
| Tilapia (Sarotherodon melanotheron) fingerlings | 25 (light sedation) | Not Specified | Not Specified | Not Specified | [7] |
| Red Drum | 35 | < 3 minutes | < 10 minutes | 26 | [8] |
| Goldfish | 60 | < 3 minutes | < 10 minutes | 24 | [8] |
| General Range | 15 - 70 | < 2 minutes (total loss of equilibrium) | Varies | Varies | [9] |
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Notes | Reference(s) |
| Species | Highly variable | Different species require different concentrations for the same level of anesthesia. | [4] |
| Fish Size | Larger fish are more sensitive | Larger individuals are more heavily sedated at a given dose. | [4] |
| Water Temperature | Potency increases with temperature | Recovery is longer at higher temperatures. | [4][5] |
| Water Hardness | Potency is higher in hard water | [5] | |
| Water pH | Ineffective below pH 6 | This compound solutions are acidic and lower the pH of soft water. | [1][4] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in fish transport. It is crucial to conduct preliminary trials on a small number of fish to determine the optimal concentration for the specific species and conditions.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a known volume of water from the transport system. This compound is water-soluble.[1] If using the oily quinaldine form, it must first be dissolved in acetone or alcohol before being added to water.[5]
-
Buffering: Quinaldine solutions are acidic. Test the pH of the stock solution and the transport water. If the pH is likely to drop below 6, buffer the solution with sodium bicarbonate. The anesthetic is ineffective at pH levels below 6.[1][4]
-
Mixing: Ensure the stock solution is thoroughly mixed before application.
-
Fish Preparation: Fish should be fasted for at least 24 hours prior to transport to reduce the release of metabolic wastes into the transport water.[2]
-
Initial Sedation: It is recommended to sedate the fish in a holding tank for approximately 30 minutes before loading them into the transport container.[10]
-
Dosage Calculation: Based on preliminary trials, calculate the amount of stock solution needed to achieve the desired light sedative concentration in the transport water. Light sedation is desirable to reduce oxygen consumption and stress, while avoiding deep anesthesia where fish may be unable to maintain equilibrium.[3][10]
-
Application: Add the calculated volume of the stock solution to the transport water and gently aerate to ensure even distribution.
-
Monitoring: Continuously monitor the fish for signs of distress. The desired state is light sedation, where the fish are calm but can still maintain their balance.
-
Water Quality: Maintain optimal water quality throughout transport. This includes adequate dissolved oxygen levels (aeration or oxygenation is crucial), stable temperature, and monitoring of ammonia and pH levels.
-
Observation: Periodically observe the fish to ensure they are not overly sedated or showing signs of distress.
-
Acclimation: Upon arrival at the destination, gradually acclimate the fish to the new water conditions (temperature, pH, etc.).
-
Fresh Water Transfer: Gently transfer the fish to a recovery tank containing clean, well-aerated water that is free of the anesthetic.
-
Monitoring Recovery: Observe the fish until they have fully recovered, which is indicated by a return to normal swimming behavior and responsiveness. Recovery time is influenced by the anesthetic concentration, exposure duration, and water temperature.[9]
Safety Precautions
-
Handle quinaldine and its solutions with care, using appropriate personal protective equipment (gloves, safety glasses). Quinaldine is a potential carcinogen and respiratory irritant.[5]
-
Work in a well-ventilated area.
-
Store the chemical in a cool, dry, and dark place.
Alternatives to this compound
Several other anesthetics are used in fisheries, each with its own set of characteristics.
-
Tricaine Methanesulfonate (MS-222): The only FDA-approved anesthetic for use in food fish in the United States (with a required withdrawal period).[11][12] It is considered a mild tranquilizer.[10] However, it is acidic and must be buffered.[12] It can also induce a stress response and may cause respiratory arrest at higher doses.[12][13]
-
Clove Oil (Eugenol): An effective anesthetic that is generally regarded as safe (GRAS) by the U.S. FDA.[11] It is less expensive than MS-222.[11] Induction with eugenol (B1671780) can be rapid, but recovery times may be longer compared to MS-222.[11][14]
-
2-Phenoxyethanol: Another anesthetic option that has been used for fish transport.[7]
Visualizations
Caption: Experimental workflow for using this compound in live fish transport.
Caption: Logical relationship for determining the optimal dosage of this compound.
References
- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 2. SEED PRODUCTION [fao.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ccac.ca [ccac.ca]
- 5. Quinaldine Fish Anesthetic for Shipping – Dr Erik Johnson – Veterinarian [drjohnson.com]
- 6. seafwa.org [seafwa.org]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. The transport of live fish. A review [fao.org]
- 11. Comparative Efficacy of MS-222 (Tricaine Methanesulfonate) and Clove Oil (Eugenol) in Red Pacu (Colossoma brachypomum) - IAAAM_Archive - VIN [vin.com]
- 12. umces.edu [umces.edu]
- 13. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Field Application of Quinaldine Sulfate for Collecting Fish Specimens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine (B1664567) sulfate (B86663) (2-methylquinoline sulfate) is a widely used anesthetic in fisheries research and management for the collection of fish specimens.[1][2] Its rapid induction and recovery times make it a valuable tool for fieldwork where minimizing handling stress and processing time is crucial. This document provides detailed application notes and protocols for the effective and safe use of Quinaldine sulfate in the field. This compound is a water-soluble crystalline powder, which makes it easier to handle and prepare in field settings compared to its oily liquid precursor, quinaldine.[3]
Mechanism of Action
The precise mechanism of action for this compound as a fish anesthetic is not fully understood. However, it is believed to act as a depressant on the central nervous system (CNS), leading to a progressive depression of both central and peripheral nervous system activities.[1] This results in the loss of equilibrium and immobilization of the fish. It is important to note that this compound may not completely block all involuntary muscle movements.[1]
Caption: High-level logical relationship of this compound's anesthetic effect.
Data Presentation: Efficacy of this compound
The effective concentration of this compound varies depending on the fish species, size, water temperature, and water hardness.[1] The following tables summarize reported effective concentrations, induction times, and recovery times for various fish species.
Table 1: Effective Anesthetic Concentrations of this compound for Various Fish Species
| Fish Species | Effective Concentration (mg/L) | Water Temperature (°C) | Reference(s) |
| Salmonids (general) | 25 - 45 | Not Specified | [1] |
| Striped Bass (Roccus saxatilis) | 25 - 55 | 4 | [4][5] |
| Red Drum (Sciaenops ocellatus) | 35 | 26 | [6] |
| Goldfish (Carassius auratus) | 60 | 24 | [6] |
| Grass Carp (B13450389) (Ctenopharyngodon idella) | 15 | Not Specified | [2] |
| Tilapia (Oreochromis spp.) | 50 - 1000 | Not Specified | [2] |
| Common Carp (Cyprinus carpio) | 20 - 60 | Not Specified | [7] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 13 | Not Specified | [6] |
Table 2: Induction and Recovery Times for Selected Fish Species with this compound
| Fish Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference(s) |
| Salmonids (general) | 25 | < 4 | 1 - 13 | Not Specified | [8] |
| Striped Bass (Roccus saxatilis) | 25 - 55 | 2 - 5 | 20 - 50 | 4 | [4][5] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 13 | 6.4 | Not Specified | Not Specified | [6] |
| Common Carp (Cyprinus carpio) | 20 | Slower | Faster | Not Specified | [7] |
| Common Carp (Cyprinus carpio) | 60 | Rapid | Slower | Not Specified | [7] |
| Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | 6 - 8 | Not Specified | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a water-soluble powder, which simplifies the preparation of stock solutions in the field.
Materials:
-
This compound powder
-
Weighing scale or pre-weighed packets
-
Graduated cylinder or measuring flask
-
Water (from the collection site or deionized)
-
Sodium bicarbonate (if buffering is required)
-
Labeled storage container
Procedure:
-
Determine the required concentration: Based on the target fish species and environmental conditions, determine the desired final concentration of this compound in the anesthetic bath.
-
Calculate the amount of this compound:
-
For a 10 g/L (10,000 mg/L) stock solution, dissolve 10 grams of this compound in 1 liter of water.[1]
-
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve the powder: Add the powder to the measured volume of water in the storage container. Shake or stir vigorously until the powder is completely dissolved.
-
Buffering (if necessary): this compound is acidic and can lower the pH of the anesthetic solution, especially in soft water.[8] If the water hardness is low, the solution should be buffered with sodium bicarbonate to maintain a pH above 6, as the anesthetic becomes ineffective at lower pH levels.[1][8] A common practice is to add an equal weight of sodium bicarbonate to the this compound.[2]
-
Label the stock solution: Clearly label the container with the name of the chemical, concentration, and date of preparation.
Field Anesthesia and Specimen Collection Protocol
This protocol outlines the steps for anesthetizing fish in the field for the purpose of specimen collection.
Caption: Workflow for field anesthesia and specimen collection using this compound.
Materials:
-
Prepared this compound stock solution
-
Anesthetic bath container (e.g., bucket, cooler)
-
Recovery container with fresh, well-aerated water from the collection site
-
Aeration source (e.g., portable aerator)
-
Nets for transferring fish
-
Measuring board, scales, and other sampling equipment
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Prepare the Anesthetic Bath:
-
Fill the anesthetic bath container with a known volume of water from the collection site.
-
Add the calculated volume of the this compound stock solution to the bath to achieve the desired final concentration.
-
Mix the solution thoroughly.
-
Ensure the anesthetic bath is well-aerated.
-
-
Introduce Fish to the Bath:
-
Carefully transfer a small number of fish into the anesthetic bath using a net. Avoid overcrowding.
-
-
Monitor Anesthesia:
-
Observe the fish closely for the stages of anesthesia. The desired stage for handling is typically characterized by a loss of equilibrium and cessation of swimming, but with continued opercular movement (gill ventilation).[4]
-
Induction time will vary depending on the species, size, and water temperature.[1]
-
-
Process Anesthetized Fish:
-
Once the desired level of anesthesia is reached, quickly and carefully remove the fish from the bath.
-
Place the fish on a wet surface for processing (e.g., measuring, weighing, tissue sampling).
-
Keep the fish moist during processing by periodically rinsing with water from the collection site.
-
-
Transfer to Recovery Tank:
-
Immediately after processing, transfer the fish to the recovery container with fresh, well-aerated water.
-
-
Monitor Recovery:
-
Observe the fish in the recovery tank until they regain their equilibrium and resume normal swimming behavior.
-
Recovery time can be longer at higher temperatures.[1]
-
-
Release or Retain Fish:
-
Once fully recovered, the fish can be released back into their environment or retained for further study, as per the research objectives.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear gloves and safety glasses when handling this compound powder and solutions.
-
Toxicity: Extended exposure to this compound can be toxic to fish.[1] It is intended for short-term anesthesia only.
-
Incomplete Analgesia: this compound does not always eliminate all reflex actions, which may be a consideration for certain procedures.[8]
-
Environmental Considerations: Use the minimum effective concentration and volume of anesthetic to minimize environmental impact. Dispose of used anesthetic solutions responsibly according to local regulations.
Conclusion
This compound is an effective and practical anesthetic for the field collection of fish specimens. By following these detailed protocols and considering the species- and environment-specific factors, researchers can safely and efficiently collect valuable data while minimizing stress and harm to the fish. Careful planning, preparation, and monitoring are essential for the successful application of this anesthetic.
References
- 1. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 2. ccac.ca [ccac.ca]
- 3. scispace.com [scispace.com]
- 4. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]
- 5. seafwa.org [seafwa.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Standard Operating Procedure for Quinaldine Sulfate Use in a Research Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine (B1664567) sulfate (B86663) (2-methylquinoline sulfate) is a water-soluble crystalline salt with anesthetic properties, primarily utilized in fisheries and aquatic research.[1][2] It is an improved formulation of quinaldine, which is an oily, water-insoluble liquid with a strong, unpleasant odor.[1][3] In contrast, quinaldine sulfate is a high-purity, crystalline solid that is odorless and readily dissolves in water, making it a more convenient and less hazardous option for laboratory use.[1][2] Its principal application is as an anesthetic or sedative for fish, facilitating handling, transport, and minor surgical procedures by minimizing stress and physical injury to the animals.[4][5]
Physicochemical and Toxicological Data
Quantitative data regarding the properties and toxicity of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Methylquinolinium hydrogen sulfate | [6] |
| Synonyms | This compound salt, 2-Methylquinoline sulfate | [6][7] |
| CAS Number | 655-76-5 | [1][6][7] |
| Molecular Formula | C₁₀H₁₁NO₄S | [1][6][7] |
| Molecular Weight | 241.26 g/mol | [6][7] |
| Appearance | Crystalline solid | [8] |
| Solubility | Water soluble | [1][2] |
| Melting Point | 211-214°C | [6] |
| UV Absorption Maxima | 236 and 317 nm | [6] |
Table 2: Toxicological Data for this compound
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Harmful if swallowed. Animal experiments suggest ingestion of less than 150g may be harmful. | [8] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [7] |
| Acute Inhalation Toxicity | Harmful if inhaled. Causes respiratory irritation. | [7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. Repeated exposure can lead to contact dermatitis. | [7][8] |
| Eye Damage/Irritation | Causes serious eye damage. | [7][8] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |
| Aquatic Toxicity (96-hour LC50) | Largemouth Bass: 6.80 mg/L, Carp (B13450389): 72.5 mg/L | [6] |
Safety Precautions
3.1 Hazard Identification
This compound is a hazardous substance.[8] Key hazards include:
3.2 Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]
-
Body Protection: A properly fitting lab coat, long pants, and closed-toe shoes.[9]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.[8]
3.3 Emergency Procedures
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][10]
-
Spills: For minor spills, dampen with water to prevent dusting, then sweep up and place in a suitable container for disposal. For major spills, evacuate the area and alert emergency responders.[8]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[1] Use in a well-ventilated area, preferably a chemical fume hood.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] Protect from light.[8] Segregate from incompatible materials such as oxidizing agents, strong acids, and strong bases.[8]
Experimental Protocols
The primary research application of this compound is as an anesthetic for fish.
5.1 Reagent Preparation: Anesthetic Stock Solution
-
Calculate Required Amount: Determine the volume and desired concentration of the anesthetic bath. The effective concentration of quinaldine typically ranges from 10 to 100 mg/L (ppm), depending on the species, size, and water temperature.[3][4] Note that this compound is approximately 1.7 times the molecular weight of quinaldine, so an adjustment in weight is necessary to achieve the desired active quinaldine concentration.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a small volume of water from the fish's holding tank. This compound is water-soluble.[1]
-
Final Dilution: Add the dissolved stock solution to the final volume of water in the anesthetic tank and mix thoroughly to ensure a homogenous concentration.
-
pH Monitoring: this compound can lower the pH of soft water. The anesthetic is ineffective at a pH of 6 or below.[2][11] If necessary, use a buffer to maintain a stable and physiologically appropriate pH.[9]
5.2 Protocol: Fish Anesthesia by Immersion
-
Animal Preparation: Fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and prevent regurgitation.[9][12]
-
Prepare Anesthetic and Recovery Tanks:
-
Induction: Carefully transfer the fish to the anesthetic bath.[12]
-
Monitoring Anesthesia: Observe the fish continuously. Anesthetic stages are characterized by:
-
Stage I (Sedation): Decreased activity and reactivity.
-
Stage II (Loss of Equilibrium): Fish loses its ability to remain upright.
-
Stage III (Surgical Anesthesia): Total loss of muscle tone and lack of response to stimuli. Opercular movements (gill breathing) should be slow and regular.[12]
-
Induction time is typically within 5 minutes.[11][12] Note that this compound may not completely block involuntary muscle movement.[4]
-
-
Procedure: Once the desired plane of anesthesia is reached, perform the handling, tagging, or minor surgical procedure. Keep the fish's gills irrigated with either anesthetic water or clean water, depending on the procedure's duration.
-
Recovery: After the procedure, immediately transfer the fish to the clean recovery tank.[9]
-
Monitoring Recovery: A reversal of the anesthetic stages should occur. Monitor for the return of opercular movement, equilibrium, and normal swimming behavior. Recovery is typically complete within 5-15 minutes.[9][11] Prolonged recovery may indicate an overdose.
Table 3: Efficacy of this compound as an Anesthetic for Various Fish Species
| Species | Concentration (as quinaldine) | Temperature | Induction Time (min) | Recovery Time (min) | Reference |
| Striped Bass | 25 - 55 ppm | 4°C | < 10 | 20 - 50 | [3] |
| Salmonids | 25 mg/L | N/A | < 4 | 1 - 13 | [11] |
| Tilapia | 10 - 35 mg/L | N/A | N/A | N/A | [13] |
| Convict Cichlid | 13 ppm | N/A | 6.4 | N/A | [13] |
| Common Carp | 20 mg/L | N/A | Slower | Faster | [5] |
Table 4: Residue of Quinaldine in Muscle Tissue of Striped Bass Anesthetized with 40 ppm Quinaldine for 10 minutes at 4°C
| Time Post-Exposure | Mean Residue (ppm) | Reference |
| 0 hours | 2.60 | [3] |
| 1 hour | 1.20 | [3] |
| 3 hours | 0.56 | [3] |
| 6 hours | 0.43 | [3] |
| 24 hours | < 0.01 | [3] |
Mechanism of Action and Experimental Workflows
While the precise mechanism of action for this compound is not fully elucidated, its anesthetic effects are likely mediated through the central nervous system. Studies combining it with diazepam, a known modulator of GABAA receptors, show a significant increase in anesthetic potency, suggesting a similar pathway.[13] The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical mechanism of this compound action on the GABAA receptor.
Caption: General experimental workflow for fish anesthesia using this compound.
References
- 1. Page loading... [guidechem.com]
- 2. scispace.com [scispace.com]
- 3. seafwa.org [seafwa.org]
- 4. ccac.ca [ccac.ca]
- 5. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (655-76-5) for sale [vulcanchem.com]
- 7. 2-Methylquinoline sulfate | C10H11NO4S | CID 12215443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. fishersci.com [fishersci.com]
- 11. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 12. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Styryl Dyes Using Quinaldine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of styryl dyes utilizing quinaldine (B1664567) sulfate (B86663) as a key precursor. Styryl dyes are a class of organic compounds known for their unique photophysical properties, making them valuable in various applications, including as fluorescent probes, sensitizers in photographic industries, and components in optical recording media. The synthesis primarily involves the Knoevenagel condensation of a quaternized quinaldine derivative with an aromatic aldehyde.
Introduction to Styryl Dye Synthesis
The core of this synthesis is the reaction between an N-alkylquinaldinium salt and an aromatic aldehyde. The quaternization of the nitrogen atom in the quinaldine ring is a critical step, as it significantly increases the acidity of the protons on the adjacent methyl group, making them susceptible to deprotonation by a weak base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step yields the final α,β-unsaturated styryl dye.
The general reaction scheme can be visualized as a two-step process:
-
Quaternization of Quinaldine: Quinaldine is reacted with a quaternizing agent, such as dimethyl sulfate, to form the N-methylquinaldinium methyl sulfate salt.
-
Knoevenagel Condensation: The N-methylquinaldinium salt is then condensed with a substituted aromatic aldehyde in the presence of a basic catalyst to form the styryl dye.
Experimental Protocols
Protocol 1: Quaternization of Quinaldine to form N-Methylquinaldinium Methyl Sulfate
This protocol describes the synthesis of the key intermediate, N-methylquinaldinium methyl sulfate, from quinaldine and dimethyl sulfate.
Materials:
-
Quinaldine (2-methylquinoline)
-
Dimethyl sulfate
-
Anhydrous solvent (e.g., toluene, acetonitrile, or solvent-free)
-
Inert gas (e.g., nitrogen or argon)
-
Round-bottom flask with a stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, place the quinaldine. If using a solvent, add the anhydrous solvent to dissolve the quinaldine. The reaction can also be performed neat (solvent-free) by gently heating the quinaldine until it is molten.
-
Create an inert atmosphere in the flask by purging with nitrogen or argon.
-
With vigorous stirring, slowly add dimethyl sulfate to the quinaldine in a dropwise manner. An equimolar amount or a slight excess of dimethyl sulfate is typically used.
-
The reaction is exothermic. Control the temperature of the reaction mixture, maintaining it above the melting point of the final quaternized product if running solvent-free. If using a solvent, the reaction can be carried out at room temperature or with gentle heating.
-
After the addition of dimethyl sulfate is complete, continue to stir the mixture for a specified time (typically 1-4 hours) to ensure the completion of the reaction.
-
The product, N-methylquinaldinium methyl sulfate, will often precipitate from the solution or solidify upon cooling if the reaction is performed neat.
-
Isolate the product by filtration. Wash the solid product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Protocol 2: Synthesis of a Styryl Dye via Knoevenagel Condensation
This protocol details the condensation of N-methylquinaldinium methyl sulfate with a substituted aromatic aldehyde to produce a styryl dye.
Materials:
-
N-Methylquinaldinium methyl sulfate (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Solvent (e.g., absolute ethanol (B145695), acetic anhydride, or pyridine)
-
Basic catalyst (e.g., piperidine, triethylamine, or pyridine)
-
Round-bottom flask with a stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the N-methylquinaldinium methyl sulfate and the substituted aromatic aldehyde in the chosen solvent. Typically, a slight excess of the aldehyde is used.
-
Add a catalytic amount of the basic catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
The styryl dye product often precipitates from the solution upon cooling. If not, the product can be precipitated by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure styryl dye.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of styryl dyes using quinaldine derivatives.
Table 1: Reaction Conditions and Yields for Styryl Dye Synthesis
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | Ethanol | Piperidine | 8 | 85 | [1] |
| 4-Hydroxybenzaldehyde | Acetic Anhydride | - | 6 | 78 | [2] |
| 4-Nitrobenzaldehyde | Pyridine | - | 12 | 72 | N/A |
| Benzaldehyde | Ethanol | Piperidine | 10 | 80 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Spectroscopic and Photophysical Properties of Synthesized Styryl Dyes
| Styryl Dye Derivative | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, L·mol-1·cm-1) | Stokes Shift (nm) | Reference |
| (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide | 485 (in Methanol) | 610 (in Methanol) | 4.5 x 104 | 125 | [2] |
| (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide | 420 (in Methanol) | 550 (in Methanol) | 3.8 x 104 | 130 | [2] |
| 2-(4-methoxystyryl)quinoline | 340 (in CH3OH) | 400 (in CH3OH) | 2.5 x 104 | 60 | [1] |
| 2-(4-nitrostyryl)quinoline | 365 (in CH3OH) | Not Reported | 3.2 x 104 | N/A | [1] |
Mandatory Visualizations
Diagram 1: General Synthesis Pathway for Styryl Dyes from Quinaldine
Caption: General two-step synthesis of styryl dyes from quinaldine.
Diagram 2: Experimental Workflow for Styryl Dye Synthesis
Caption: Experimental workflow for the synthesis and characterization of styryl dyes.
Diagram 3: Logical Relationship of Key Reaction Components
Caption: Key components and their roles in styryl dye synthesis.
References
Application of Quinaldine Sulfate in the Manufacturing of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline (B7769805), is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its quinoline (B57606) core is a prevalent scaffold in numerous biologically active molecules, including antimalarial and anti-prion drugs. This document provides detailed application notes and experimental protocols for the use of quinaldine and its derivatives in pharmaceutical manufacturing.
Core Applications in Pharmaceutical Synthesis
Quinaldine and its sulfate salt are primarily utilized as precursors for the synthesis of more complex molecules with therapeutic properties. The methyl group at the 2-position is particularly reactive and allows for various chemical modifications, making it a valuable starting point for drug design and development.
Antimalarial Agents
Quinaldine derivatives have shown significant promise as antimalarial agents. The mechanism of action for many quinoline-based antimalarials involves the disruption of heme metabolism in the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[1][2]
A notable class of antimalarials derived from quinaldine are the styrylquinolines. These compounds can be synthesized from 2-methylquinoline and exhibit potent antiplasmodial activity.[3]
Anti-Prion Agents
Derivatives of quinaldine have been investigated as therapeutic candidates for transmissible spongiform encephalopathies (TSEs), also known as prion diseases.[4][5] These diseases are characterized by the accumulation of a misfolded, protease-resistant form of the prion protein (PrPSc). Quinaldine derivatives have been shown to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cells.[4][5] The proposed mechanism involves the binding of these compounds to the normal cellular prion protein (PrPC), stabilizing its conformation and preventing its conversion to the pathogenic PrPSc isoform.[5]
Experimental Protocols
Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and efficient method for synthesizing the quinaldine scaffold.[6][7][8]
Reaction Scheme:
Aniline (B41778) + α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) --(Acid Catalyst)--> 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde (B89634) (or Paraldehyde)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, as a Lewis acid catalyst)
-
Nitrobenzene (B124822) (as an oxidizing agent)
-
Sodium Hydroxide (B78521) solution
-
Chloroform (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to aniline with cooling.
-
Add nitrobenzene to the mixture.
-
Slowly add crotonaldehyde (or paraldehyde) to the reaction mixture while stirring vigorously. The reaction is exothermic and may require external cooling to maintain control.[9]
-
Heat the mixture to reflux for several hours (typically 3-7 hours).[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Make the reaction mixture alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the acid and precipitate any zinc hydroxide if zinc chloride was used.[9]
-
The crude 2-methylquinoline can be purified by steam distillation.[9] The distillate will separate into two layers.
-
Separate the organic layer, and extract the aqueous layer with chloroform.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified 2-methylquinoline.
Quantitative Data:
| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Aniline, Crotonaldehyde | Hydrochloric Acid, Nitrobenzene | 3-7 hours | 60-70 | |
| Aniline, Paraldehyde | Hydrochloric Acid, Nitrobenzene | ~7 hours | ~65 | [9] |
| Substituted Anilines, α,β-Unsaturated Ketones | Sulfuric Acid, Water (in continuous flow) | Varies | 39-91 |
Synthesis of 6-Chloro-2-styrylquinolines (Antimalarial Precursors)
This protocol describes the synthesis of a styrylquinoline derivative, which serves as a precursor for potent antimalarial compounds.
Reaction Scheme:
6-Chloro-2-methylquinoline (B1360239) + Aromatic Aldehyde --(p-TsNH2, Xylene)--> 6-Chloro-2-styrylquinoline
Materials:
-
6-Chloro-2-methylquinoline
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
p-Toluenesulfonamide (p-TsNH2)
-
Xylene
Procedure:
-
To a solution of 6-chloro-2-methylquinoline in xylene, add the desired aromatic aldehyde and a catalytic amount of p-toluenesulfonamide.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the xylene under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for Representative Styrylquinoline Synthesis:
| Starting Quinaldine | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Methylquinoline | 4-Nitrobenzaldehyde | p-TsNH2 | Xylene | 12 hours | ~80 | [3] |
| 6-Chloro-2-methylquinoline | Various Aromatic Aldehydes | p-TsNH2 | Xylene | 12 hours | 60-89 |
Signaling Pathways and Mechanisms of Action
Antimalarial Mechanism of Quinaldine Derivatives
The primary target of many quinoline-based antimalarial drugs is the food vacuole of the Plasmodium parasite. The drug accumulates in this acidic organelle and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives are therapeutic candidates for transmissible spongiform encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Detecting Quinaldine Sulfate Residues in Tissue: A Guide to Analytical Methods
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of veterinary drug residues, the accurate detection and quantification of quinaldine (B1664567) sulfate (B86663) in animal tissues is of paramount importance. This application note provides detailed protocols and comparative data for three robust analytical methods: Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quinaldine sulfate is utilized in aquaculture as an anesthetic for fish. Consequently, monitoring its potential residues in edible tissues is crucial for ensuring food safety and regulatory compliance. The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, available instrumentation, and the nature of the tissue matrix.
Overview of Analytical Techniques
Gas-Liquid Chromatography (GLC) has been a foundational technique for the analysis of quinaldine residues. The method, pioneered by Allen and Sills, involves extraction of the analyte from homogenized tissue, a clean-up step to remove interfering substances, and subsequent detection using an alkali flame ionization detector (AFID), which provides sensitivity for nitrogen-containing compounds.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a sensitive and specific alternative for the determination of quinaldine. As a quinoline (B57606) derivative, quinaldine possesses native fluorescence, which can be exploited for its detection at low concentrations. This method typically involves a robust sample preparation procedure to isolate the analyte from the complex tissue matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art for trace-level quantification of veterinary drug residues. Its high sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for the unambiguous identification and quantification of this compound at very low levels, often without the need for extensive sample cleanup.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the three analytical methods, providing a basis for comparison and selection.
| Parameter | Gas-Liquid Chromatography (GLC) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~0.01 µg/g | 0.005 - 0.01 µg/g | 0.0005 - 0.005 µg/g |
| Limit of Quantification (LOQ) | 0.01 µg/g[1] | 0.01 - 0.05 µg/g | 0.001 - 0.01 µg/g |
| Recovery | 75 - 100%[2] | 73 - 110%[3][4] | 70 - 120% |
| **Linearity (R²) ** | >0.99 | >0.99[3][4] | >0.99 |
| Analysis Time per Sample | ~30 min | ~20 min | ~10-15 min |
| Specificity | Moderate to High | High | Very High |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound residues in tissue involves several key stages, from sample collection to data analysis.
The selection of a specific analytical method is often guided by a decision-making process that balances the need for sensitivity and specificity with practical considerations like sample throughput and cost.
Experimental Protocols
Protocol 1: Gas-Liquid Chromatography (GLC) Method
This protocol is based on the established method by Allen and Sills for the determination of quinaldine in fish tissue.[5]
1. Sample Preparation:
-
Weigh 10 g of homogenized fish tissue into a blender.
-
Add 50 mL of a hexane-ethyl ether (1:1, v/v) mixture and blend for 2 minutes.
-
Centrifuge the mixture at 2000 rpm for 10 minutes.
-
Decant the supernatant (organic phase) into a separatory funnel.
-
Repeat the extraction of the tissue pellet with another 50 mL of the hexane-ethyl ether mixture.
-
Combine the supernatants in the separatory funnel.
2. Clean-up:
-
Partition the combined organic extract with 10 mL of 0.1 N sulfuric acid by shaking for 2 minutes.
-
Allow the layers to separate and discard the upper organic layer.
-
Transfer the lower aqueous layer to a clean centrifuge tube.
-
Add 5 mL of 2.5 N sodium hydroxide (B78521) to the aqueous extract to make it alkaline (pH > 9).
-
Add 5 mL of hexane (B92381) and vortex for 2 minutes.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean vial for GLC analysis.
3. GLC Conditions:
-
Instrument: Gas chromatograph equipped with an alkali flame ionization detector (AFID).
-
Column: 5% SE-30 on 80/100 mesh Gas-Chrom Q, 6 ft x 1/8 inch glass column.
-
Temperatures:
-
Injector: 200°C
-
Column: 140°C
-
Detector: 220°C
-
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injection Volume: 1-5 µL.
4. Quantification:
-
Prepare a calibration curve using standard solutions of quinaldine in hexane.
-
Quantify the quinaldine concentration in the sample extract by comparing its peak area to the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from validated methods for the analysis of similar quinolone compounds in fish tissue.[3][4][6]
1. Sample Preparation:
-
Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and homogenize for 1 minute using a high-speed homogenizer.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
2. Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 5 mL of the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v).
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
3. HPLC-FLD Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 325 nm
-
Emission Wavelength: 365 nm
-
4. Quantification:
-
Construct a calibration curve by injecting standard solutions of this compound in the mobile phase.
-
Determine the concentration in the sample by comparing the peak area with the calibration curve.
Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on modern multi-residue methods for veterinary drugs in animal tissues.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Homogenize for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
2. Clean-up (Dispersive SPE - dSPE):
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or equivalent reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 144.1 (for quinaldine)
-
Product Ions (Q3): Monitor at least two specific product ions for confirmation (e.g., m/z 115.1, 91.1). Collision energies and other MS parameters should be optimized for the specific instrument.
-
5. Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Conclusion
The analytical methods detailed in this application note provide robust and reliable means for the detection and quantification of this compound residues in tissue. The choice of method will be dictated by the specific requirements of the analysis, with GLC offering a classic approach, HPLC-FLD providing enhanced sensitivity with common laboratory equipment, and LC-MS/MS delivering the highest level of sensitivity and specificity for trace-level analysis and confirmatory purposes. Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and defensible results.
References
- 1. usgs.gov [usgs.gov]
- 2. Comparison of Sample Preparation and Determination of 60 Veterinary Drug Residues in Flatfish Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of quinolone residues in tilapias (Orechromis niloticus) by HPLC-FLD and LC-MS/MS QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 6. researchgate.net [researchgate.net]
Quinaldine Sulfate: A Versatile Reagent in Heterocyclic Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline, is a versatile and valuable reagent in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive methyl group and the quinoline (B57606) core, which serve as foundational synthons for building more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of quinaldine sulfate in key heterocyclic syntheses, including the preparation of quinoline derivatives and cyanine (B1664457) dyes. This compound's water solubility can offer advantages in certain reaction conditions over the free base, quinaldine.
Synthesis of this compound
This compound can be readily prepared from quinaldine (2-methylquinoline) and sulfuric acid. This straightforward acid-base reaction provides the salt in good yield.
Experimental Protocol: Preparation of this compound
Materials:
-
Quinaldine (practical grade, 400 g)
-
Iso-octane (2 liters)
-
Concentrated sulfuric acid (196 g)
-
Benzene
Procedure:
-
Dissolve 400 g of practical grade quinaldine in 2 liters of iso-octane in a suitable reaction vessel.
-
With vigorous stirring, slowly add 196 g of concentrated sulfuric acid to the solution. The rate of addition should be controlled to maintain the temperature below the boiling point of iso-octane (99.3°C).
-
After the addition is complete, filter the resulting mixture under vacuum.
-
Wash the filter cake with approximately 250 mL of benzene.
-
Recrystallize the crude product from methanol to yield pure this compound.
Expected Yield: Approximately 566 g (68.5%) of a bright red crystalline material.
Product Verification:
-
Melting Point: 211-214°C
-
Purity (by titration with 0.1 N NaOH): 99.4%
-
Infrared Spectroscopy (IR): Characteristic bands at 1,000 and 1,170 cm⁻¹ (sulfate).
-
Ultraviolet Spectroscopy (UV): Absorption maxima at 236 and 317 nm (in 0.1 N H₂SO₄).[1]
Diagram of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound in Quinoline Synthesis
Quinaldine and its salts are key precursors in several named reactions for the synthesis of substituted quinolines. While specific protocols often mention quinaldine (the free base), this compound can be a suitable alternative, particularly in acid-catalyzed reactions where the sulfate anion can contribute to the acidic environment.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] Quinaldine itself can be synthesized via a Doebner-von Miller reaction between aniline (B41778) and crotonaldehyde.[4] While direct protocols using this compound as the starting material for further derivatization are not abundant, it is plausible to use it in reactions where the quinaldine moiety needs to be activated, for example, through the formation of a quinolinium intermediate.
Logical Relationship of Doebner-von Miller Reaction
Caption: General mechanism of the Doebner-von Miller reaction.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines.[5] Similar to the Doebner-von Miller reaction, the acidic nature of this compound could be beneficial in this synthesis.
Experimental Protocol (Adapted from Combes Synthesis):
Materials:
-
Substituted Aniline
-
β-Diketone (e.g., acetylacetone)
-
This compound (as a potential acid catalyst and reactant)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
Procedure:
-
To a round-bottom flask, add the substituted aniline (1 equivalent) and the β-diketone (1.1 equivalents).
-
Add this compound (catalytic amount) and PPA or concentrated sulfuric acid.
-
Heat the reaction mixture with stirring at a temperature between 60-120°C for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonia (B1221849) solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Friedländer Annulation
The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, often under acid or base catalysis, to produce a quinoline.[6][7] The use of an acidic catalyst is common, making this compound a potential component in the reaction medium.[8]
Quantitative Data for Quinoline Synthesis (General Yields):
| Reaction Name | Reactants | Product Type | Typical Yields (%) |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Substituted Quinolines | 20-40 |
| Combes Synthesis | Aniline, β-diketone | 2,4-Disubstituted Quinolines | 60-90 |
| Friedländer Annulation | 2-Aminoaryl ketone, active methylene compound | Polysubstituted Quinolines | 70-95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
This compound in Cyanine Dye Synthesis
Quinaldine and its quaternary salts are fundamental building blocks for the synthesis of various cyanine dyes, which have widespread applications as fluorescent probes and photosensitizers.[9] this compound can serve as a precursor to the necessary N-alkylquinolinium salts.
Synthesis of Quinoline Yellow
Quinoline Yellow is a well-known dye synthesized from quinaldine and phthalic anhydride (B1165640).[1][10] The synthesis proceeds via the formation of quinophthalone, which is then sulfonated.
Experimental Protocol: Synthesis of Quinoline Yellow
Part 1: Synthesis of Quinophthalone
Materials:
-
Quinaldine (143.0 g, 1.0 mol)
-
Phthalic anhydride (177.6 g, 1.2 mol)
-
Acetic acid
Procedure:
-
Heat a mixture of quinaldine and phthalic anhydride in a reaction vessel.
-
Gradually increase the temperature from 195°C to 220°C over 4 hours, distilling off the water formed during the reaction.[10]
-
Cool the reaction mass to 100-120°C and dissolve it in boiling acetic acid.
-
Filter the hot solution and cool the filtrate to allow the quinophthalone to precipitate.
-
Collect the precipitate by filtration, wash with acetic acid and then water, and dry.
Part 2: Sulfonation to Quinoline Yellow
Materials:
-
Quinophthalone (from Part 1)
-
65% Oleum (B3057394)
-
Sodium chloride
Procedure:
-
At 40°C, gradually add the quinophthalone to 65% oleum with stirring.
-
After the addition, stir the mixture for 30 minutes at 40°C and then for 1 hour at 60°C.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Salt out the dye by adding sodium chloride.
-
Filter the precipitated dye, wash with cold water, and dry to obtain Quinoline Yellow.
Yield: Approximately 70-73%.[10]
Workflow for Cyanine Dye Synthesis from this compound
Caption: General workflow for cyanine dye synthesis.
Conclusion
This compound is a readily accessible and versatile reagent for the synthesis of various heterocyclic compounds. Its application in classical quinoline syntheses like the Doebner-von Miller, Combes, and Friedländer reactions is plausible, especially under acid-catalyzed conditions. Furthermore, it serves as a valuable precursor for the synthesis of commercially important cyanine dyes. The protocols and data presented herein provide a foundation for researchers and professionals in drug development and materials science to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve higher yields and purity.
References
- 1. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to buffer Quinaldine sulfate solution to prevent pH drop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinaldine sulfate (B86663) solutions. The focus is on preventing pH drops by using appropriate buffering systems.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my Quinaldine sulfate solution drop?
A: this compound (C₁₀H₁₁NO₄S) is an acid salt formed from the reaction of Quinaldine (a weak base) and sulfuric acid.[1][2] When dissolved in water, it creates a mildly acidic solution. A saturated aqueous solution of this compound has a pH of approximately 6.9 at 20°C.[3][4] This acidity arises from two main factors: the protonation of the nitrogen atom in the quinoline (B57606) ring and the presence of the hydrogen sulfate anion (HSO₄⁻) in solution.[3] Without a buffering agent, the inherent acidity of the compound can lead to a drop in the solution's pH, especially when other substances are added or when the solution is diluted in very soft water.[1]
Q2: What is a buffer, and why is it crucial for experiments involving this compound?
A: A buffer is an aqueous solution composed of a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists significant changes in pH when small amounts of an acid or base are added.[5][6]
Buffering is critical in experiments with this compound for several reasons:
-
Biological Compatibility: Many biological systems, such as cell cultures or live organisms, require a stable and narrow pH range to function correctly.[7][8]
-
Compound Efficacy and Toxicity: The biological activity and toxicity of this compound can be pH-dependent.[1] Maintaining a constant pH ensures that the compound's effects are consistent and reproducible. For instance, its toxicity to fish is influenced by water chemistry and pH.[1]
-
Experimental Reproducibility: A stable pH is essential for ensuring that experimental results are reliable and can be reproduced.
Troubleshooting Guide: Preventing pH Drop
Issue: The pH of my this compound solution is unstable.
This guide provides a systematic approach to selecting and preparing a buffer to stabilize your this compound solution.
Step 1: Understand the Key Chemical Properties
Before selecting a buffer, it is important to know the chemical properties of this compound. The pKa of the parent compound, Quinaldine, is a critical value for buffer selection. The pKa is the pH at which the protonated (conjugate acid) and unprotonated forms of the molecule are present in equal concentrations.[9]
Table 1: Physicochemical Properties of Quinaldine and this compound
| Property | Value | Reference(s) |
|---|---|---|
| Quinaldine pKa | 5.83 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₄S | [1] |
| Molecular Weight | 241.27 g/mol | [10] |
| pH of Saturated Solution | ~6.9 (at 20°C) | [3][4] |
| Water Solubility | 104.05 g/100 mL (at 20°C) |[1][3] |
The equilibrium between Quinaldine (Q) and its protonated conjugate acid (QH⁺) is central to its behavior in solution.
Step 2: Select an Appropriate Buffer System
The most effective buffering range for a solution is typically at a pH equal to the pKa of the buffer's weak acid, ±1 pH unit.[11] Since the pKa of Quinaldine's conjugate acid is 5.83, a buffer system that is effective in the pH range of approximately 4.8 to 6.8 is ideal. The choice of buffer will depend on the target pH of your specific experiment.
Table 2: Recommended Buffer Systems for this compound Solutions
| Buffer System | pKa Value(s) | Effective pH Range | Notes |
|---|---|---|---|
| Citrate (B86180) Buffer | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | 2.5 - 7.5 | Highly effective around pH 6.4, making it an excellent choice.[8] |
| Bicarbonate Buffer | pKa1 = 6.35 (H₂CO₃/HCO₃⁻) | 5.4 - 7.4 | A natural biological buffer, suitable for many in-vivo and in-vitro applications.[8] |
| Phosphate (B84403) Buffer | pKa1 = 2.15, pKa2 = 7.20 , pKa3 = 12.37 | 6.2 - 8.2 | Widely used in biological research; effective at the upper end of the desired range for Quinaldine.[8] |
Note: Sodium bicarbonate has been specifically mentioned as a suitable buffer for biological applications of this compound.[3]
Step 3: Follow a Detailed Protocol for Buffer Preparation
This section provides a detailed methodology for preparing a buffered this compound solution, using a phosphate buffer system as an example. The Henderson-Hasselbalch equation is used to determine the required ratio of the conjugate acid and base components.[12][13]
Henderson-Hasselbalch Equation: pH = pKa + log ( [A⁻] / [HA] ) Where:
-
pH is the desired pH of the buffer.
-
pKa is the pKa of the weak acid (for the H₂PO₄⁻/HPO₄²⁻ system, pKa is ~7.2).
-
[A⁻] is the molar concentration of the conjugate base (e.g., HPO₄²⁻ from Na₂HPO₄).
-
[HA] is the molar concentration of the weak acid (e.g., H₂PO₄⁻ from NaH₂PO₄).
Experimental Protocol: Preparation of 100 mM Phosphate-Buffered this compound Solution (pH 6.8)
-
Objective: To prepare a solution of this compound at a specific concentration, buffered to a stable pH of 6.8.
-
Materials:
-
This compound
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity water (e.g., deionized or distilled)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for fine pH adjustment
-
-
Calculations (Henderson-Hasselbalch):
-
Target pH = 6.8
-
pKa of H₂PO₄⁻ = 7.2
-
6.8 = 7.2 + log ( [HPO₄²⁻] / [H₂PO₄⁻] )
-
-0.4 = log ( [HPO₄²⁻] / [H₂PO₄⁻] )
-
10⁻⁰.⁴ = [HPO₄²⁻] / [H₂PO₄⁻]
-
Ratio [HPO₄²⁻] / [H₂PO₄⁻] ≈ 0.398 / 1
-
For a 100 mM total phosphate concentration:
-
Concentration of H₂PO₄⁻ ≈ 71.5 mM
-
Concentration of HPO₄²⁻ ≈ 28.5 mM
-
-
-
Procedure:
-
Prepare Stock Solutions: Create 1 M stock solutions of Sodium phosphate monobasic and Sodium phosphate dibasic.
-
Mix Buffer Components: In a beaker, combine the calculated volumes of the monobasic and dibasic stock solutions to achieve the desired molar ratio for your final volume.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the phosphate buffer mixture. Stir until fully dissolved.
-
Adjust to Final Volume: Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
Verify and Adjust pH: Use a calibrated pH meter to check the pH. If necessary, make small adjustments using dilute HCl or NaOH.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter if needed for biological applications.
-
Troubleshooting Guide: Advanced Issues
Issue: My buffered this compound solution's pH is still unstable.
If you have followed the protocol and still observe pH instability, consider the following points.
-
Insufficient Buffer Capacity: The ability of a buffer to resist pH change depends on its concentration. If your solution contains high concentrations of acidic or basic components, a low concentration buffer (e.g., <10-25 mM) may be overwhelmed.
-
Solution: Increase the total molarity of your buffer system (e.g., to 50 mM or 100 mM).
-
-
Incorrect Buffer Choice: If your target experimental pH is outside the optimal buffering range (pKa ± 1) of your chosen system, its ability to resist pH changes will be poor.[11]
-
Solution: Re-evaluate your choice using Table 2. For a target pH of 6.0, a citrate or bicarbonate buffer would be more effective than a phosphate buffer.
-
-
Interactions with Other Reagents: Components of your experimental medium could be reacting with the buffer itself, consuming the acid or base components and reducing its capacity.
-
Solution: Review the compatibility of all solution components. For example, phosphate buffers can precipitate in the presence of high concentrations of divalent cations like Ca²⁺.
-
References
- 1. This compound (655-76-5) for sale [vulcanchem.com]
- 2. seafwa.org [seafwa.org]
- 3. Buy this compound | 655-76-5 [smolecule.com]
- 4. Quinaldine CAS#: 91-63-4 [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buffer solution - Wikipedia [en.wikipedia.org]
- 8. westlab.com [westlab.com]
- 9. goldbio.com [goldbio.com]
- 10. 2-Methylquinoline sulfate | C10H11NO4S | CID 12215443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ulm.edu [ulm.edu]
- 12. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 13. Khan Academy [khanacademy.org]
Managing hyperactivity in fish during Quinaldine sulfate anesthesia
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperactivity in fish during Quinaldine (B1664567) sulfate (B86663) anesthesia.
Troubleshooting Guide: Managing Hyperactivity and Other Adverse Effects
This guide addresses common issues encountered during Quinaldine sulfate anesthesia in fish.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hyperactivity, excitement, or erratic swimming during induction. | This compound can have an excitatory effect on some fish species.[1][2][3][4][5] This is a known side effect and can lead to physical injury. | - Administer Diazepam concurrently: The use of a muscle relaxant like Diazepam in combination with this compound has been shown to significantly reduce or eliminate hyperactivity.[1][2][3][4][5] - Optimize dosage: Ensure the correct dosage of this compound is being used for the specific species, size, and water temperature. An incorrect concentration can lead to prolonged excitement.[4][6] - Minimize external stimuli: Reduce light and noise in the experimental area to decrease stress during induction.[7] |
| Incomplete anesthesia or fish retaining some reflex action. | This compound may not always produce deep surgical anesthesia, and some muscle twitching or reflex action can persist.[6][8] | - Combine with Diazepam: The addition of Diazepam can enhance the level of anesthesia.[3][4][9] - Consider alternative anesthetics: For procedures requiring complete immobility, an alternative anesthetic or a combination of anesthetics may be more suitable.[6] |
| High mortality rates post-anesthesia. | High concentrations of this compound can be toxic and lead to mortality.[2][3][4] Extended exposure can also be lethal.[6] | - Reduce this compound concentration: When used in combination with Diazepam, the concentration of this compound can often be lowered without compromising anesthetic efficacy, thereby increasing safety.[3][9] - Strictly monitor exposure time: Adhere to recommended induction times and promptly move fish to a recovery tank with fresh, aerated water.[10] |
| Prolonged recovery time. | Higher anesthetic concentrations and lower water temperatures can lead to longer recovery periods.[6][11] | - Optimize anesthetic concentration: Use the minimum effective dose to achieve the desired level of anesthesia. - Maintain optimal water temperature: Ensure the recovery tank water temperature is within the optimal range for the species.[7] |
| Variability in anesthetic effect between individuals or experiments. | The efficacy of this compound is influenced by species, size, age, water temperature, pH, and hardness.[4][6] | - Standardize experimental conditions: Maintain consistent water quality parameters and use fish of similar size and age for each experiment.[7] - Conduct pilot studies: Always test the anesthetic protocol on a small number of fish before proceeding with a large-scale experiment.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hyperactivity during this compound anesthesia?
A1: Hyperactivity and excitement are known side effects of this compound in many fish species.[1][2][12][3][4][5] While the precise mechanism is not fully elucidated, it is believed to be an excitatory phase before the onset of deeper anesthesia.
Q2: How does Diazepam counteract the hyperactivity caused by this compound?
A2: Diazepam is a muscle relaxant that acts on the central nervous system to produce a calming effect. When used in combination with this compound, it helps to suppress the excitatory side effects and promotes smoother induction of anesthesia.[2][3][4][9]
Q3: What are the recommended dosages for a this compound and Diazepam combination?
A3: Dosages are species-dependent. The following table provides examples from published studies. It is crucial to determine the optimal dosage for your specific species and experimental conditions through pilot testing.
Q4: Are there any alternatives to Diazepam for managing hyperactivity?
A4: While the literature strongly supports the use of Diazepam, other sedatives or muscle relaxants could potentially be used. However, the efficacy and safety of other combinations would need to be experimentally validated.
Q5: How do water quality parameters affect this compound anesthesia?
A5: Water temperature and pH can significantly impact the effectiveness of this compound. Generally, the anesthetic is more potent in warmer water.[12] It is also more effective at a water pH above 6.[6][8]
Quantitative Data Summary
The following tables summarize the effective concentrations and induction/recovery times for this compound, both alone and in combination with Diazepam, for various fish species.
Table 1: Anesthetic Concentrations for Different Sedation Levels
| Fish Species | Anesthetic Combination | Light Anesthesia (ppm) | Deep Anesthesia (ppm) | Reference(s) |
| Sea Bass (Dicentrarchus labrax) | This compound (QS) + Diazepam (D) | 5 QS + 2 D | 7.5-10 QS + 2 D | [2][5] |
| This compound (QS) alone | 15 QS | 20 QS | [3][5] | |
| Tilapia (Oreochromis niloticus) | This compound (QS) + Diazepam (D) | 5 QS + 1-2 D | 20 QS + 1-2 D | [4] |
| This compound (QS) alone | 10 QS | 35 QS | [12][4] | |
| Convict Cichlid (Cichlasoma nigrofasciatum) | This compound (QS) + Diazepam (D) | 9.75 QS + 0.5 D | 9.75 QS + 1 D | [4] |
| This compound (QS) alone | - | 13 QS | [4] | |
| Sea Bream (Sparus aurata) | This compound (QS) + Diazepam (D) | 5 QS + 1 D | 7.5 QS + 1 D | [4] |
| This compound (QS) alone | 10 QS | 15 QS | [4] |
Table 2: Induction and Recovery Times
| Fish Species | Anesthetic Combination (ppm) | Induction Time (Time to loss of equilibrium) | Recovery Time (minutes) | Reference(s) |
| Sea Bass (Dicentrarchus labrax) | 5-10 QS + 1-2 D | 1 - 3 minutes | 2 - 6 minutes | [2][3][5] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 9.75 QS + 0.5 D (Light) | 0.83 ± 0.02 minutes | - | [4] |
| 9.75 QS + 1 D (Deep) | 1.20 ± 0.09 minutes | - | [4] | |
| 13 QS (Deep) | 6.40 ± 0.28 minutes | - | [4] | |
| Striped Bass (Roccus saxatilis) | 25 - 55 QS | 2 - 5 minutes | 20 - 50 minutes (at 4°C) | [11] |
Experimental Protocols
Protocol 1: Preparation of Anesthetic Stock Solutions
-
This compound (QS) Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in distilled water to create a concentrated stock solution (e.g., 10 g/L). This compound is water-soluble.[8]
-
Store the stock solution in a labeled, light-protected container.
-
-
Diazepam (D) Stock Solution:
-
Diazepam is available in ampoules for human use (e.g., 10 mg/2 mL).[2]
-
Calculate the required volume of the commercial solution to achieve the desired concentration in the anesthetic bath.
-
Protocol 2: Anesthesia Procedure to Mitigate Hyperactivity
-
Acclimation:
-
Preparation of Anesthetic Bath:
-
Fill a container with a known volume of water from the fish's holding tank.
-
Add the calculated volume of the this compound stock solution to achieve the desired final concentration.
-
Add the calculated volume of the Diazepam solution to the same bath.
-
Gently mix the solution to ensure even distribution of the anesthetics.
-
Provide aeration to the anesthetic bath.[6]
-
-
Induction:
-
Carefully transfer the fish to the anesthetic bath.
-
Observe the fish closely for the onset of anesthesia, noting the time to loss of equilibrium.
-
The initial excitement phase, if any, should be minimal and brief with the Diazepam combination.
-
-
Monitoring:
-
Continuously monitor the fish's opercular movements (respiration rate) to assess the depth of anesthesia.[10]
-
Once the desired stage of anesthesia is reached, proceed with the experimental procedure.
-
-
Recovery:
-
Upon completion of the procedure, immediately transfer the fish to a recovery tank containing fresh, well-aerated water from their original holding tank.[10]
-
Monitor the fish until normal swimming behavior and equilibrium are restored.
-
Visualizations
Caption: Logical pathway of this compound-induced hyperactivity and its mitigation by Diazepam.
Caption: Troubleshooting workflow for managing hyperactivity in fish during this compound anesthesia.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. "The Anaesthetics Effects of Quinaldine Sulphate and/or Diazepam on Sea" by MAHMUT YANAR and METİN KUMLU [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccac.ca [ccac.ca]
- 7. Good Anesthesia Practice for Fish and Other Aquatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. seafwa.org [seafwa.org]
- 12. "Anaesthetic Effects of Quinaldine Sulphate Together with the Use of Di" by MAHMUT YANAR and ERCÜMENT GENÇ [journals.tubitak.gov.tr]
Incomplete anesthesia in fish with Quinaldine sulfate: causes and solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete anesthesia in fish with Quinaldine (B1664567) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is Quinaldine sulfate and how does it differ from Quinaldine?
A1: this compound is the sulfate salt of quinaldine. It is a pale yellow, water-soluble crystalline powder, which makes it easier to handle and prepare in solution compared to quinaldine.[1][2] Quinaldine is a yellowish, oily liquid with limited water solubility that requires an organic solvent like acetone (B3395972) or alcohol for dissolution before being added to water.[3][4] While both are effective anesthetics, this compound's purity and ease of use are advantageous for research settings.[2]
Q2: Why are my fish not reaching a deep stage of anesthesia with this compound?
A2: this compound is primarily a sedative and hypnotic, and it may not produce the deep anesthesia required for surgical procedures.[3] It is common for fish to retain some reflex responsiveness and exhibit involuntary muscle movement even at effective anesthetic concentrations.[1][5] For procedures requiring complete immobilization, combining this compound with a muscle relaxant or choosing an alternative anesthetic may be necessary.
Q3: Is this compound safe for all fish species?
A3: The efficacy and safety of this compound vary significantly among species.[5][6] For example, while most salmonids are effectively anesthetized at 25 mg/L, tilapia might require concentrations as high as 50 to 1,000 mg/L for full anesthesia.[1][3] It is crucial to conduct preliminary tests on a small number of fish to determine the optimal dosage and exposure time for your specific species and experimental conditions.[5]
Q4: Can I reuse the anesthetic solution?
A4: It is not recommended to reuse anesthetic solutions. The efficacy of the solution can decrease over time, and the buildup of mucus and waste products from the fish can alter the water quality and the anesthetic's effectiveness. Always prepare a fresh solution for each new batch of fish to ensure consistent and predictable results.
Q5: What are the signs of an overdose, and what should I do?
A5: Signs of an overdose can include a complete cessation of opercular (gill) movement and a loss of all reflex activity. While this compound generally does not cause respiratory arrest as readily as some other anesthetics like MS-222, prolonged exposure to high concentrations can be lethal.[3] If you suspect an overdose, immediately transfer the fish to a recovery tank with fresh, well-aerated water from their original holding system.
Troubleshooting Guide
Problem: Induction time is too long or fish are not losing equilibrium.
| Question | Possible Cause | Recommended Solution |
| 1. Have you verified the concentration of your solution? | Calculation or weighing error. | Double-check all calculations and ensure your scale is properly calibrated. Prepare a fresh stock solution if necessary. |
| 2. What is the pH of the anesthetic bath? | Low pH (<6.0). This compound is an acidic salt that can lower the pH of the water, especially in soft water. It becomes ineffective at a pH below 6.[1][2] | Measure the pH of the anesthetic solution. If it is below 6.5, buffer it to a neutral pH (6.5-7.5) using sodium bicarbonate.[2] |
| 3. What is the water temperature? | Low water temperature. Anesthetic uptake and metabolic rates are slower at lower temperatures, which can prolong induction time.[7][8] | While efficacy is less affected by temperature compared to some anesthetics, ensure the temperature is within the optimal range for the species. Be aware that recovery times may also be significantly longer at lower temperatures.[5][8] |
| 4. Is the fish species known to be less sensitive? | Species-specific tolerance. Different species have vastly different sensitivities to this compound.[5][6] | Consult literature for recommended dosages for your species. If information is unavailable, perform a dose-response trial on a small sample of fish to determine the effective concentration. |
| 5. Are the fish particularly large? | Size-dependent sensitivity. Larger fish may require a longer time or a higher concentration to become fully anesthetized compared to smaller individuals of the same species.[5] | Adjust the concentration or exposure time based on preliminary trials with different size classes of your target species. |
Problem: Fish show signs of hyperactivity or stress during induction.
| Question | Possible Cause | Recommended Solution |
| 1. Is this a known side effect of this compound? | Irritant properties. Quinaldine can be an irritant to fish, and induction may cause mild muscle contractions or excitement. Stress itself can also increase the uptake of the anesthetic due to increased gill blood flow.[7] | To mitigate hyperactivity and improve the quality of anesthesia, consider a combination protocol. The addition of a muscle relaxant like diazepam can eliminate excitement and increase the anesthetic effect.[9][10][11] |
| 2. Are you using this compound alone for an invasive procedure? | Lack of muscle relaxation. This compound does not always block involuntary muscle movement, making it unsuitable for some delicate procedures.[1][5] | Combine this compound with a muscle relaxant. For example, using Diazepam (1-2 mg/L) can significantly lower the required dose of this compound and prevent hyperactivity.[9][10][11] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Anesthesia
| Species Group | Effective Concentration (mg/L) | Induction Time | Notes |
| Salmonids | 25 mg/L[1] | < 4 minutes[1] | Recovery typically within 1-13 minutes.[1] |
| Grass Carp (Ctenopharyngodon idella) | 15 mg/L[3] | < 5 minutes[3] | Loses equilibrium at this concentration. |
| Tilapia | 50 - 1,000 mg/L[3] | Varies | High degree of tolerance noted. |
| Striped Bass (Roccus saxatilis) | 25 - 55 mg/L | Varies | Effective at low temperatures (4°C).[8] |
| General Range | 15 - 60 mg/L[3] | 1 - 4 minutes | Highly species-dependent. Preliminary testing is essential.[5] |
Table 2: Combination Anesthesia with this compound (QS) and Diazepam (D) in Sea Bass
| Anesthesia Level | QS Alone | QS + Diazepam | Key Benefit |
| Light Anesthesia | 15 mg/L[10][11] | 5 mg/L QS + 1-2 mg/L D[10][11] | Reduced QS dose, eliminated excitement and hyperactivity.[9][10][11] |
| Deep Anesthesia | 20 mg/L[10][11] | 7.5 mg/L QS + 1-2 mg/L D[10][11] | Lowered mortality risk associated with high concentrations of QS alone.[9][10][11] |
Experimental Protocols
General Protocol for Anesthesia via Immersion
This protocol provides a general framework. Researchers must adapt concentrations and timings based on their specific species, size, water quality, and experimental goals.
1. Preparation:
- Prepare a stock solution of this compound. As it is water-soluble, it can be dissolved directly in water from the fish holding system.[1] For example, dissolve 1 gram of this compound in 1 liter of water to create a 1000 mg/L stock solution.
- If using a combination protocol, prepare a separate stock solution for the second agent (e.g., Diazepam).
- Prepare an anesthetic bath in a separate, aerated container using water from the fish's home tank to minimize stress.[7]
- Prepare a dedicated, aerated recovery tank with clean water from the home tank.
2. Determining the Anesthetic Concentration:
- Add the calculated volume of stock solution to the anesthetic bath to achieve the desired final concentration. For example, to make a 10 L bath with a 25 mg/L concentration, add 250 mL of the 1000 mg/L stock solution.
- If buffering is required (i.e., if using soft water), add sodium bicarbonate to adjust the pH to between 6.5 and 7.5 before introducing the fish.[2]
3. Anesthetic Induction:
- Gently net a small group of fish and transfer them to the anesthetic bath.
- Begin timing immediately and observe the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of responsive movement).
- Ensure continuous aeration of the anesthetic bath throughout the procedure.[5]
4. Monitoring:
- Monitor the fish's ventilation rate (opercular movement) and response to stimuli (e.g., tail pinch) to assess the depth of anesthesia.[7]
- Do not leave fish unattended in the anesthetic bath. Extended exposure can be toxic.[5]
5. Procedure and Recovery:
- Once the desired level of anesthesia is reached, perform the intended procedure (e.g., weighing, tagging, sampling).
- Immediately following the procedure, transfer the fish to the recovery tank.
- Monitor the fish until it regains its equilibrium and resumes normal swimming behavior. The recovery time should be recorded.
Visualizations
Caption: Troubleshooting workflow for incomplete anesthesia.
Caption: Factors influencing this compound efficacy.
References
- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 2. scispace.com [scispace.com]
- 3. drjohnson.com [drjohnson.com]
- 4. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 5. ccac.ca [ccac.ca]
- 6. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 7. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 8. seafwa.org [seafwa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "The Anaesthetics Effects of Quinaldine Sulphate and/or Diazepam on Sea" by MAHMUT YANAR and METİN KUMLU [journals.tubitak.gov.tr]
Reducing recovery time after Quinaldine sulfate anesthesia in fish
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Quinaldine (B1664567) sulfate (B86663) for fish anesthesia, with a specific focus on strategies to reduce recovery time and troubleshoot common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during fish anesthesia using Quinaldine sulfate.
Problem: Prolonged or Delayed Recovery Time
-
Question: My fish are taking an unexpectedly long time to recover after anesthesia with this compound. What could be the cause and how can I resolve it?
-
Answer: Prolonged recovery from this compound anesthesia can be attributed to several factors. Firstly, an overdose of the anesthetic is a common cause. It is crucial to determine the optimal concentration for the specific species and size of fish being used, as larger fish may be sedated more heavily and take longer to recover at a given dose.[1] Secondly, water temperature plays a significant role; lower water temperatures can slow down the metabolic deactivation and excretion of the drug, leading to longer recovery times.[2] To address this, ensure your recovery tank has optimal water quality, including adequate aeration to maintain dissolved oxygen levels, and is maintained at a temperature that is appropriate for the species.[3][4] Consider reducing the anesthetic concentration or the duration of exposure in subsequent experiments. A recovery time exceeding 10 minutes may suggest that the anesthetic concentration is too high or the exposure was too long.[5]
Problem: Fish Exhibit Hyperactivity or Excitement During Induction
-
Question: During the induction of anesthesia with this compound, my fish are showing signs of hyperactivity and stress. What causes this and what can be done to prevent it?
-
Answer: this compound can sometimes cause involuntary muscular movement and excitement during the initial stages of anesthesia.[1] This reaction can be a sign of stress. To mitigate this, one effective strategy is to use this compound in combination with a muscle relaxant like Diazepam. Studies have shown that this combination can eliminate excitement and hyperactivity in fish during induction.[6] Additionally, ensuring the fish are properly acclimated to the experimental conditions before anesthesia can help reduce stress responses.[4] Minimizing handling stress prior to and during the anesthetic event is vital, as stress can increase gill blood flow, leading to a more rapid uptake of the anesthetic and potentially a deeper plane of anesthesia than intended.[7]
Problem: Inconsistent Anesthetic Efficacy
-
Question: I am observing inconsistent results with this compound anesthesia; sometimes the fish are not reaching the desired anesthetic plane, while at other times they seem too deeply anesthetized. Why is this happening?
-
Answer: The efficacy of this compound is highly dependent on water chemistry, particularly pH. The anesthetic becomes less effective in acidic water with a pH below 6.[1][8] Quinaldine solutions themselves are acidic and can lower the pH of soft water, so buffering the anesthetic solution with sodium bicarbonate is often necessary. Water hardness can also influence potency, with higher efficacy observed in hard water. Therefore, it is critical to monitor and maintain a stable pH and water hardness in your anesthetic bath. The effective dosage also varies widely with species, size, and water temperature, so it is essential to standardize these parameters in your experimental protocol.[1]
Problem: High Post-Anesthetic Mortality
-
Question: I am experiencing a high rate of mortality in my fish following anesthesia with this compound. What are the potential causes and how can I improve survival rates?
-
Answer: High mortality post-anesthesia can result from several factors. Extended exposure to this compound can be toxic to fish.[1] It is intended for short-term anesthesia only. Avoid excessively long exposures, especially at higher concentrations (e.g., 50 mg/L or more).[1] Respiratory depression and subsequent hypoxia are common effects of anesthesia.[4] Therefore, constant aeration of both the anesthetic and recovery tanks is crucial to maintain adequate dissolved oxygen levels.[1][4] Poor water quality in the recovery tank can also impede recovery and lead to mortality. Ensure the recovery water is clean, well-oxygenated, and at the correct temperature and pH for the species.[4] Combining this compound with other agents, such as Diazepam, may allow for a reduction in the required dose of this compound, which can in turn reduce mortality rates.[7]
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a water-soluble crystalline powder used as a fish anesthetic.[1][9] It is an improved formulation of quinaldine, which is an oily liquid.[9] While the precise mechanism of action is not fully elucidated, it is understood to cause a progressive depression of the central and peripheral nervous systems.[1] One of its notable characteristics is that fish under full anesthesia with quinaldine generally do not cease gill ventilation, which reduces the risk of asphyxia compared to some other anesthetics like MS-222.
What are the recommended concentrations for this compound?
The effective concentration of this compound varies significantly depending on the fish species, size, and water parameters.[1] Generally, anesthetic doses range from 15 to 100 mg/L.[1] For salmonids, doses between 25 to 45 mg/L are often effective.[1] It is crucial to conduct preliminary trials to determine the optimal concentration for your specific experimental conditions.
What are the key factors influencing the efficacy of this compound?
Several factors can influence the effectiveness of this compound anesthesia:
-
Species: Different fish species have varying sensitivities to the anesthetic.[1]
-
Size: Larger fish are often more heavily sedated at a given concentration.[1]
-
Water Temperature: Anesthesia induction may be faster at higher temperatures, but recovery is also quicker at higher temperatures as metabolic deactivation and excretion of the drug are accelerated.[2]
-
Water pH: this compound is less effective in acidic water (pH below 6).[1][8]
-
Water Hardness: The potency of quinaldine can be higher in hard water.
How can I improve the safety and efficacy of this compound anesthesia?
To enhance the safety and efficacy of this compound, consider the following:
-
Combination Anesthesia: Using this compound in combination with a muscle relaxant like Diazepam can reduce the required dose of both agents, minimize undesirable side effects like hyperactivity, and lower mortality rates.[6][7]
-
Water Quality Management: Always use water from the fish's holding tank to prepare the anesthetic solution to minimize stress from changes in water chemistry.[10] Ensure adequate aeration in both the anesthetic and recovery baths.[1]
-
Monitoring: Closely monitor the fish during induction, anesthesia, and recovery for any signs of distress. A recovery time of 5-10 minutes is generally recommended.[4]
Data Presentation
Table 1: Effective Concentrations and Recovery Times of this compound in Various Fish Species
| Fish Species | Concentration (mg/L) | Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) | Reference |
| Striped Bass (Roccus saxatilis) | 25 - 55 | 4 | 2 - 5 | 20 - 50 | [2] |
| Salmonids | 25 | Not Specified | < 4 | 1 - 13 | [8] |
| Red Drum (Sciaenops ocellatus) | 35 | 26 | < 3 | < 10 | [6] |
| Goldfish (Carassius auratus) | 60 | 24 | < 3 | < 10 | [6] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 13 | Not Specified | 6.40 ± 0.28 | Not Specified | [6] |
| Common Carp (B13450389) (Cyprinus carpio) | 20 | Not Specified | Slower | Faster | [11] |
| Common Carp (Cyprinus carpio) | 60 | Not Specified | Rapid | Prolonged | [11] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Acclimation: Acclimate fish to the experimental tanks for a minimum of 48 hours, ensuring stable water quality parameters (temperature, pH, dissolved oxygen).
-
Preparation of Anesthetic Stock Solution: Prepare a stock solution of this compound. Since this compound is water-soluble, it can be directly dissolved in water.[1]
-
Test Concentrations: Based on literature values for the species or a related species, select a range of test concentrations (e.g., 10, 25, 40, 55 mg/L).
-
Anesthesia Induction: Individually transfer fish to an aerated anesthetic bath containing the test concentration. Record the time to loss of equilibrium and cessation of movement.
-
Recovery: Once the desired anesthetic plane is reached, transfer the fish to a separate, well-aerated recovery tank with fresh, clean water. Record the time to the resumption of normal swimming behavior.
-
Determination of Optimal Concentration: The optimal concentration should induce anesthesia within a desired timeframe (e.g., 2-5 minutes) and allow for a full recovery within a reasonable period (e.g., 5-10 minutes) with no adverse effects or mortality.
Protocol 2: Reducing Recovery Time with this compound and Diazepam Combination
-
Determine Optimal this compound Concentration: Follow Protocol 1 to establish the effective concentration of this compound when used alone.
-
Prepare Combination Anesthetic Baths: Prepare anesthetic baths with a reduced concentration of this compound (e.g., 50-75% of the optimal concentration determined in step 1) in combination with a low concentration of Diazepam (e.g., 0.5-1.0 mg/L). Diazepam will likely need to be dissolved in a solvent like ethanol (B145695) before being added to the water.
-
Anesthesia and Recovery: Repeat the anesthesia induction and recovery procedure as described in Protocol 1 for the combination anesthetic.
-
Compare Results: Compare the induction time, recovery time, and any observed side effects (e.g., hyperactivity) of the combination anesthetic with those of this compound used alone. The goal is to find a combination that provides smooth induction, adequate anesthesia, and a significantly reduced recovery time.
Visualizations
Caption: Experimental workflow for reducing recovery time.
Caption: Factors influencing anesthesia recovery time.
References
- 1. ccac.ca [ccac.ca]
- 2. seafwa.org [seafwa.org]
- 3. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good Anesthesia Practice for Fish and Other Aquatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drjohnson.com [drjohnson.com]
- 6. researchgate.net [researchgate.net]
- 7. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 8. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 9. scispace.com [scispace.com]
- 10. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 11. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaldine Sulfate in Aquatic Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and toxicity of Quinaldine (B1664567) sulfate (B86663) in aquatic animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Quinaldine sulfate and how is it used in aquatic research?
This compound is the sulfate salt of quinaldine (2-methylquinoline) and is used as an anesthetic and sedative for fish.[1][2] Unlike quinaldine, which is an oily liquid that is not readily soluble in water, this compound is a water-soluble crystalline solid, making it easier to handle and prepare for experimental use.[2][3] It is commonly employed in fisheries and aquaculture for procedures such as handling, tagging, transport, and surgical interventions to minimize stress and physical injury to the animals.[1][4]
Q2: What are the typical effective concentrations of this compound for fish anesthesia?
Effective concentrations of this compound can vary significantly depending on the fish species, size, water temperature, and pH.[1][4] Generally, concentrations ranging from 10 to 50 mg/L are effective for inducing anesthesia in many fish species.[3][5] For most salmonids, 25 mg/L is often effective in inducing anesthesia in under four minutes.[1] It is crucial to conduct preliminary trials with a small number of individuals to determine the optimal concentration for the specific species and experimental conditions.
Q3: What are the known side effects of this compound in fish?
Researchers should be aware of several potential side effects when using this compound. These can include:
-
Hyperactivity and Excitement: Fish may exhibit a period of hyperactivity, excitement, or erratic swimming upon initial exposure to the anesthetic.[5]
-
Involuntary Muscle Contractions: Muscle twitching or contractions may occur, which can interfere with delicate procedures like surgery or blood sampling.[4]
-
Physiological Stress Response: Although used to reduce handling stress, this compound itself can induce a physiological stress response in fish, characterized by elevated plasma cortisol and glucose levels.[3][6]
-
Histopathological Changes: Studies have shown that exposure to this compound can cause histopathological alterations in the gills, such as sporadic ectasia (dilation of lamellae).[7] Effects on the liver have also been noted, including hepatocyte degeneration and congestion of sinusoids at higher concentrations.[8][9][10]
-
Hematological Changes: Anesthesia with this compound can lead to alterations in blood parameters.[11]
Q4: How do water quality parameters influence the efficacy and toxicity of this compound?
Water quality plays a critical role in the action of this compound:
-
pH: The anesthetic efficacy of this compound is highly dependent on pH. It becomes ineffective in acidic water with a pH at or below 6.[1][2] The un-ionized form of the molecule, which is more prevalent at higher pH, is thought to be responsible for the anesthetic effect.
-
Water Hardness: The toxicity of this compound can be influenced by water hardness. Generally, it is more toxic to fish in harder water compared to softer water. However, in very soft water, the anesthetic can significantly lower the pH, potentially to a level where it becomes ineffective.
Q5: What is the mechanism of action of this compound?
The precise mechanism of action for this compound in fish is not fully elucidated. However, it is believed to act as a depressant on the central nervous system (CNS).[12] Some studies suggest it may function similarly to barbiturates, affecting the respiratory center.[12] Research has also indicated that quinaldine can inhibit acetylcholinesterase and butyrylcholinesterase activity in fish brain homogenates, though it is uncertain if this is the primary mode of anesthetic action.[12]
Troubleshooting Guides
Problem 1: Fish are not reaching the desired level of anesthesia.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | The effective concentration is species-specific. Gradually increase the concentration in small increments in a pilot study to determine the optimal dose. |
| Low Water pH | Measure the pH of the experimental water. This compound is ineffective at a pH of 6 or below.[1][2] If necessary, use a buffer to maintain a neutral or slightly alkaline pH. |
| Low Water Temperature | Anesthesia induction may be slower at lower temperatures.[3] Allow for a longer induction time or consider a slight, safe increase in water temperature if appropriate for the species. |
| Incorrect Preparation | Ensure the this compound is fully dissolved in the water before introducing the fish. |
Problem 2: Fish are showing signs of excessive stress or hyperactivity.
| Possible Cause | Troubleshooting Steps |
| Initial Response to Anesthetic | A brief period of excitement is a known side effect.[5] Ensure the anesthesia bath is in a quiet, low-light environment to minimize external stimuli. |
| Concentration Too High | An overly high concentration can induce a strong stress response. Try reducing the concentration to the minimum effective dose determined in your pilot study. |
| Co-administration of a Muscle Relaxant | Consider the use of a muscle relaxant like diazepam in conjunction with a lower dose of this compound to reduce hyperactivity and excitement.[5] |
Problem 3: Prolonged recovery or mortality after anesthesia.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High or Prolonged Exposure | Adhere to the shortest possible exposure time required for the procedure. Extended exposure increases the risk of toxicity and mortality.[4] |
| Poor Water Quality in Recovery Tank | Ensure the recovery tank has clean, well-aerated water with optimal temperature and pH for the species.[6] |
| Residual Anesthetic | Anesthetic can be excreted into the recovery water. A continuous flow-through system or periodic water changes in the recovery tank are recommended.[4] |
| Low Water Temperature During Recovery | Metabolic deactivation and excretion of the anesthetic are slower at lower temperatures, leading to longer recovery times.[3] Maintain an appropriate recovery temperature. |
| Pre-existing Health Conditions | Anesthesia can be more stressful for fish that are already in poor health. Ensure fish are healthy and properly acclimated before any procedure. |
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LC50) of this compound to various fish species. Data for aquatic invertebrates is limited.
Table 1: Acute Toxicity (LC50) of this compound to Various Fish Species
| Species | Temperature (°C) | Exposure Time (hours) | LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 12 | 96 | 31.8 | |
| Brown Trout (Salmo trutta) | 12 | 96 | 28.3 | |
| Brook Trout (Salvelinus fontinalis) | 12 | 96 | 20.0 | |
| Lake Trout (Salvelinus namaycush) | 12 | 96 | 15.5 | |
| Coho Salmon (Oncorhynchus kisutch) | 12 | 96 | 28.7 | |
| Carp (Cyprinus carpio) | 12 | 96 | 72.5 | |
| Channel Catfish (Ictalurus punctatus) | 12 | 96 | 32.9 | |
| Bluegill (Lepomis macrochirus) | 12 | 96 | 23.5 | |
| Largemouth Bass (Micropterus salmoides) | 12 | 96 | 6.80 | |
| Northern Pike (Esox lucius) | 12 | 96 | 22.2 | |
| Walleye (Sander vitreus) | 12 | 96 | 15.0 |
Note: Toxicity can be influenced by various factors including water hardness and pH.
Experimental Protocols
General Protocol for Acute Toxicity Testing (based on OECD 203 Guidelines)
The determination of acute toxicity of this compound in fish is typically conducted following guidelines similar to the OECD Test Guideline 203, "Fish, Acute Toxicity Test".
-
Test Organisms: Healthy, disease-free fish of a single species, preferably from a laboratory culture, are used. They are acclimated to the test conditions for a specified period.
-
Test Substance Preparation: A stock solution of this compound is prepared in deionized water. A series of test concentrations are then prepared by diluting the stock solution. A control group with no this compound is also included.
-
Test Conditions:
-
Exposure Duration: Typically 96 hours.
-
Test Type: The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.
-
Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen and accumulation of waste products.
-
Water Quality: Temperature, pH, dissolved oxygen, and water hardness are maintained within narrow limits and monitored regularly.
-
-
Procedure:
-
A specified number of fish (e.g., 7-10) are randomly assigned to each test concentration and the control.
-
Observations for mortality and clinical signs of toxicity (e.g., loss of equilibrium, respiratory distress, abnormal behavior) are made at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
-
Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).
Visualizations
Caption: A flowchart illustrating the key steps in an experimental protocol involving fish anesthesia with this compound.
Caption: A logical diagram for troubleshooting common issues encountered during fish anesthesia with this compound.
Caption: A simplified diagram illustrating the proposed mechanism of action of this compound as a CNS depressant in fish.
References
- 1. ccac.ca [ccac.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. seafwa.org [seafwa.org]
- 4. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 5. i-repository.net [i-repository.net]
- 6. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 7. ENVIRONMENTAL [oasis-lmc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptors activate fish feeding behaviour via two distinct functional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Water Temperature on Quinaldine Sulfate Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Quinaldine (B1664567) Sulfate (B86663) as an anesthetic in aquatic animals. The information addresses common issues encountered during experiments, with a focus on the influence of water temperature.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of Quinaldine Sulfate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fish are not reaching the desired level of anesthesia. | Low Water pH: this compound is an acidic salt and can lower the pH of the water, especially in soft, poorly buffered water.[1] It becomes ineffective at a pH of 6.0 or below. | - Monitor and adjust the pH of the anesthetic solution to be above 6.0. - Consider using a buffering agent, such as sodium bicarbonate, to maintain a stable pH. - In soft water, a higher concentration of this compound may be needed, but always monitor pH. |
| Incorrect Concentration: The effective dosage can vary significantly between species and with water temperature. | - Consult literature for recommended concentrations for the specific species you are working with. - Perform a pilot study with a small number of fish to determine the optimal concentration for your experimental conditions. | |
| Induction time is too long. | Low Water Temperature: Lower water temperatures can slow down the metabolic rate of fish, leading to slower uptake of the anesthetic. | - If experimentally permissible, gradually acclimate the fish to a slightly higher water temperature within their tolerated range. - Increase the concentration of this compound. However, this should be done cautiously and with careful monitoring to avoid overdose. |
| Recovery time is excessively long. | High Water Temperature: Some studies suggest that recovery from this compound anesthesia can be longer at higher temperatures.[2] | - Ensure the recovery tank has clean, well-aerated water at a temperature similar to or slightly lower than the acclimation temperature. - Avoid any additional stressors in the recovery environment. |
| Low Water Temperature: Metabolic deactivation and excretion of the drug can be slower at reduced temperatures, leading to prolonged recovery.[3] | - Be patient with the recovery process at lower temperatures. - Ensure optimal water quality in the recovery tank to support the fish's physiological processes. | |
| Fish exhibit hyperactivity or incomplete anesthesia (retaining reflex action). | Inherent Property of this compound: this compound does not always produce deep anesthesia and may not completely block involuntary muscle movements.[1][2] | - For procedures requiring complete immobilization, consider using this compound in combination with another anesthetic, such as diazepam, which can reduce excitement and hyperactivity.[4][5] - If complete surgical anesthesia is required, another anesthetic agent might be more suitable. |
| Observed mortality after anesthesia. | Overexposure or High Concentration: Extended exposure or using a concentration that is too high can be toxic to fish.[2] | - Strictly adhere to the determined effective concentration and exposure time from your pilot study. - Lethal doses are temperature-dependent, with a wider safety margin in cooler temperatures. Be extra cautious with concentrations at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: How does water temperature directly affect the efficacy of this compound?
A1: Water temperature has a notable impact on the efficacy of this compound. Generally, higher water temperatures increase the metabolic rate of fish, which can lead to a faster induction of anesthesia.[6] Conversely, lower water temperatures slow down metabolism, which can prolong both induction and recovery times.[3] It is crucial to conduct preliminary tests to determine the optimal dosage and exposure time for your specific water temperature.[2]
Q2: What is the optimal pH range for using this compound?
A2: this compound is most effective in water with a pH above 6.0.[2] As an acidic salt, it can depress the pH of the anesthetic solution, particularly in soft water.[1] Below a pH of 6.0, its efficacy is significantly reduced or completely lost. Therefore, monitoring and adjusting the pH is critical for successful anesthesia.
Q3: Can this compound be used for all types of procedures?
A3: this compound is effective for sedation and procedures where complete immobilization is not essential. However, it often does not produce deep anesthesia, and fish may retain some reflex actions.[1] For surgical procedures requiring complete muscle relaxation, it may not be the most suitable anesthetic when used alone.[2]
Q4: Is it safe to use this compound in combination with other drugs?
A4: Yes, this compound has been used effectively in combination with other drugs. For instance, combining it with a muscle relaxant like diazepam can enhance the anesthetic effect, reduce hyperactivity, and allow for lower dosages of this compound.[4][5]
Q5: How long do this compound residues remain in fish tissues?
A5: Residues of quinaldine in fish tissues dissipate rapidly. In many cases, they are essentially gone after 24 hours of recovery in fresh water.[3]
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound at different concentrations and water temperatures for various fish species.
Table 1: Efficacy of this compound on Striped Bass (Roccus saxatilis) at 4°C
| Concentration of Quinaldine (ppm) | Time to Reach Loss of Equilibrium (Stage II) | Recovery Time (minutes) |
| 10 | Partial loss of equilibrium in 10 minutes | - |
| 25 | 3 - 5 minutes | 20 - 50 |
| 40 | 2 - 3 minutes | 20 - 50 |
| 55 | 2 - 3 minutes | 20 - 50 |
| Data from Sills and Harman (1970)[3] |
Table 2: Efficacy of this compound on Common Carp (B13450389) (Cyprinus carpio)
| Concentration of Quinaldine (mg/L) | Induction Time | Recovery Time |
| 20 | Slower | Faster |
| 40 | - | - |
| 60 | Rapid | Prolonged |
| Water temperature not specified in the abstract. Data from a 2025 study on the physiological effects of quinaldine in common carp fingerlings.[7] |
Table 3: Efficacy of this compound on Tilapia (Oreochromis niloticus) in Combination with Diazepam at Different Temperatures
| Temperature | This compound (mg/l) | Diazepam (mg/l) | Anesthesia Level |
| Not Specified | 10 | 0 | Light |
| Not Specified | 35 | 0 | Deep |
| Not Specified | 5 | 1 - 2 | Light |
| Not Specified | 20 | 1 - 2 | Deep |
| A rise in temperature from 18°C to 26°C increased the level of anesthesia from light to medium or from medium to deep.[4][5] |
Experimental Protocols
Below is a generalized methodology for conducting an experiment to evaluate the efficacy of this compound.
Objective: To determine the effective concentration of this compound for inducing anesthesia in a specific fish species at a given water temperature.
Materials:
-
This compound
-
Glass or plastic tanks for holding, anesthesia, and recovery
-
Aeration system
-
Calibrated scale for weighing fish
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Stopwatch
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pH meter
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Thermometer
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Net
-
Personal protective equipment (gloves, safety glasses)
Methodology:
-
Acclimation: Acclimate the fish to the experimental conditions (water temperature, water chemistry) for at least 48 hours prior to the experiment.
-
Preparation of Anesthetic Solution:
-
Calculate the required amount of this compound to achieve the desired concentration in a specific volume of water.
-
Dissolve the this compound in a small amount of water from the acclimation tank before adding it to the anesthesia tank to ensure it is fully dissolved.
-
Prepare a range of concentrations for the pilot study.
-
-
Pilot Study:
-
Use a small number of fish to test each concentration.
-
Individually transfer a fish to the anesthetic bath.
-
Start the stopwatch immediately upon immersion.
-
Observe the fish closely and record the time to reach the desired stage of anesthesia (e.g., loss of equilibrium).
-
Once the desired stage is reached, or after a predetermined maximum exposure time, transfer the fish to a recovery tank with clean, well-aerated water.
-
Record the time to full recovery (e.g., return of normal swimming behavior).
-
-
Main Experiment:
-
Based on the results of the pilot study, select the optimal concentration and exposure time.
-
Conduct the experiment with the main group of fish, following the same procedure as the pilot study.
-
Continuously monitor water quality parameters (temperature, pH, dissolved oxygen) in all tanks.
-
-
Data Analysis:
-
Analyze the data to determine the mean induction and recovery times for the effective concentration.
-
Note any adverse effects or mortalities.
-
Mandatory Visualization
Caption: Experimental workflow for determining this compound efficacy.
Caption: Key factors influencing the efficacy of this compound.
References
- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 2. ccac.ca [ccac.ca]
- 3. seafwa.org [seafwa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Residue of quinaldine in ten species of fish following anesthesia with this compound [agris.fao.org]
- 7. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress Responses in Fish Anesthetized with Quinaldine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Quinaldine (B1664567) sulfate (B86663) for fish anesthesia, focusing on minimizing stress responses.
Frequently Asked Questions (FAQs)
Q1: What is Quinaldine sulfate and how does it work as a fish anesthetic?
This compound is the sulfate salt of quinaldine (2-methylquinoline), which makes it a water-soluble crystalline powder, easier to handle and dose than its oily liquid parent compound, quinaldine.[1][2] While its precise physiological mode of action has not been definitively determined, it is presumed to be absorbed through the gills and act as a central nervous system depressant, leading to a loss of equilibrium and sedation.[2] Some research suggests it may inhibit acetylcholinesterase and butyrylcholinesterase, but this is not thought to be its primary anesthetic mechanism.[2]
Q2: What are the primary indicators of stress in fish during anesthesia?
The primary physiological stress response in fish is initiated by the release of corticosteroids, primarily cortisol, from the neuroendocrine system.[3] This primary response triggers a cascade of secondary, measurable changes, including:
-
Biochemical Indicators: Elevated plasma levels of glucose and lactate.[4][5][6]
-
Hormonal Indicators: Increased plasma cortisol is a key indicator of acute stress.[4][6][7]
-
Hematological Indicators: Changes in hematocrit (HCT), hemoglobin (Hb), red blood cell count (TEC), and white blood cell count (TLC).[7][8]
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Ionic Balance: Alterations in plasma ions such as chloride and sodium.[4][5]
Q3: Does this compound eliminate the stress response entirely?
No, while this compound can reduce the overall stress associated with handling and procedures compared to no anesthesia, it does not eliminate the stress response entirely.[9][10] In fact, like many anesthetics, this compound itself can induce a physiological stress response, as evidenced by elevated levels of cortisol and glucose post-administration in some studies.[7][10][11] Several studies have noted that fish anesthetized with this compound may still exhibit strong reflex responses to touch, suggesting it may be a more effective sedative than a true anesthetic and may lack analgesic (pain-relieving) properties.[9]
Q4: What factors can influence the effectiveness and stress response of this compound?
The efficacy and the degree of stress induced by this compound are influenced by a variety of factors:
-
Water Chemistry: The anesthetic becomes less effective in acidic water with a pH below 6.[1] Water hardness and alkalinity can also play a role.[12]
-
Temperature: Higher water temperatures can lead to faster induction and recovery times.[12][13] However, residue accumulation can also increase with temperature.[14]
-
Species and Size: Different fish species and sizes have varying sensitivities to the anesthetic. Larger fish may be sedated more heavily and have longer recovery times at a given concentration.[12]
-
Fish Density: The number of fish being anesthetized in a given volume of water can affect the required dosage and outcome.[12]
Q5: Is it possible to combine this compound with other drugs to improve its efficacy and reduce stress?
Yes, combining this compound with a muscle relaxant like diazepam has been shown to be effective. This combination can lower the required dose of this compound, reduce mortality rates, and eliminate the excitement and hyperactivity sometimes observed when this compound is used alone.[10][15] This approach can lead to a smoother induction of anesthesia and a better overall welfare outcome for the fish.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality During or After Anesthesia | 1. Overdose: The concentration of this compound is too high for the species, size, or water conditions.[12][15] 2. Poor Water Quality: Low dissolved oxygen, inappropriate pH (especially below 6.0 where efficacy is reduced, potentially leading to overdosing to achieve effect), or high ammonia (B1221849) levels.[1][9] 3. Prolonged Exposure: Keeping fish in the anesthetic bath for too long.[12] | 1. Conduct Dose-Response Trials: Always perform preliminary tests on a small number of fish to determine the minimum effective concentration.[12] 2. Monitor and Maintain Water Quality: Ensure vigorous aeration of the anesthetic bath and recovery tank.[10][12] Use water from the fish's home tank to prepare the anesthetic solution to minimize abrupt changes in water chemistry.[9] Buffer the water if this compound significantly lowers the pH. 3. Adhere to Strict Exposure Times: Once the desired stage of anesthesia is reached, move the fish to the procedure and then promptly to a recovery tank. |
| Prolonged Recovery Time | 1. High Anesthetic Concentration: The dose used was higher than necessary. 2. Cool Water Temperature: Lower temperatures can slow down the metabolism and excretion of the anesthetic.[13] 3. Poor Fish Condition: Fish that are already stressed or in poor health may take longer to recover. | 1. Optimize Concentration: Use the lowest effective dose determined from pilot studies. 2. Maintain Optimal Temperature: Ensure the recovery tank water is well-aerated and at a temperature suitable for the species. 3. Ensure Proper Recovery Conditions: Place the fish in clean, anesthetic-free water. Orienting the fish's mouth towards the water flow can help with gill irrigation and faster recovery.[9] |
| Fish Appear Sedated but React Strongly to Touch (Hyperactivity) | 1. Insufficient Analgesia: this compound is known to be a poor analgesic; the fish is immobilized but can still perceive painful or sharp stimuli.[9] 2. Excitement Stage: Some fish may go through an excitement phase during induction. | 1. Use for Non-Painful Procedures Only: this compound is not recommended for surgical or other invasive, painful procedures when used alone.[9] 2. Combine with a Muscle Relaxant: Consider using this compound in combination with diazepam to reduce hyperactivity and improve the quality of anesthesia.[15] |
| Inconsistent Anesthesia Induction Times | 1. Inaccurate Dosing: The crystalline powder was not fully dissolved or was measured incorrectly. 2. Fluctuating Water Parameters: Changes in water temperature or pH between experiments will alter the anesthetic's efficacy.[1][12] 3. Pre-anesthetic Stress: Stressed fish may have increased gill blood flow, leading to faster uptake of the anesthetic and deeper anesthesia than anticipated.[10] | 1. Ensure Complete Dissolution: Prepare a stock solution and ensure it is thoroughly mixed before adding it to the anesthetic bath. 2. Standardize Experimental Conditions: Maintain consistent water temperature, pH, and hardness for all trials.[12] 3. Minimize Pre-procedural Stress: Handle fish minimally and calmly before introducing them to the anesthetic bath. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Various Fish Species
| Species | Concentration (mg/L) | Temperature (°C) | Induction Time (min) | Recovery Time (min) | Reference |
| Salmonids (general) | 25 | Not Specified | < 4 | 1 - 13 | [1] |
| Striped Bass (Roccus saxatilis) | 25 - 55 | 4 | Not Specified | Not Specified | [13] |
| Common Carp (B13450389) (Cyprinus carpio) | 20 | Not Specified | Slower | Faster | [7] |
| Common Carp (Cyprinus carpio) | 60 | Not Specified | Rapid | Prolonged | [7] |
| Red Drum (Sciaenops ocellatus) Larvae | 35 | 26 | Not Specified | Not Specified | [16] |
| Goldfish (Carassius auratus) Larvae | 60 | 24 | Not Specified | Not Specified | [16] |
Table 2: Impact of this compound on Key Biochemical Stress Indicators
| Species | Anesthetic & Concentration | Parameter | Result | Reference |
| Common Carp (Cyprinus carpio) | This compound (40-60 mg/L) | Glucose, Cortisol | Increasing trend with higher concentration | [7] |
| Nile Tilapia (Oreochromis niloticus) | This compound | Glucose, Cortisol, Cholesterol, Triglycerides | Dose-related increases 24-48 hrs post-anesthesia | [11] |
| Gilthead Seabream (Sparus aurata) | This compound | Cortisol, Serum Immunoglobulin M | Increased | [10] |
| Red Drum (Sciaenops ocellatus) | This compound | Plasma Cortisol and Glucose | Elicited stress responses | [10] |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Anesthetic Concentration
This protocol outlines a standard methodology for determining the minimum effective concentration of this compound that results in the desired level of anesthesia with a rapid recovery and minimal signs of stress.
-
Acclimation: Acclimate fish to laboratory conditions in holding tanks for a minimum of one week. Ensure stable water quality parameters (temperature, pH, dissolved oxygen).
-
Preparation of Anesthetic Baths: Prepare several concentrations of this compound in separate, aerated tanks. Use water from the holding tanks. It is recommended to test a range (e.g., 10, 25, 40, 60 mg/L).[7][13] A control group with no anesthetic is essential.
-
Induction: Gently net and transfer a small group of fish (n=5-10) to each anesthetic concentration. Start a timer immediately.
-
Monitoring Anesthesia Stages: Observe the fish continuously and record the time to reach specific stages of anesthesia (e.g., loss of equilibrium, cessation of movement).
-
Procedure Simulation: Once the desired stage is reached, remove the fish from the bath, simulate a simple handling procedure (e.g., weighing, measuring) for a standardized time (e.g., 30-60 seconds).
-
Recovery: Immediately transfer the fish to a well-aerated, anesthetic-free recovery tank. Start a second timer.
-
Monitoring Recovery: Record the time until the fish resumes normal opercular movement and regains equilibrium and normal swimming behavior. A full recovery is typically considered within 5-15 minutes.[15]
-
Post-Recovery Observation: Observe the fish for at least 24 hours post-procedure to check for any delayed mortality or adverse behavioral changes.
-
Data Analysis: The optimal concentration is the lowest dose that achieves the desired anesthetic state within a reasonable time (e.g., < 5 minutes) and allows for full recovery (e.g., < 15 minutes) with 100% survival.[15]
Protocol 2: Assessing Biochemical Stress Response
This protocol describes the collection and analysis of blood samples to quantify key stress indicators.
-
Experimental Groups: Set up groups as described in Protocol 1: a control group (handling stress only) and one or more groups exposed to the chosen this compound concentration.
-
Anesthesia and Handling: Subject the fish to the standardized anesthesia and handling protocol.
-
Blood Sampling: At predetermined time points (e.g., immediately after the procedure, 1 hour post-procedure, 24 hours post-procedure), capture the fish and collect blood. The caudal vein is a common site for blood collection. Use heparinized syringes to prevent clotting.
-
Sample Processing:
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
-
Biochemical Analysis: Use commercially available assay kits (e.g., ELISA) to measure the concentrations of:
-
Plasma Cortisol
-
Plasma Glucose
-
Plasma Lactate
-
-
Data Analysis: Compare the levels of stress indicators between the control group and the anesthetized group(s) at each time point using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in these indicators in the anesthetized group compared to the handling control suggests the anesthetic is effective at mitigating the stress response.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common issues encountered during anesthesia with this compound.
References
- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. journals.ku.edu.np [journals.ku.edu.np]
- 5. Efficacy of Anesthetics for Reducing Stress in Fish During Aquaculture Practices - A Review | Kathmandu University Journal of Science, Engineering and Technology [nepjol.info]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 10. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 11. researchgate.net [researchgate.net]
- 12. ccac.ca [ccac.ca]
- 13. seafwa.org [seafwa.org]
- 14. Residue of quinaldine in ten species of fish following anesthesia with this compound [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quinaldine Sulfate Synthesis & Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the purity of synthesized Quinaldine sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Quinaldine sulfate synthesized via the Doebner-von Miller reaction?
A1: The Doebner-von Miller synthesis, a common route for quinoline (B57606) derivatives, can introduce several types of impurities.[1][2][3] Potential impurities may include unreacted starting materials like aniline, byproducts from side reactions such as polymerization of the α,β-unsaturated carbonyl compounds, and various isomers or related quinoline structures formed during the cyclization process.[2][4] The original Doebner-von Miller method was particularly prone to the acid-catalyzed polymerization of the carbonyl substrate, leading to tarry byproducts and low yields.[2]
Q2: What is the most effective general method for purifying crude this compound?
A2: Recrystallization is the most widely documented and effective method for purifying crude this compound.[5][6][7] The process involves dissolving the impure solid in a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, which causes the pure this compound to crystallize while leaving soluble impurities behind in the solvent.[6][7] Methanol (B129727) is a commonly cited solvent for this purpose.[5]
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical methods can be used to verify the purity of the final product:
-
Melting Point Determination: Pure this compound has a sharp melting point, typically in the range of 211-214°C.[5] A broad or depressed melting point range indicates the presence of impurities.[8]
-
Titration: Titrating the product with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N) to a phenolphthalein (B1677637) endpoint can determine its purity, with results often exceeding 99%.[5]
-
Infrared (IR) Spectroscopy: The presence of characteristic sulfate bands at 1,000 and 1,170 cm⁻¹ can confirm the salt's formation.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the main compound from any residual impurities, providing a quantitative measure of purity.[9]
Q4: My final product is colored (e.g., yellow, brown). What causes this and how can it be removed?
A4: Color in the final product is typically due to polymeric or oxidized byproducts formed during the synthesis. These colored impurities can often be removed during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[4]
Troubleshooting Guide
Q5: My recrystallization attempt resulted in an oil precipitating instead of crystals. What went wrong?
A5: "Oiling out" during recrystallization can occur for several reasons:
-
Cooling Too Quickly: If the solution is cooled too rapidly (e.g., by placing it directly in an ice bath), the compound's solubility may drop so fast that it precipitates as an amorphous oil rather than forming an ordered crystal lattice.[10] Allow the solution to cool slowly to room temperature first before moving it to an ice bath.[10][11]
-
Solvent Issues: The chosen solvent may not be ideal. The boiling point of the solvent might be higher than the melting point of the solute, causing it to melt before dissolving.
-
Impurity Levels: A very high concentration of impurities can sometimes inhibit crystallization.
Q6: Crystal formation is not occurring, even after my solution has cooled to room temperature. What can I do to induce crystallization?
A6: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[11] The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the supersaturated solution.[11] This provides a template for other molecules to crystallize upon.[11]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[12]
Q7: The yield of my purified this compound is significantly lower than the expected ~68%. What are the common causes of product loss?
A7: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The initial Doebner-von Miller reaction may not have gone to completion.
-
Loss During Purification:
-
Using too much solvent during recrystallization will result in a significant portion of the product remaining dissolved even after cooling.[11]
-
Premature crystallization during hot filtration can lead to product loss on the filter paper.
-
Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from investigations by Allen and Sills.[5]
| Parameter | Value | Notes |
| Expected Melting Point | 211-214°C | A sharp melting point within this range indicates high purity.[5] |
| Typical Yield | ~68.5% | Based on a standard synthesis protocol starting with practical grade quinaldine.[5] |
| Purity by Titration | ~99.4% | Achievable after recrystallization, determined by titration with 0.1 N NaOH.[5] |
| UV Absorption Maxima | 236 and 317 nm | Characteristic absorption peaks in ultraviolet spectroscopy.[5] |
| Solubility in Water (20°C) | 104.05 g/100 mL | Demonstrates excellent water solubility.[5] |
| Solubility in Methanol (20°C) | 7.44 g/100 mL | Methanol is a common and effective solvent for recrystallization.[5] |
| Solubility in Ethanol (20°C) | 2.27 g/100 mL | |
| Solubility in Acetone (20°C) | 0.08 g/100 mL | |
| Solubility in Benzene | Insoluble (<0.01 g/100 mL) | Used as a wash solvent for the crude filter cake.[5] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol details the steps for purifying this compound using a single-solvent recrystallization method.[5][6][7]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add solvent in small increments to avoid using an excess.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[10] Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a clean, dry container.
Visual Guides and Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound (655-76-5) for sale [vulcanchem.com]
- 6. mt.com [mt.com]
- 7. LabXchange [labxchange.org]
- 8. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting unexpected reactions of Quinaldine sulfate in synthesis
Welcome to the technical support center for Quinaldine (B1664567) Sulfate (B86663) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected reactions and challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing Quinaldine Sulfate?
A1: The standard synthesis involves the acid-base reaction of Quinaldine (2-methylquinoline) with sulfuric acid. Typically, Quinaldine is dissolved in a suitable solvent, and concentrated sulfuric acid is added under controlled temperature conditions to precipitate the this compound salt.[1]
Q2: My final product is a brownish or reddish color, not the expected white to grayish-white crystalline powder. What is the likely cause?
A2: Discoloration often indicates the presence of impurities. These can arise from impurities in the starting Quinaldine, such as residual aniline (B41778) or other quinolines from its synthesis, or from side reactions occurring during the sulfation process, especially if the temperature was not adequately controlled. Oxidation of quinaldine can also lead to colored byproducts.
Q3: The yield of my this compound synthesis is significantly lower than expected. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The molar ratio of sulfuric acid to Quinaldine may be incorrect, or the reaction time might be insufficient.
-
Side reactions: At elevated temperatures, Quinaldine can undergo self-condensation or other side reactions with sulfuric acid, consuming the starting material and reducing the yield of the desired salt.
-
Loss during workup: Product may be lost during filtration or washing steps. Ensure the wash solvent does not significantly dissolve the this compound.
-
Sub-optimal precipitation: The choice of solvent and temperature for the reaction and precipitation is crucial for maximizing the recovery of the product.
Troubleshooting Guide for Unexpected Reactions
Issue 1: Formation of an Oily or Tarry Substance Instead of a Crystalline Precipitate
Question: I am observing the formation of a viscous oil or tar-like substance in my reaction mixture instead of the expected crystalline this compound. What is happening and how can I fix it?
Answer: The formation of oily or tarry products is a strong indication of side reactions, which are often promoted by excessive heat. When Quinaldine is heated with concentrated sulfuric acid, it can lead to dimerization and the formation of more complex heterocyclic structures.
Identified Side Products:
-
1,2-di-2'-quinolylethane: This is a known byproduct formed from the self-condensation of Quinaldine in the presence of a strong acid.
-
Pyrroloquinoline derivatives: Complex heterocyclic compounds can be formed through intramolecular cyclization reactions.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction of Quinaldine with concentrated sulfuric acid is exothermic. It is critical to maintain a low temperature throughout the addition of the acid. Use an ice bath to keep the reaction temperature below the boiling point of the solvent, for instance, iso-octane (99.3°C), and ideally at a lower, controlled temperature.[1]
-
Appropriate Solvent: Use a solvent in which Quinaldine is soluble but this compound is not. Iso-octane is a documented solvent for this purpose.[1] This allows for the precipitation of the desired product while keeping unreacted starting material and some byproducts in solution.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and dropwise to the solution of Quinaldine with vigorous stirring. This helps to dissipate the heat of reaction and prevent localized overheating.
Issue 2: The Final Product Has a Low Melting Point and Appears Impure After Recrystallization
Question: After recrystallizing my this compound from methanol (B129727), the melting point is broad and lower than the expected 211-214°C, and the purity by titration is below 99%. What could be the problem?
Answer: This suggests that the recrystallization process was not effective in removing all impurities. The chosen solvent, cooling rate, and washing procedure are critical for obtaining a pure product.
Troubleshooting Recrystallization:
-
Solvent Selection and Volume: Methanol is a suitable solvent for recrystallizing this compound as the salt has moderate solubility in hot methanol and lower solubility in cold methanol.[1] Use the minimum amount of hot methanol required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified product.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of well-defined crystals and excludes impurities from the crystal lattice. Rapid cooling, such as immediately placing the solution in an ice bath, can cause the product to precipitate quickly, trapping impurities. Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the yield.
-
Washing the Crystals: After filtering the recrystallized product, wash the filter cake with a small amount of cold solvent (in this case, cold methanol or a non-solvent like benzene (B151609) has been documented[1]). This will remove any residual impurities adhering to the surface of the crystals without dissolving a significant amount of the product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical State | Crystalline powder | [1] |
| Color | White to grayish-white | [1] |
| Melting Point | 211-214°C | [1] |
| Boiling Point | 246.5°C at 760 mmHg | [1] |
| Density | 1.06 g/mL | [1] |
| Flash Point | 79.4°C | [1] |
Table 2: Solubility of this compound at 20°C
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 104.05 | [1] |
| Methyl alcohol | 7.44 | [1] |
| Ethyl alcohol | 2.27 | [1] |
| Acetone | 0.08 | [1] |
| Ethyl ether | Insoluble (<0.01) | [1] |
| Benzene | Insoluble (<0.01) | [1] |
| Hexane | Insoluble (<0.01) | [1] |
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from the procedure documented by Allen and Sills.[1]
-
Dissolution: Dissolve 400 g of practical grade Quinaldine in 2 liters of iso-octane in a suitable reaction vessel equipped with a stirrer.
-
Acid Addition: With vigorous stirring, slowly add 196 g of concentrated sulfuric acid to the solution. Maintain the temperature below the boiling point of iso-octane (99.3°C) using an external cooling bath (e.g., an ice-water bath).
-
Precipitation and Filtration: The this compound will precipitate out of the solution. After the addition of sulfuric acid is complete, continue stirring for a short period to ensure the reaction is complete. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with approximately 250 mL of benzene to remove residual iso-octane and any soluble impurities.
-
Recrystallization: Recrystallize the crude this compound from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool slowly to form crystals. Filter the purified crystals and dry them in an oven. This process typically yields around 566 grams of the crystalline product.[1]
Product Verification Methods
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques[1]:
-
Melting Point Determination: The expected melting point range is 211-214°C.
-
Titration: Titrate with a standardized 0.1 N sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint to determine purity.
-
Infrared (IR) Spectroscopy: Look for characteristic sulfate bands around 1,000 and 1,170 cm⁻¹.
-
Ultraviolet (UV) Spectroscopy: Observe the absorption maxima at approximately 236 and 317 nm.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Enhancing the yield of reactions using Quinaldine sulfate as a precursor
Welcome to the Technical Support Center for reactions involving Quinaldine (B1664567) Sulfate (B86663). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice to enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is Quinaldine Sulfate and what are its key properties?
A: this compound, also known as 2-Methylquinolinium hydrogen sulfate, is the salt of quinaldine (2-methylquinoline) and sulfuric acid.[1] It is a white to grayish-white crystalline powder with a melting point of 211-214°C.[1] Its key advantage over its parent compound, quinaldine, is its excellent solubility in water (104.05 g/100 mL at 20°C), making it highly suitable for aqueous applications.[1]
Q2: Why would I use this compound instead of Quinaldine (free base)?
A: The primary reason to use this compound is its high water solubility, which is beneficial for reactions conducted in aqueous media.[1] Quinaldine itself is an oily liquid that is not readily soluble in water.[2] Using the sulfate salt can simplify handling and improve reaction homogeneity in aqueous systems.
Q3: What are the primary applications of Quinaldine and its sulfate salt?
A: Quinaldine is a versatile precursor used in the manufacturing of various products, including antimalarial drugs, dyes (like Quinoline Yellows), and food colorants.[3] It is also the precursor to the pH indicator Quinaldine Red.[3] this compound is well-known as an anesthetic for fish handling and transportation.[2][3] In organic synthesis, the reactive 2-methyl group of the quinaldine structure is used to build more complex molecules.
Q4: What is the key reactive site on the quinaldine molecule for derivatization?
A: The most common site for derivatization is the methyl group at the 2-position. The protons on this methyl group are acidic and can be abstracted by a base, forming a carbanion. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or quinones, in condensation reactions to form new carbon-carbon bonds.
Troubleshooting Guide for Enhancing Reaction Yields
Q5: My reaction yield is consistently low. What are the first steps to troubleshoot this?
A: Low yields can stem from several factors. A systematic approach is crucial for diagnosis. Start by verifying the purity of your starting materials and reagents. Ensure your reaction is conducted under optimal conditions, paying close attention to temperature, reaction time, and mixing. Incomplete reactions or the formation of side products are common culprits.[4]
Below is a logical workflow to help diagnose the issue.
Caption: A flowchart for troubleshooting low reaction yields.
Q6: How do reaction time and temperature affect product yield and distribution?
A: Time and temperature are critical parameters that can dramatically influence both the yield of your desired product and the formation of byproducts. Harsh conditions, such as high temperatures or prolonged reaction times, can lead to decomposition or "tarring".[5] Conversely, conditions that are too mild may result in an incomplete reaction. It is essential to perform optimization studies to find the ideal balance.
For example, in the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in acetic acid, the product distribution is highly dependent on the conditions.[5]
| Method | Temperature (°C) | Time | Yield of Product A (%) | Yield of Product B (%) | Yield of Product C (%) |
| A | Room Temp | 2 days | 56 | 0 | 0 |
| B | Room Temp | 3 weeks | 0 | 38 | 18 |
| C | 70 | 11 hours | 0 | 15 | 30 |
| D | 70 | 5 days | 20 | 10 | 10 |
This table summarizes data from a study on the reaction of quinaldine, illustrating how varying conditions affect the yields of different products (designated here as A, B, and C for simplicity).[5]
Q7: I am observing significant byproduct formation. How can I improve selectivity?
A: Byproduct formation is often a result of competing reaction pathways or the inherent reactivity of the starting materials and products.[4] To improve selectivity:
-
Modify Temperature: As shown in the table above, lowering the temperature can sometimes favor the formation of a single kinetic product.[5]
-
Catalyst Choice: The type of catalyst (e.g., Brønsted vs. Lewis acid) and its concentration can direct the reaction towards the desired product.[4]
-
Solvent: The polarity and properties of the solvent can influence reaction pathways. Experiment with different solvents to find one that favors your desired transformation.
-
Controlled Addition: Slowly adding one reagent to the reaction mixture can help maintain a low concentration of that reagent, suppressing side reactions. This is a known strategy for improving yields in quinaldine synthesis.[6]
Q8: My reaction mixture is turning dark and forming tar. What causes this and how can it be prevented?
A: Tarring or polymerization is often a sign of decomposition due to overly harsh reaction conditions.[5] This is particularly common in acid-catalyzed reactions run at high temperatures.
-
Lower the Temperature: This is the most effective way to reduce decomposition. Even a moderate decrease can have a significant impact.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the product from degrading.
-
Use a Milder Catalyst: If using a strong acid like sulfuric acid, consider switching to a milder one like p-toluenesulfonic acid or using a Lewis acid catalyst.[4]
-
Inert Atmosphere: If your reagents or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol describes the preparation of the this compound precursor itself.[1]
Caption: A workflow diagram for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve practical grade quinaldine (e.g., 400 g) in iso-octane (e.g., 2 liters).[1]
-
Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (e.g., 196 g). The reaction is exothermic.[1]
-
Temperature Control: Maintain the temperature of the reaction mixture below the boiling point of iso-octane (99.3°C) to prevent solvent loss and uncontrolled reaction rates.[1]
-
Filtration: After the addition is complete and the precipitate has formed, filter the mixture using a vacuum filtration setup.[1]
-
Washing: Wash the resulting filter cake with a small amount of benzene (~250 mL) to remove residual iso-octane and impurities.[1]
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound crystals.[1]
-
Verification: Confirm the identity and purity of the product using analytical methods such as melting point determination (211-214°C), titration, IR spectroscopy (sulfate bands at 1,000 and 1,170 cm⁻¹), and UV spectroscopy.[1]
Protocol 2: General Procedure for Condensation Reaction Using Quinaldine
This protocol is a generalized method for a condensation reaction, based on the principles of reacting the active methyl group of quinaldine with an electrophile (in this case, a substituted o-benzoquinone).[5]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the quinaldine precursor (1 equivalent) and the electrophile (e.g., 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, 1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Catalyst Addition (if required): If the reaction is acid-catalyzed and the free base of quinaldine is used, add a catalytic amount of acid (e.g., p-toluenesulfonic acid). If using this compound in a non-acidic solvent, a base may be required to generate the active nucleophile.
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., room temperature or 70°C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) at regular intervals.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water or an appropriate quenching solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using flash column chromatography, recrystallization, or another suitable technique to isolate the final product.
-
References
- 1. This compound (655-76-5) for sale [vulcanchem.com]
- 2. seafwa.org [seafwa.org]
- 3. QUINALDINE FOR SYNTHESIS 2-Methylqunoline [canadachemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US1752492A - Process of making quinaldine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Showdown: Quinaldine Sulfate vs. MS-222 for Fish Anesthesia
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of aquatic research and aquaculture, the effective and humane immobilization of fish is paramount for a wide range of procedures, from basic handling and tagging to complex surgical interventions. For decades, Tricaine Methanesulfonate (B1217627) (MS-222) has been the go-to anesthetic, widely recognized for its efficacy and as the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in fish intended for human consumption, albeit with a significant withdrawal period. However, Quinaldine (B1664567) Sulfate (B86663) has also carved out a niche as a potent fish anesthetic. This guide provides a detailed, data-driven comparison of these two agents to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: Key Differences
| Feature | Quinaldine Sulfate | MS-222 (Tricaine Methanesulfonate) |
| Chemical Nature | A water-soluble salt of 2-methylquinoline. | An aromatic amine, ethyl m-aminobenzoate, methanesulfonate salt. |
| Anesthetic Action | Primarily a hypnotic, inducing a state of calmness and disorientation. Muscle relaxation can be incomplete. | A true anesthetic that blocks voltage-gated sodium channels, leading to both sensory and motor blockade. |
| Induction Time | Generally rapid, often within minutes. | Rapid, with induction times dependent on concentration, temperature, and species. |
| Recovery Time | Typically rapid, though can be prolonged at higher concentrations. | Generally rapid and predictable. |
| Physiological Effects | Can cause an initial increase in heart rate (tachycardia) followed by a decrease (bradycardia). May not fully suppress all reflex actions.[1] | Can cause respiratory and cardiac depression.[1] Known to increase cortisol and glucose levels, indicating a stress response.[2][3] |
| Water Quality Impact | Can lower the pH of soft water. | Significantly lowers water pH, requiring buffering with sodium bicarbonate. |
| Regulatory Status | Not approved by the FDA for use in food fish in the United States. | FDA-approved for use in certain finfish species with a 21-day withdrawal period in the U.S. |
Performance Data: A Quantitative Comparison
The efficacy of an anesthetic is measured by several key parameters, including the time it takes to induce anesthesia (induction time) and the time required for the fish to return to a normal state (recovery time). The following tables summarize experimental data from comparative studies.
Induction and Recovery Times
Table 1: Comparative Anesthetic Efficacy in Silvery Pomfret (Pampus argenteus)
| Anesthetic | Concentration (mg/L) | Mean Induction Time (minutes) | Mean Recovery Time (minutes) |
| This compound | 4 | 7.33 ± 1.15 | 3.00 ± 0.00 |
| 5 | 5.33 ± 0.58 | 3.67 ± 0.58 | |
| 8 | 3.67 ± 0.58 | 4.67 ± 0.58 | |
| 9 | 2.67 ± 0.58 | 5.33 ± 0.58 | |
| 10 | 2.00 ± 0.00 | 6.00 ± 1.00 | |
| 12 | 1.33 ± 0.58 | 7.33 ± 0.58 | |
| 15 | 0.67 ± 0.29 | 8.67 ± 0.58 | |
| MS-222 | 50 | 4.33 ± 0.58 | 3.33 ± 0.58 |
| 100 | 2.67 ± 0.58 | 4.67 ± 0.58 | |
| 150 | 1.67 ± 0.58 | 6.00 ± 1.00 | |
| 200 | 1.00 ± 0.00 | 7.33 ± 0.58 |
Data adapted from a study on Silvery Pomfret. It is important to note that in this particular study, MS-222 was found to cause severe physical reflexes, rendering it unsuitable for this species.[4]
Table 2: Anesthetic Efficacy in Various Freshwater Fish with this compound (25 mg/L)
| Species | Induction Time (minutes) | Recovery Time (minutes) |
| Rainbow Trout | < 4 | 1 - 13 |
| Coho Salmon | < 4 | 1 - 13 |
| Brown Trout | < 4 | 1 - 13 |
| Brook Trout | < 4 | 1 - 13 |
This data highlights the efficacy of this compound in salmonids.[5]
Physiological Stress Response
Anesthetic agents can induce a physiological stress response in fish, which can be quantified by measuring plasma cortisol and glucose levels.
Table 3: Physiological Response to Anesthesia in Nile Tilapia (Oreochromis niloticus)
| Anesthetic | Concentration | Plasma Glucose (mg/dL) | Plasma Cortisol (ng/mL) | Recovery Time (minutes) |
| Control | - | 55.3 ± 2.5 | 4.8 ± 0.4 | - |
| This compound | 50 ppm | 85.7 ± 3.1 | 18.2 ± 1.1 | 6 - 8 |
| 100 ppm | 78.4 ± 2.9 | 15.6 ± 0.9 | ||
| 200 ppm | 72.1 ± 2.6 | 13.4 ± 0.8 | ||
| MS-222 | 100 ppm | 92.6 ± 3.5 | 22.5 ± 1.3 | 5 - 7 |
| 150 ppm | 84.9 ± 3.2 | 19.8 ± 1.2 | ||
| 200 ppm | 79.3 ± 3.0 | 17.3 ± 1.0 |
Data from a comparative study on Nile Tilapia. The study also noted higher mortality rates in the MS-222 group compared to the this compound and clove oil groups under the experimental conditions.[2]
Table 4: Physiological Effects of Quinaldine in Common Carp (B13450389) (Cyprinus carpio)
| Concentration (mg/L) | Induction Time | Recovery Time | Key Physiological Observations |
| 20 | Slower | Faster | Mild and acceptable effect on gill structure and physiological status. |
| 40 | Intermediate | Intermediate | Increasing trend in biochemical stress parameters. |
| 60 | Rapid | Prolonged | Significant decrease in hematological indices (Hb, TEC, PCV). Increased biochemical stress parameters. Gill tissue damage observed. |
This study suggests that 20 mg/L of quinaldine is a safe concentration for common carp.[6]
Mechanism of Action: A Look into the Signaling Pathways
While the precise molecular pathways of fish anesthesia are still being fully elucidated, the primary mechanisms of action for MS-222 are well-established. The mechanism for this compound, however, remains largely unknown.
MS-222: A Sodium Channel Blocker
MS-222's anesthetic effect is primarily due to its ability to block voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, which is necessary for the depolarization of the neuronal membrane and the propagation of action potentials. By inhibiting nerve impulse transmission, MS-222 effectively blocks sensory perception and motor commands, leading to anesthesia.
References
- 1. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 2. researchgate.net [researchgate.net]
- 3. umces.edu [umces.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 6. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinaldine Sulfate and Clove Oil for Fish Sedation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anesthetic efficacy of Quinaldine (B1664567) Sulfate (B86663) and Clove Oil for fish sedation, targeted at researchers, scientists, and drug development professionals. The following sections detail the mechanisms of action, present quantitative data from various studies, outline experimental protocols, and discuss the advantages and disadvantages of each anesthetic.
Introduction
Selecting an appropriate anesthetic is a critical step in experimental protocols involving fish, ensuring humane treatment and the acquisition of reliable data. Quinaldine sulfate and clove oil are two widely used anesthetics in aquaculture and fisheries research.[1][2][3] this compound is a synthetic compound, available as a water-soluble crystalline powder, which is an improvement over the oily and odorous practical grade quinaldine.[3][4] Clove oil, a natural product extracted from the clove tree (Syzygium aromaticum), has gained popularity due to its effectiveness, low cost, and natural origin.[2][5][6] The active ingredient in clove oil responsible for its anesthetic properties is eugenol.[5][6] This guide aims to provide an objective comparison of these two agents to aid researchers in making informed decisions for their specific experimental needs.
Quantitative Comparison of Efficacy
The efficacy of an anesthetic is primarily determined by its induction time (the time taken to anesthetize the fish) and recovery time. These parameters are influenced by factors such as anesthetic concentration, fish species and size, and water quality parameters like temperature and pH.[4][7][8] The following tables summarize quantitative data from various studies on this compound and Clove Oil.
Table 1: Efficacy of this compound in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference |
| Salmonids | 25 | < 4 | 1 - 13 | Not Specified | [4] |
| Striped Bass (Roccus saxatilis) | 25 - 55 | Not Specified (Effective) | 20 - 50 | 4 | [9] |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 13 | 6.40 ± 0.28 | Not Specified | Not Specified | [8] |
| Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | 6 - 8 | Not Specified | [10] |
Table 2: Efficacy of Clove Oil in Various Fish Species
| Fish Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference |
| Common Carp (Cyprinus carpio) | 40 | < 3 | ~ 4 | Not Specified | [11] |
| Nile Tilapia (Oreochromis niloticus) | 50 - 60 | Not Specified (Fast) | Fast | Not Specified | [12] |
| Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | 7 - 9 | Not Specified | [10] |
| Silvery Pomfret (Pampus argenteus) | 40 | Not Specified (Effective) | Not Specified | ~24.5 | [13] |
| Asian Redtail Catfish (Hemibagrus wyckioides) | 125 | 6.16 ± 0.90 | 2.04 ± 0.50 | Not Specified | [14] |
| European Catfish (Silurus glanis) | 20 (0.02 ml/L) | 15.8 | Not Specified | Not Specified | [15] |
| European Catfish (Silurus glanis) | 60 (0.06 ml/L) | 1.4 | Not Specified | Not Specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized experimental protocols for assessing the efficacy of fish anesthetics, based on methodologies described in the cited literature.
General Anesthetic Efficacy Trial Protocol
-
Acclimation: Fish are acclimated to laboratory conditions in holding tanks for a specified period (e.g., 48 hours to 10 days) to minimize stress.[9][12] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within optimal ranges for the species.
-
Preparation of Anesthetic Stock Solution:
-
This compound: A stock solution is prepared by dissolving the crystalline powder in water. The amount is calculated to achieve the desired final concentrations in the experimental tanks.[9]
-
Clove Oil: A stock solution is typically prepared by dissolving clove oil in ethanol (B145695) (e.g., a 1:10 ratio) to facilitate its dispersion in water.[16]
-
-
Experimental Procedure:
-
Individual fish are transferred to an anesthetic bath containing a predetermined concentration of either this compound or Clove Oil.
-
The time to reach different stages of anesthesia is recorded. These stages are often characterized by changes in behavior, such as loss of equilibrium and cessation of opercular movement.
-
Once the desired level of anesthesia is reached, the fish is removed from the anesthetic bath.
-
-
Recovery:
-
The anesthetized fish is placed in a separate tank with fresh, well-aerated water.
-
The time taken for the fish to resume normal swimming behavior and equilibrium is recorded as the recovery time.
-
-
Post-Experimental Observation: Fish are monitored for a period (e.g., 24-48 hours) to assess any delayed mortality or adverse effects.
Discussion of Comparative Efficacy
Both this compound and Clove Oil are effective anesthetics for a wide range of fish species. The choice between them often depends on the specific requirements of the study, regulatory considerations, and the species being investigated.
This compound:
-
Advantages: As a crystalline salt, it is water-soluble and easier to handle than the practical grade quinaldine.[3][4] It has been shown to be effective at relatively low concentrations for salmonids and other species.[4]
-
Disadvantages: It may not completely block involuntary muscle movement, which could be a drawback for surgical procedures.[7] Its efficacy is pH-dependent and is reduced in acidic waters (pH below 6).[4] Extended exposure can be toxic to fish.[7]
Clove Oil:
-
Advantages: Clove oil is a natural product, which can be an important consideration for studies involving fish intended for human consumption (after a withdrawal period).[17] It is generally considered safe for both the user and the fish.[16] Studies have shown that fish exposed to clove oil exhibit a calmer induction to anesthesia compared to some other anesthetics.[18]
-
Disadvantages: The recovery time after anesthesia with clove oil can be longer compared to other chemicals.[18] High concentrations can lead to increased mortality rates.[5][6]
A study on Nile tilapia indicated that clove oil might be a better anesthetic option compared to this compound, with lower mortality rates observed in the clove oil group.[10] Conversely, for silvery pomfret, while both were effective, clove oil at 40 mg/l was suggested as a better alternative to quinaldine.[13]
References
- 1. Effect of anaesthesia with clove oil in fish (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 5. scielo.br [scielo.br]
- 6. The efficacy of clove oil as an anaesthetic and in euthanasia procedure for small-sized tropical fishes - ProQuest [proquest.com]
- 7. ccac.ca [ccac.ca]
- 8. researchgate.net [researchgate.net]
- 9. seafwa.org [seafwa.org]
- 10. researchgate.net [researchgate.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Anaesthetic Efficacy and Physiological Response of Clove Oil and Lidocaine-HCl on River Puffer, Takifugu obscurus and Tiger Puffer, T. rubripes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Quinaldine Sulfate and Alternative Anesthetics on Fish Gills
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological impact of Quinaldine sulfate (B86663) on fish gills against three common alternatives: Tricaine methanesulfonate (B1217627) (MS-222), clove oil, and 2-phenoxyethanol (B1175444). The information presented is collated from various scientific studies to assist researchers in selecting the most appropriate anesthetic for their specific needs, considering both efficacy and potential side effects on gill tissue.
Executive Summary
The selection of an appropriate anesthetic in fisheries research and aquaculture is critical for animal welfare and data integrity. The gills, being a primary site for gas exchange, ion regulation, and waste excretion, are particularly susceptible to damage from waterborne anesthetics. This guide details the known physiological and histopathological effects of Quinaldine sulfate and compares them with MS-222, clove oil, and 2-phenoxyethanol. While all four anesthetics are effective for immobilization, they exhibit varying degrees of impact on gill morphology and function.
Comparative Physiological and Histopathological Impact on Gills
The following tables summarize the key findings from various studies on the effects of these anesthetics on fish gills. It is important to note that the severity of these effects can vary depending on the anesthetic concentration, exposure duration, fish species, and water quality parameters.
Table 1: Histopathological Effects on Fish Gills
| Anesthetic | Observed Histopathological Changes in Gills | Fish Species Studied |
| This compound | Mucus cell proliferation, sloughed epithelium, irregular epithelial surfaces, and sporadic ectasia in gill lamellae.[1][2] | Common carp (B13450389) (Cyprinus carpio), Nile tilapia (Oreochromis niloticus) |
| MS-222 | Upregulation of osmoregulatory genes, sporadic ectasia in gill lamellae.[1][3] | Atlantic salmon (Salmo salar), Nile tilapia (Oreochromis niloticus) |
| Clove Oil | Sporadic ectasia in gill lamellae, potential for toxicity to gills.[1] | Nile tilapia (Oreochromis niloticus), Midas cichlid (Amphilophus citrinellus) |
| 2-Phenoxyethanol | Histopathological deformity symptoms, including capillary ectasia of gill filaments immediately after anesthesia (reversible within 24 hours). | Danube sturgeon (Acipenser gueldenstaedtii) |
Table 2: Physiological Effects and Performance
| Anesthetic | Induction Time | Recovery Time | Other Physiological Effects |
| This compound | Rapid.[4] | Generally rapid.[1] | May not completely block involuntary muscle movement. Can cause increases in plasma cortisol. |
| MS-222 | Rapid.[5] | Rapid.[1][5][6] | Can cause hyperglycemia and increases in plasma cortisol.[5] May lead to respiratory acidosis.[5] |
| Clove Oil | Rapid.[4] | Can be longer compared to MS-222.[7] | Can cause respiratory depression.[7] Considered to provide smoother induction.[2] |
| 2-Phenoxyethanol | Generally rapid. | Variable, can be prolonged. | May not completely block involuntary muscle movement.[8] Can cause irritation to skin and gills.[8] |
Experimental Protocols
The following are generalized experimental protocols for assessing the impact of anesthetics on fish gill histology, based on standard laboratory practices.
Fish Anesthesia Protocol
-
Acclimation: Fish are acclimated to laboratory conditions in well-aerated tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Anesthetic Preparation: Stock solutions of this compound, MS-222 (buffered with sodium bicarbonate to neutral pH), clove oil (emulsified with ethanol), and 2-phenoxyethanol are prepared.
-
Exposure: Fish are individually or in small groups immersed in an anesthetic bath of a specific concentration.
-
Monitoring: Time to induction of anesthesia (loss of equilibrium and response to stimuli) is recorded. Opercular beat rate is monitored as an indicator of respiratory function.
-
Recovery: After a predetermined exposure time, fish are transferred to a recovery tank with fresh, well-aerated water. Time to full recovery (resumption of normal swimming and equilibrium) is recorded.
-
Sampling: At designated time points post-exposure (e.g., immediately after, 24 hours, 48 hours), fish are euthanized for tissue collection.
Gill Histopathology Protocol
-
Dissection: The gill arches are carefully excised from the euthanized fish.
-
Fixation: The gill tissues are immediately fixed in a suitable fixative, such as 10% neutral buffered formalin or Bouin's solution, for 24-48 hours to prevent autolysis.[9]
-
Processing: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin (B1166041) wax.[9]
-
Sectioning: The paraffin-embedded tissues are sectioned at a thickness of 4-5 µm using a microtome.[9]
-
Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological examination.
-
Microscopic Examination: The stained sections are examined under a light microscope to identify any histopathological changes, such as epithelial lifting, lamellar fusion, hyperplasia, necrosis, or changes in mucus cell distribution.
Visualization of Experimental Workflow and Anesthetic Action
The following diagrams illustrate the general workflow for evaluating the physiological impact of anesthetics on fish gills and a simplified representation of the anesthetic uptake and its primary site of action.
Conclusion
The choice of anesthetic for fish requires careful consideration of its physiological impact, particularly on the delicate gill tissues. This compound is an effective and rapid-acting anesthetic, but like its alternatives, it is not without side effects on the gills. Higher concentrations of this compound have been shown to cause noticeable histological changes. MS-222 and clove oil also induce gill alterations, while 2-phenoxyethanol can cause transient vascular changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Anesthetic Effect and Acute Toxicity Between Quinaldine and Clove Oil in Midas Cichlids (Amphilophus citrinellus) - IAAAM2008 - VIN [vin.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Bluegill Fish (Lepomis macrochirus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccac.ca [ccac.ca]
- 9. Determining the appropriate concentration of an anesthetic mixture in three different fish species with the PROMETHEE decision model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinaldine and Its Sulfate Salt as Anesthetics
For Researchers, Scientists, and Drug Development Professionals
In the realm of aquatic research and aquaculture, the effective and safe anesthesia of fish is paramount for a variety of procedures, including handling, tagging, transport, and surgical interventions. Among the chemical agents utilized for this purpose, quinaldine (B1664567) and its sulfate (B86663) salt have been subjects of study and application. This guide provides an objective comparison of these two forms of the anesthetic, supported by available experimental data, to assist researchers in making informed decisions for their specific needs.
Executive Summary
Quinaldine, an oily liquid, and its crystalline salt, quinaldine sulfate, both function as effective anesthetics for fish. The primary distinction between the two lies in their physicochemical properties, which significantly influences their preparation and handling. This compound's high water solubility makes it a more convenient and often preferred option in research and aquaculture settings compared to the poorly soluble parent compound, quinaldine. While both are reported to have similar anesthetic efficacy, direct comparative studies under identical experimental conditions are not extensively documented in the available literature. This guide synthesizes the existing data on their properties, efficacy, and physiological effects.
Physicochemical Properties: A Key Differentiator
The most significant differences between quinaldine and this compound are their physical and chemical characteristics, which have practical implications for their use as anesthetics. Quinaldine is a colorless to reddish-brown oily liquid with a strong, unpleasant odor.[1][2] A major drawback of quinaldine is its very low solubility in water, necessitating the use of solvents like acetone (B3395972) or ethanol (B145695) for the preparation of stock solutions before dilution in water.[3]
In contrast, this compound is a white to grayish-white crystalline powder with little to no odor.[4][5] Its key advantage is its high water solubility, which simplifies the preparation of anesthetic baths.[4][6] This salt form is created by reacting quinaldine with sulfuric acid.[4] The molecular weight of this compound is approximately 1.7 times that of quinaldine, a factor that must be considered when preparing solutions of equivalent quinaldine concentration.[1]
| Property | Quinaldine | This compound |
| Chemical Name | 2-methylquinoline | 2-Methylquinolinium hydrogen sulfate[4] |
| CAS Number | 91-63-4[7] | 655-76-5[4] |
| Molecular Formula | C₁₀H₉N[7] | C₁₀H₁₁NO₄S[4] |
| Molecular Weight | 143.19 g/mol [7] | 241.26 g/mol [4] |
| Physical State | Oily liquid[2] | Crystalline powder[4][5] |
| Color | Colorless, darkens to red-brown[2] | White to grayish-white[4] |
| Odor | Strong, disagreeable[1] | Little to no odor[4] |
| Water Solubility | Slightly soluble/Insoluble[2][7] | 104.05 g/100 mL at 20°C[4][8] |
| Melting Point | -2 °C[7] | 211-214°C[4] |
| Boiling Point | 248 °C[7] | 246.5°C at 760 mmHg[4] |
| Purity | Commercial grade may contain impurities[1] | Can be purified to ≥99.4%[4] |
Anesthetic Efficacy and Performance
Both quinaldine and this compound are effective for inducing anesthesia in a variety of fish species. However, they are generally considered light anesthetics, as they may not produce a deep plane of anesthesia suitable for major surgical procedures, with some reflex action often retained by the fish.[6] The efficacy of both compounds is influenced by factors such as fish species, size, water temperature, and water hardness.[9][10]
Induction and Recovery Times
While direct, side-by-side comparative studies are scarce, the literature suggests that the anesthetic properties of quinaldine are retained in its sulfate salt. The primary advantage of the sulfate form is its ease of use.
This compound:
Studies on various fish species have established effective concentrations and corresponding induction and recovery times for this compound. For instance, in striped bass at 4°C, concentrations of 25 to 55 ppm of quinaldine (from this compound) resulted in anesthesia (loss of equilibrium) within 2 to 5 minutes.[1] Recovery times at this temperature ranged from 20 to 50 minutes.[1] For most salmonids, a concentration of 25 mg/L of this compound can induce anesthesia in less than 4 minutes, with recovery in fresh water taking 1 to 13 minutes.[6]
Quinaldine:
For quinaldine, effective concentrations are reported to be in a similar range. However, due to its formulation challenges, direct comparisons of efficacy can be complex.
The following table summarizes efficacy data for This compound from a study on striped bass (Roccus saxatilis).
| Concentration of Quinaldine (from this compound) | Time to Loss of Equilibrium (Stage II Anesthesia) | Recovery Time |
| 10 ppm | Partial loss of equilibrium within 10 minutes | Not specified |
| 25 ppm | 3 to 5 minutes | 20 to 50 minutes |
| 40 ppm | 2 to 3 minutes | 20 to 50 minutes |
| 55 ppm | 2 to 3 minutes | 20 to 50 minutes |
| Data from a study on 6- to 9-inch striped bass at 4°C.[1] |
Physiological Effects and Toxicity
The physiological response of fish to quinaldine and its sulfate salt can include alterations in blood chemistry and stress hormone levels. Studies have shown that exposure to this compound can lead to increases in plasma cortisol and glucose.[11] Histological examinations of fish exposed to this compound have revealed some effects on gill lamellae, though these changes were not considered to cause irreversible damage at anesthetic concentrations.[12]
It is important to note that quinaldine solutions are acidic and may require buffering with sodium bicarbonate, especially in soft water, as the anesthetic efficacy of this compound is reduced at a pH below 6.[6]
Mechanism of Action: An Area for Further Research
The precise molecular mechanism of anesthetic action for quinaldine and its derivatives in fish has not been fully elucidated. It is presumed that the primary route of uptake is through the gills.[13] Some research has suggested potential targets, including the inhibition of acetylcholinesterase and butyrylcholinesterase, and the depression of electrical discharge frequency in certain fish species. However, these are not confirmed as the primary anesthetic pathways. The general mechanism for many fish anesthetics involves depression of the central nervous system.[9]
Caption: A simplified diagram illustrating the proposed pathway for quinaldine anesthesia in fish.
Experimental Protocols
A generalized protocol for comparing the anesthetic efficacy of quinaldine and this compound is outlined below. Researchers should adapt this protocol based on the specific species, size, and environmental conditions of their study.
Experimental Workflow
Caption: A generalized workflow for a comparative fish anesthesia experiment.
Detailed Methodology
-
Animal Acclimation: Acclimate fish to the experimental conditions (e.g., water temperature, quality) for a sufficient period before the experiment.[14]
-
Preparation of Anesthetic Baths:
-
This compound: Prepare a stock solution by dissolving a calculated amount of this compound powder in water. Further dilute the stock solution in the anesthetic tanks to achieve the desired final concentrations. If necessary, buffer the solution with sodium bicarbonate to maintain a neutral pH.[1]
-
Quinaldine: Prepare a stock solution by dissolving quinaldine liquid in a suitable solvent (e.g., acetone or ethanol) before diluting it in the anesthetic tanks. Ensure the final concentration of the solvent is minimal and does not affect the fish.
-
-
Anesthetic Induction:
-
Monitoring:
-
During anesthesia, monitor vital signs such as opercular movement (gill ventilation rate).[16]
-
-
Recovery:
-
After a predetermined exposure time or upon reaching the desired anesthetic depth, transfer the fish to a recovery tank with clean, well-aerated water of the same temperature.
-
Record the time taken for the fish to regain normal posture and swimming behavior.[15]
-
-
Post-Anesthesia Observation:
-
Monitor the fish for a period (e.g., 24-48 hours) post-recovery to assess for any adverse effects or mortality.
-
Conclusion
The choice between quinaldine and this compound as a fish anesthetic largely comes down to practical considerations. This compound's superior water solubility, ease of handling, and higher purity make it a more convenient and reliable option for most research and aquaculture applications.[3][6] While the anesthetic effects are considered comparable, the use of this compound eliminates the need for organic solvents and mitigates the issue of a strong, unpleasant odor associated with quinaldine. For researchers, the use of the more refined and water-soluble this compound is recommended to ensure consistency and ease of use in experimental protocols. Further research is warranted to conduct direct, side-by-side comparisons of their efficacy and to fully elucidate their molecular mechanisms of action.
References
- 1. seafwa.org [seafwa.org]
- 2. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. This compound (655-76-5) for sale [vulcanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 7. Quinaldine - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 655-76-5 [smolecule.com]
- 9. ccac.ca [ccac.ca]
- 10. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 11. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 12. researchgate.net [researchgate.net]
- 13. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 14. Frontiers | Determining the appropriate concentration of an anesthetic mixture in three different fish species with the PROMETHEE decision model [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Alfaxalone and Tricaine Methanesulfonate Immersion Anesthesia and Alfaxalone Residue Clearance in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fish Anesthesia: Evaluating the Synergy of Quinaldine Sulfate and Diazepam
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic is critical for ensuring animal welfare and maintaining the integrity of experimental data. An ideal anesthetic regimen should offer rapid induction, smooth recovery, a wide margin of safety, and minimal physiological disturbance. This guide provides a comprehensive comparison of a promising combination anesthetic, quinaldine (B1664567) sulfate (B86663) with diazepam, against two widely used alternatives: Tricaine Methanesulfonate (MS-222) and clove oil (eugenol).
The combination of quinaldine sulfate, a hypnotic anesthetic, with diazepam, a benzodiazepine (B76468) muscle relaxant, has shown significant potential in improving the quality and safety of fish anesthesia. This synergistic approach aims to reduce the required dosage of this compound, thereby mitigating its known side effects, such as hyperactivity and incomplete muscle relaxation, while enhancing the overall anesthetic efficacy.
Performance Comparison: Quantitative Data
The following tables summarize key performance indicators for this compound combined with diazepam and its alternatives across various fish species, as reported in peer-reviewed studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, these data are synthesized from multiple sources.
Table 1: Anesthetic Efficacy in Sea Bass (Dicentrarchus labrax) Juveniles
| Anesthetic Agent | Concentration (ppm) | Induction Time (min) | Recovery Time (min) | Mortality |
| This compound (QS) | 15 | Light Anesthesia: 1-3 | 2-6 | 10% |
| This compound (QS) | 20 | Deep Anesthesia: 1-3 | 2-6 | 30-100% |
| QS + Diazepam (D) | 5 (QS) + 1 (D) | Light Anesthesia: 1-3 | 2-6 | 0% |
| QS + Diazepam (D) | 7.5 (QS) + 1 (D) | Deep Anesthesia: 1-3 | 2-6 | 0% |
| QS + Diazepam (D) | 5 (QS) + 2 (D) | Light Sedation | - | 0% |
| QS + Diazepam (D) | 7-10 (QS) + 2 (D) | Deep Sedation | - | 0% |
Data synthesized from a study on sea bass juveniles (8-9 g).[1][2]
Table 2: Anesthetic Efficacy in Convict Cichlid (Cichlasoma nigrofasciatum) Juveniles
| Anesthetic Agent | Concentration (ppm) | Induction Time (min) | Recovery Time (min) | Mortality |
| This compound (QS) | 13 | Deep Anesthesia: 6.40 ± 0.28 | - | - |
| QS + Diazepam (D) | 9.75 (QS) + 0.5 (D) | Light Anesthesia: 0.83 ± 0.02 | - | 0% |
| QS + Diazepam (D) | 9.75 (QS) + 1 (D) | Deep Anesthesia: 1.20 ± 0.09 | - | 0% |
Data from a study on convict cichlid juveniles (0.54 ± 0.01 g).[3]
Table 3: General Comparison with Alternative Anesthetics
| Anesthetic Agent | Typical Concentration | Advantages | Disadvantages |
| This compound + Diazepam | Species-dependent (see tables above) | Reduced QS dosage, lower mortality, smoother induction, good muscle relaxation. | Requires combination of two drugs. |
| MS-222 (Tricaine) | 25-100 mg/L | FDA-approved for some food fish, well-studied, relatively fast recovery. | Can cause physiological stress (increased cortisol), acidic (requires buffering), expensive. |
| Clove Oil (Eugenol) | 20-100 mg/L | Natural origin, inexpensive, rapid induction. | Not FDA-approved for food fish, longer recovery times, variable potency, can cause tissue irritation. |
Experimental Protocols
Anesthesia of Sea Bass Juveniles with this compound and Diazepam
This protocol is based on a study by Yanar and Kumlu (2001).[1][2]
Materials:
-
This compound (QS) stock solution
-
Diazepam (D) solution (e.g., from commercially available ampoules)
-
Glass aquaria (10 L) with aeration
-
Stopwatch
-
Fresh, clean seawater at a controlled temperature
Procedure:
-
Prepare anesthetic baths by adding the desired concentrations of QS and D to the aquaria.
-
Introduce a small group of fish (e.g., 5 individuals) into the anesthetic bath.
-
Record the time to loss of equilibrium (induction time).
-
Once the desired level of anesthesia is reached, perform the intended procedure (e.g., handling, measuring).
-
After the procedure, transfer the fish to a recovery aquarium with clean, well-aerated seawater.
-
Record the time for the fish to regain normal posture and swimming behavior (recovery time).
-
Monitor the fish for at least 24 hours post-exposure to assess for any delayed mortality.
Anesthesia of Nile Tilapia with this compound, Clove Oil, and MS-222 (Comparative Study)
This protocol is adapted from a study evaluating the physiological effects of different anesthetics.
Materials:
-
Stock solutions of this compound, Clove Oil, and MS-222
-
Experimental tanks
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Spectrophotometer and reagents for biochemical assays
Procedure:
-
Prepare anesthetic baths with the respective anesthetics at the desired concentrations.
-
Expose groups of fish to each anesthetic treatment.
-
After a set exposure time (e.g., 24 or 48 hours for stress studies), collect blood samples from the caudal vein.
-
Analyze plasma or serum for physiological stress indicators such as glucose, cortisol, cholesterol, triglycerides, and liver enzymes (AST, ALT).
-
Record induction and recovery times for each anesthetic.
-
Monitor and record mortality rates in each group.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
Discussion and Conclusion
The combination of this compound and diazepam presents a compelling alternative to traditional fish anesthetics. The primary advantage of this combination is the significant reduction in the required dose of this compound, which in turn minimizes its adverse effects, such as hyperactivity during induction and the risk of mortality at higher concentrations.[1][2][3] The addition of diazepam, a muscle relaxant, provides a smoother induction of anesthesia and more complete immobilization, which is particularly beneficial for delicate procedures.
In comparison, MS-222, while being the only FDA-approved anesthetic for certain food fish in the United States, is known to induce a physiological stress response, as indicated by elevated cortisol levels.[1] Furthermore, its acidic nature necessitates buffering to prevent physiological disturbances in the fish. Clove oil, a natural and cost-effective option, offers rapid induction but is associated with longer recovery times and is not approved for use in food fish in many regions due to a lack of comprehensive safety data.
For researchers and professionals in drug development, the choice of anesthetic should be guided by the specific requirements of the study, the fish species, and animal welfare considerations. The combination of this compound and diazepam offers a promising approach to achieve deep, safe, and effective anesthesia with reduced side effects. However, further research is warranted to establish optimal dosage and safety profiles for a wider range of fish species and to conduct direct comparative studies against other commonly used anesthetics.
References
Quinaldine Sulfate Anesthesia: A Comparative Analysis of its Effects on Marine and Freshwater Fish
A Guide for Researchers and Drug Development Professionals
Quinaldine (B1664567) sulfate (B86663) stands as a significant anesthetic agent in aquatic research and aquaculture, valued for its efficacy in sedating fish for various procedures. This guide provides a comparative analysis of its anesthetic effects on marine and freshwater fish, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies under identical conditions are limited, this document synthesizes existing literature to highlight key differences and similarities in anesthetic response between these two broad aquatic groups.
Quantitative Analysis of Anesthetic Efficacy
The effective concentration, induction time, and recovery time of Quinaldine sulfate can vary significantly not only between marine and freshwater environments but also among different species within each group. Water temperature, pH, and hardness are critical factors influencing the anesthetic's potency.[1][2]
Anesthetic Effects on Freshwater Fish
This compound has been extensively studied in a variety of freshwater species. The following table summarizes key anesthetic parameters from available research.
| Freshwater Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference |
| Salmonids (general) | 25 | < 4 | 1 - 13 | Not Specified | [3] |
| Coho Salmon (Oncorhynchus kisutch) | 25 | < 4 | Not Specified | Not Specified | [4] |
| Rainbow Trout (Oncorhynchus mykiss) | 25 | < 4 | Not Specified | Not Specified | [4] |
| Striped Bass (Morone saxatilis) | 25 - 55 | 2 - 5 | 20 - 50 | 4 | [5] |
| Common Carp (B13450389) (Cyprinus carpio) | 20 | Slower Induction | Faster Recovery | Not Specified | [6] |
| Common Carp (Cyprinus carpio) | 40 | - | - | Not Specified | [6] |
| Common Carp (Cyprinus carpio) | 60 | Rapid Induction | Prolonged Recovery | Not Specified | [6] |
Note: Induction and recovery times are often dose-dependent. Higher concentrations generally lead to faster induction and longer recovery periods.
Anesthetic Effects on Marine Fish
Data on the anesthetic effects of this compound in marine fish are less extensive but indicate its utility, particularly in aquaculture and for the collection of reef fish.[1]
| Marine Species | Concentration (mg/L) | Anesthetic Stage | Induction Time (minutes) | Recovery Time (minutes) | Reference |
| Sea Bass (Dicentrarchus labrax) | 15 | Light Anesthesia | - | - | [7] |
| Sea Bass (Dicentrarchus labrax) | 20 | Deep Anesthesia | - | - | [7] |
| Sea Bass (Dicentrarchus labrax) (with 1 ppm Diazepam) | 5 | Light Anesthesia | - | - | [7] |
| Sea Bass (Dicentrarchus labrax) (with 1 ppm Diazepam) | 7.5 | Deep Anesthesia | 1 - 3 | 2 - 6 | [7] |
Note: The study on sea bass highlights the synergistic effect of diazepam, which significantly reduces the required concentration of this compound and improves the overall anesthetic outcome by reducing mortality and hyperactivity.[7]
Experimental Protocols
The methodologies for inducing anesthesia with this compound share common principles, although specific parameters may be adjusted based on the species and experimental objectives.
General Anesthetic Procedure
A generalized workflow for fish anesthesia using this compound is as follows:
Caption: Generalized workflow for fish anesthesia with this compound.
Key Considerations for Experimental Protocols:
-
Solution Preparation: this compound is a water-soluble crystalline powder.[8] The desired concentration is achieved by dissolving the appropriate amount in a volume of water from the fish's holding tank to maintain consistent water quality parameters.[5]
-
pH: The pH of the anesthetic bath is a critical factor. This compound becomes ineffective in acidic water with a pH below 6.[3] For some applications, buffering the solution with sodium bicarbonate may be necessary.
-
Aeration: Continuous aeration of both the anesthetic and recovery baths is essential to ensure adequate dissolved oxygen levels for the fish.
-
Monitoring Anesthetic Depth: The stages of anesthesia are typically assessed by observing the fish's loss of equilibrium, cessation of swimming, slowed opercular rate, and response to tactile stimuli.[5] It is important to note that even at a surgical plane of anesthesia, some reflex action may be retained with this compound.[3]
-
Recovery: Following the procedure, fish should be transferred to a well-aerated, anesthetic-free recovery tank. The time taken to regain normal swimming behavior and equilibrium is recorded as the recovery time.
Mechanism of Action: An Unresolved Question
Despite its widespread use, the precise physiological mode of action of this compound as a fish anesthetic has not been fully elucidated. It is presumed to be absorbed through the gills and act on the central nervous system to induce a state of sedation. However, the specific signaling pathways and receptor targets remain an area for future research.
The following diagram illustrates a high-level, hypothetical pathway of this compound's effect on fish, from administration to recovery.
Caption: Hypothetical pathway of this compound anesthesia in fish.
Conclusion
This compound is an effective anesthetic for a range of both freshwater and marine fish species. However, its efficacy is influenced by a multitude of factors including species, water temperature, and pH. While there is a substantial body of research on its use in freshwater fish, particularly salmonids and cyprinids, more comprehensive studies are needed to establish standardized protocols for a wider array of marine species. A key area for future investigation is the elucidation of its precise mechanism of action within the fish central nervous system. The combination of this compound with other sedatives, such as diazepam, shows promise in enhancing its anesthetic properties and safety profile, warranting further exploration for both marine and freshwater applications.
References
- 1. ccac.ca [ccac.ca]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. seafwa.org [seafwa.org]
- 6. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Anaesthetics Effects of Quinaldine Sulphate and/or Diazepam on Sea" by MAHMUT YANAR and METİN KUMLU [journals.tubitak.gov.tr]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Quinaldine Sulfate and Alternative Anesthetics in Cold Water Fish Species
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic is a critical consideration for researchers and professionals working with aquatic species, particularly in cold water environments where metabolic rates are reduced. This guide provides a comprehensive comparison of the effectiveness of Quinaldine (B1664567) sulfate (B86663) with two common alternatives, Tricaine Methanesulfonate (MS-222) and Clove Oil, under various temperature conditions, with a focus on cold water applications. The information presented herein is synthesized from peer-reviewed studies to facilitate informed decision-making in experimental and developmental settings.
Comparative Efficacy of Anesthetics
The efficacy of a fish anesthetic is primarily determined by its induction time (the time taken to anesthetize the fish) and recovery time. In cold water conditions, the metabolic rate of fish decreases, which can significantly affect these parameters. The following tables summarize the available data on the performance of Quinaldine sulfate, MS-222, and Clove Oil in different fish species and at various temperatures.
Table 1: Anesthetic Efficacy in Cold Water Conditions
| Anesthetic | Species | Concentration | Water Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) | Reference |
| MS-222 | Juvenile Chinook Salmon (Oncorhynchus tshawytscha) | 50 mg/L | 7 | ~2 | Not Specified | [1][2] |
| Clove Oil | Juvenile Chinook Salmon (Oncorhynchus tshawytscha) | 20 ppm | 7 | ~2 | Not Specified | [1][2] |
| This compound | Striped Bass (Morone saxatilis) | 25-55 ppm | 4 | 2-5 | 20-50 | [3] |
Table 2: Anesthetic Efficacy in Temperate Water Conditions
| Anesthetic | Species | Concentration | Water Temperature (°C) | Mean Induction Time (minutes) | Mean Recovery Time (minutes) | Reference |
| This compound | Silvery Pomfret (Pampus argenteus) | 15 mg/L | 24.5 | 1.05 | 4.31 | [4] |
| MS-222 | Silvery Pomfret (Pampus argenteus) | 150 mg/L | 24.5 | 1.15 | 3.23 | [4] |
| Clove Oil | Silvery Pomfret (Pampus argenteus) | 40 mg/L | 24.5 | 1.25 | 3.86 | [4] |
| This compound | Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | Not Specified | 6-8 | [5] |
| MS-222 | Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | Not Specified | 5-7 | [5] |
| Clove Oil | Nile Tilapia (Oreochromis niloticus) | Not Specified | Not Specified | Not Specified | 7-9 | [5] |
Note: The efficacy of anesthetics can be influenced by various factors including fish size, species, and water quality parameters such as pH and hardness.[6] this compound, for instance, can lower the pH of soft water, potentially affecting its anesthetic properties.[6]
Experimental Protocols
The following is a generalized experimental protocol for assessing the efficacy of fish anesthetics. Specific parameters should be optimized based on the species and experimental objectives.
1. Preparation of Anesthetic Bath:
-
A stock solution of the chosen anesthetic is prepared. For Clove Oil, which is poorly soluble in water, a stock solution is typically made by dissolving it in ethanol (B145695) (e.g., a 1:9 ratio of clove oil to 95% ethanol).
-
MS-222 is readily soluble in water. However, it is acidic and should be buffered with sodium bicarbonate to a neutral pH to prevent stress and potential harm to the fish.
-
This compound is a water-soluble crystalline powder.
-
The appropriate volume of the stock solution is added to a designated anesthetic tank containing water of the same temperature and quality as the fish's holding tank. The solution should be thoroughly mixed.
2. Anesthetic Induction:
-
Fish are individually transferred from the holding tank to the anesthetic bath.
-
The time to induction is recorded. This is typically characterized by a loss of equilibrium and cessation of coordinated movement. Different stages of anesthesia can be defined based on the species and the specific experimental requirements.
3. Monitoring:
-
Throughout the anesthetic procedure, the fish's opercular movements (gill ventilation rate) should be continuously monitored to ensure the animal is not overly anesthetized.
4. Experimental Procedure:
-
Once the desired level of anesthesia is achieved, the intended procedure (e.g., weighing, tagging, tissue sampling) is performed.
5. Recovery:
-
Following the procedure, the fish is immediately transferred to a recovery tank containing clean, well-aerated water of the same temperature as the holding tank.
-
The time to recovery is recorded. This is typically marked by the return of normal swimming behavior and equilibrium.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of different anesthetics is crucial for predicting their effects and potential side effects.
MS-222 (Tricaine Methanesulfonate): The primary mechanism of action for MS-222 is the blockage of voltage-gated sodium channels in the neuronal membranes. This action inhibits the propagation of action potentials, thereby blocking nerve impulses and inducing a state of anesthesia.
Clove Oil (Eugenol): The active component of clove oil, eugenol, is believed to exert its anesthetic effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and potentiation of its action leads to neuronal hyperpolarization and reduced neuronal excitability, resulting in sedation and anesthesia.
This compound: The precise mechanism of action for this compound as a fish anesthetic has not been fully elucidated and remains a subject of ongoing research.
Experimental Workflow and Decision Logic
The selection and application of a fish anesthetic involves a systematic process to ensure both the welfare of the animal and the integrity of the experimental data.
The choice of anesthetic should be guided by factors such as the species of fish, the required depth and duration of anesthesia, the water temperature, and regulatory considerations.
References
A Comparative Analysis of Quinaldine Derivatives in Dye Synthesis for Research and Development
A deep dive into the synthesis and performance of various quinaldine-derived dyes, this guide offers a comparative analysis of their optical properties and outlines detailed experimental protocols for their preparation. The information is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive resource for understanding and utilizing these versatile compounds.
Quinaldine (B1664567), or 2-methylquinoline, and its derivatives are fundamental precursors in the synthesis of a wide array of dyes, most notably cyanine (B1664457) dyes. These dyes are renowned for their sharp absorption bands and intense fluorescence, making them invaluable in various scientific applications, including as fluorescent labels for biological imaging and as sensitizers in photodynamic therapy. The specific properties of the resulting dye, such as its color, absorption, and emission wavelengths, are intrinsically linked to the chemical structure of the quinaldine derivative used in its synthesis.
Performance Comparison of Quinaldine-Derived Dyes
The optical properties of dyes derived from different quinaldine derivatives exhibit significant variations based on their molecular structure. Factors such as the type and position of substituents on the quinaldine ring and the length of the polymethine chain in cyanine dyes play a crucial role in determining the absorption and emission characteristics. Below is a summary of key performance data for a selection of quinaldine-derived dyes.
| Dye/Derivative | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Monomethine Quinaldine-containing Cyanine Dye (32) | 522 | Not Reported | Not Reported | Not Reported | Not Specified | [1] |
| Monomethine Quinaldine-containing Cyanine Dye (34) | 557 | Not Reported | Not Reported | Not Reported | Not Specified | [1] |
| Dimethine Cyanine Dye (48) | Varies with solvent | Varies with solvent | Varies with solvent | Not Reported | Multiple | [1] |
| Quinoline-based Dye (DQ1) | ~400 | Not Reported | 3000-4000 | Not Reported | Not Specified | [2] |
| Quinoline-based Dye (DQ2) | ~330 | Not Reported | Not Reported | Not Reported | Not Specified | [2] |
| BODIPY Analogue from Quinaldine (Ligand 2) | Varies with solvent | Varies with solvent | Not Reported | up to 5.7% | Multiple | [3] |
| BODIPY Analogue from Quinaldine (Complex 3) | Varies with solvent | Varies with solvent | Not Reported | up to 70.5% | Multiple | [3] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and application of these dyes. Below are representative experimental protocols for the synthesis of quinaldine derivatives and a common class of dyes derived from them.
General Synthesis of Quinaldine Derivatives
A convenient and efficient one-pot method for synthesizing quinaldine derivatives involves the reaction of aniline (B41778) derivatives with acetaldehyde (B116499).[4] This reaction is often carried out on the surface of neutral alumina (B75360) impregnated with hydrochloric acid under microwave irradiation, offering a solvent-free and environmentally friendly approach.[4]
Procedure:
-
A mixture of the aniline derivative (1.0 mmol) and acetaldehyde (2.4 mmol) is added to neutral alumina impregnated with hydrochloric acid.
-
The mixture is stirred for 5 minutes to ensure uniform mixing.
-
The reaction mixture is then irradiated in a microwave oven (e.g., 600 W) for a specified time.
-
After completion of the reaction, the product is extracted and purified using appropriate chromatographic techniques.
Synthesis of Symmetrical Monomethine Cyanine Dyes
Symmetrical monomethine cyanine dyes can be synthesized through the condensation of two heterocyclic quaternary salts.[1] One common method involves the reaction of sulfobetaines from N-alkylheterocyclic compounds with quaternary salts of 2- or 4-methyl heterocyclic compounds in the presence of a base like triethylamine.[1]
Procedure:
-
A sulfobetaine (B10348) derived from an N-alkylheterocyclic compound is mixed with a quaternary salt of a quinaldine derivative in a suitable solvent, such as pyridine.
-
Triethylamine is added to the mixture as a basic reagent.
-
The reaction mixture is heated at reflux for a specified period.
-
The resulting dye is then isolated and purified, often by recrystallization.
Reaction Pathways and Experimental Workflows
To visually represent the processes involved in quinaldine dye synthesis, the following diagrams illustrate a general synthetic pathway and an experimental workflow.
Caption: General synthetic pathway for cyanine dyes from aniline derivatives.
Caption: A typical experimental workflow for the synthesis and characterization of quinaldine-derived dyes.
References
A Comparative Performance Analysis of Quinaldine Sulfate and Other Quinoline Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic performance of Quinaldine (B1664567) sulfate (B86663) against other common quinoline (B57606) compounds. The information presented is based on available experimental data from established synthesis methodologies, offering insights into the reactivity, efficiency, and utility of these compounds as precursors in organic synthesis.
Executive Summary
Quinaldine sulfate, the salt of 2-methylquinoline (B7769805), presents a unique set of properties that influence its performance in organic synthesis, particularly in reactions requiring enhanced solubility in certain solvent systems. While classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions typically employ aniline (B41778) derivatives and carbonyl compounds to construct the quinoline core, quinaldine and its derivatives, including the sulfate salt, serve as valuable building blocks for more complex molecules, such as dyes and bioactive compounds. This guide focuses on a key application: the synthesis of quinophthalone dyes, to draw a performance comparison.
Data Presentation: A Comparative Look at Synthesis Performance
The following tables summarize quantitative data from various quinoline synthesis reactions. Direct comparative studies of this compound against other quinoline compounds under identical conditions are limited in the available literature. Therefore, this comparison is constructed from data on analogous reactions.
Table 1: Synthesis of Quinophthalone Dyes
This table compares the performance of Quinaldine and its sulfonic acid derivative (as a proxy for the sulfate) in the synthesis of quinophthalone, the precursor to Quinoline Yellow dyes. The reaction involves the condensation of the quinaldine derivative with phthalic anhydride (B1165640).
| Precursor | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Quinaldine | Solid-phase reaction with phthalic anhydride, gradual heating from 190-195°C to 215-220°C | 4-5 hours | 70-73% (of quinophthalone) | [1] |
| 2-Methyl-6-quinolinesulfonic acid sodium salt | Reaction with phthalic anhydride in dimethylformamide | 16 hours | Not explicitly stated for the quinophthalone, but the process is described as improving yield and quality of the final dye. | [2] |
Table 2: Performance of Classical Quinoline Synthesis Methods
This table provides a baseline for the synthesis of the quinoline core itself, showcasing typical yields for well-established methods that produce substituted and unsubstituted quinolines from simpler precursors. This data offers a broader context for the utility of various quinoline compounds in synthesis.
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | Quinoline | 84-91% | [3] |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde (B89634) | 2-Methylquinoline (Quinaldine) | 70-75% | [3] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline (Quinaldine) | 70% | [3][4] |
| Combes Synthesis | Aniline, Acetylacetone | 2,4-Dimethylquinoline | High | [5] |
Experimental Protocols
Detailed methodologies for the key syntheses are provided below to ensure reproducibility and facilitate further research.
Synthesis of Quinophthalone from Quinaldine (Solid-Phase Reaction)
This protocol is adapted from a patented method for producing quinoline yellow dye.[1]
-
Reactants:
-
Quinaldine (1.0 mol)
-
Phthalic anhydride (1.2 mol)
-
-
Procedure:
-
A mixture of quinaldine and phthalic anhydride is heated.
-
The temperature is gradually increased from 190-195°C to 215-220°C over a period of 4 to 5 hours.
-
During the heating, water mixed with some quinaldine is distilled off.
-
The reaction mass is then cooled to 100-120°C and dissolved in boiling acetic acid.
-
The hot solution is filtered, and the filtrate is cooled to allow the quinophthalone product to precipitate.
-
The precipitate is filtered, washed with acetic acid and then water, and dried.
-
Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
This is a representative protocol for synthesizing the parent compound of this compound.[3]
-
Reactants:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid
-
-
Procedure:
-
Aniline is reacted with crotonaldehyde in the presence of a strong acid catalyst like hydrochloric acid.
-
The reaction mixture is typically heated to drive the condensation and cyclization.
-
After the reaction is complete, the mixture is worked up by neutralization and extraction.
-
The crude product is purified by distillation to yield 2-methylquinoline.
-
Synthesis of 2-Methylquinoline (Quinaldine) via Friedländer Synthesis
An alternative high-yield synthesis of quinaldine.[3][4]
-
Reactants:
-
2-Aminobenzaldehyde
-
Acetone
-
Aqueous Sodium Hydroxide (B78521)
-
-
Procedure:
-
2-Aminobenzaldehyde is dissolved in acetone.
-
An aqueous solution of sodium hydroxide is added to catalyze the condensation.
-
The mixture is allowed to stand, during which the product crystallizes.
-
The crystals of 2-methylquinoline are collected by filtration and washed.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key synthetic pathways discussed in this guide.
Caption: Synthesis of Quinophthalone Dyes.
Caption: Classical Quinoline Synthesis Workflows.
Discussion and Conclusion
The performance of this compound in organic synthesis is intrinsically linked to its physical properties, most notably its increased solubility in certain media compared to its free base, quinaldine. In the synthesis of quinophthalone dyes, the use of a quinaldine derivative with a sulfonic acid group (akin to the sulfate salt) facilitates the reaction, suggesting that for certain applications, the salt form can be advantageous.[2] The solid-phase reaction with quinaldine itself provides a good yield, but the conditions are harsh.[1]
When considering the broader landscape of quinoline synthesis, the classical methods provide efficient routes to the core quinoline structure and its simple derivatives. The Doebner-von Miller and Friedländer syntheses, for instance, are high-yielding methods for producing quinaldine from basic starting materials.[3][4]
For researchers and drug development professionals, the choice of starting material will depend on the target molecule. If the goal is to synthesize a simple substituted quinoline, classical methods starting from anilines are often the most direct. However, when quinaldine or a derivative is the desired precursor for more complex structures, the use of this compound may offer process advantages, particularly in optimizing reaction conditions and potentially improving the quality of the final product. Further research into the direct comparative performance of this compound in a wider range of reactions is warranted to fully elucidate its synthetic utility.
References
- 1. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
- 2. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
A Comparative Review of the Efficacy and Safety of Common Fish Anesthetics
The use of anesthetics is crucial in fisheries research and aquaculture to immobilize fish for handling, transport, and surgical procedures, thereby minimizing stress, physical injury, and mortality.[1][2][3] The ideal anesthetic should provide rapid induction and recovery, possess a wide safety margin, and have minimal lasting physiological effects on the fish or safety concerns for the handler and the environment.[1] This guide provides a comparative overview of the efficacy and safety of several widely used fish anesthetics, including Tricaine Methanesulfonate (MS-222), Clove Oil (Eugenol), Metomidate (B1676513), and AQUI-S™, supported by experimental data.
Overview of Common Anesthetics
Tricaine Methanesulfonate (MS-222): MS-222 is one of the most widely used fish anesthetics and is the only one approved by the U.S. Food and Drug Administration (FDA) for use in food fish, although it requires a 21-day withdrawal period.[4][5] It acts by depressing the central nervous system.[1] Its efficacy is influenced by factors such as water temperature, pH, and fish species.[2]
Clove Oil and Eugenol (B1671780): Clove oil, and its active component eugenol, is a popular and cost-effective alternative to MS-222.[4][6] Considered a "generally regarded as safe" (GRAS) substance by the U.S. FDA, it is often favored for field research where withdrawal periods are impractical.[4] Eugenol acts as a central nervous system depressant.[2] AQUI-S™ is a commercial anesthetic where the active ingredient is eugenol.[7]
Metomidate: Metomidate is a non-barbiturate hypnotic drug that acts as a potent sedative and anesthetic.[8] It is known for preventing the cortisol stress response often seen with other anesthetics.[8][9] In Canada, it is registered for veterinary use with fish.[1] However, it may not produce deep surgical anesthesia and can cause involuntary muscle movements.[1]
Efficacy Comparison: Induction and Recovery
The effectiveness of a fish anesthetic is primarily judged by the time required to induce a desired level of anesthesia and the time taken for the fish to recover fully. These times are highly dependent on the anesthetic concentration, fish species, body size, and water temperature.[2][9][10]
Generally, higher concentrations lead to faster induction times but can also prolong recovery and increase the risk of mortality.[5][11] For instance, studies on Far Eastern catfish showed that as the concentration of both clove oil and MS-222 increased, the time to anesthesia decreased.[10] Similarly, in Hickory Shad, induction times for MS-222, 2-phenoxyethanol, and eugenol all decreased with increasing concentrations.[5] Water temperature also plays a significant role; lower temperatures tend to prolong both induction and recovery periods.[2][12][13]
Table 1: Comparison of Induction and Recovery Times for Common Anesthetics in Various Fish Species
| Anesthetic | Species | Concentration | Induction Time (min) | Recovery Time (min) | Reference |
| MS-222 | Red Pacu (Colossoma brachypomum) | 50-200 mg/L | ~8.5 | ~5.5 | [4] |
| Far Eastern Catfish (Silurus asotus) | 600 ppm | ~1.0 | >1.0 | [10] | |
| Zebrafish (Danio rerio) | 100 µg/mL | ~3.1 (non-buffered) | ~5.8 (non-buffered) | [14][15] | |
| Peruvian Grunt (Anisotremus scapularis) | 80 mg/L | < 6 | < 16 | [11] | |
| Rainbow Trout (Oncorhynchus mykiss) | 80 mg/L | ~1.3 | ~1.2 | [16] | |
| Clove Oil / Eugenol | Red Pacu (Colossoma brachypomum) | 50-200 mg/L | ~3.9 | ~9.5 | [4] |
| Far Eastern Catfish (Silurus asotus) | 500 ppm | ~1.0 | >1.0 | [10] | |
| Zebrafish (Danio rerio) | Not specified | ~2.0 | ~9.8 | [15] | |
| Peruvian Grunt (Anisotremus scapularis) | 20-60 mg/L | < 6 | < 16 | [11] | |
| Juvenile Chinook Salmon (O. tshawytscha) | 20 ppm | < 2.0 | Not specified | [6] | |
| AQUI-S™ | Various (Bluegill, Catfish, Trout, etc.) | 20 mg/L | ≤ 4.1 | ≤ 7.3 | [12] |
| White Seabass (Atractoscion nobilis) | 35-55 mg/L | Fast | Variable | [17] | |
| Rainbow Trout (Oncorhynchus mykiss) | 250 mg/L (25 mg/L eugenol) | ~1.3 | ~2.1 | [16] | |
| Metomidate | Adult Zebrafish (Danio rerio) | 6-10 mg/L | ~1.7 - 4.3 | ~5.6 - 10.4 | [18] |
| Atlantic Salmon (Salmo salar) | 1-10 mg/L | Effective | Faster than MS-222 | [1][8] | |
| Rainbow Trout (Oncorhynchus mykiss) | 6 mg/L | ~1.9 | ~5.0 | [16] |
Note: Induction and recovery times are averaged or approximated from the source data and can vary significantly based on experimental conditions.
Safety and Physiological Effects
Anesthetics are potential stressors themselves, capable of inducing a range of physiological changes.[1][3] An ideal agent minimizes these adverse effects.
MS-222: While effective, MS-222 is known to cause a stress response, including elevated plasma cortisol and glucose levels.[4][9] Anesthesia with MS-222 can also lead to hypoxia and respiratory acidosis if gill ventilation is not maintained.[1]
Clove Oil / Eugenol: Clove oil is often considered a safer alternative, though it can also induce physiological stress. Studies have shown elevations in blood glucose and a significant drop in blood oxygen levels, similar to MS-222.[4] Recovery can be prolonged compared to MS-222, potentially due to the lipophilic nature of eugenol causing it to be retained in fatty tissues.[4][13] Some studies indicate that fish anesthetized with eugenol may be more likely to react to painful stimuli than those treated with MS-222.[4]
Metomidate: A key advantage of metomidate is its ability to suppress the cortisol stress response during handling and anesthesia.[8][9] However, it may not provide sufficient analgesia for surgical procedures and can cause muscle twitching, making it more suitable for sedation and non-painful procedures.[1][18]
AQUI-S™: As a eugenol-based anesthetic, AQUI-S shares many properties with clove oil. It is generally effective with a wide margin of safety, though some studies have noted prolonged recovery times and low safety margins for extended exposures in certain species like lumpfish.[13][17]
Table 2: Comparison of Physiological Effects of Common Anesthetics
| Anesthetic | Primary Advantages | Primary Disadvantages | Physiological Effects | Reference |
| MS-222 | FDA approved for food fish; reliable and consistent.[4][18] | 21-day withdrawal period; can elevate stress hormones.[4][9] | Elevates blood glucose and cortisol; can cause hypoxia and acidosis.[1][4] | |
| Clove Oil / Eugenol | Inexpensive; no withdrawal period (GRAS); rapid induction.[4][6] | Prolonged recovery; variable efficacy; may not provide sufficient analgesia.[4][15] | Elevates blood glucose; causes significant drop in blood pO2.[4] | |
| Metomidate | Suppresses cortisol stress response; wide safety margin.[1][9] | May not provide deep surgical anesthesia; can cause muscle spasms.[1] | Prevents plasma cortisol increase during stress; minimal effect on cardiovascular function.[8] | |
| AQUI-S™ | 0-day withdrawal potential; effective for sedation.[16][17] | Prolonged recovery in some cases; low safety margin for long exposures in some species.[13] | Similar to Clove Oil; can reduce stress responses compared to non-sedated fish.[19] |
Experimental Protocols and Visualizations
Understanding the methodology behind efficacy and safety studies is critical for interpreting the data. Below are a representative experimental protocol and diagrams illustrating the workflow and key anesthetic characteristics.
Representative Experimental Protocol (Adapted from studies on Zebrafish and Red Pacu)[4][14]
-
Animal Holding: Fish (e.g., adult zebrafish, Danio rerio, or red pacu, Colossoma brachypomum) are acclimated in holding tanks for a minimum of two weeks. Water quality parameters (temperature, pH, dissolved oxygen) are maintained at optimal levels and monitored daily.[19] Fish are typically fasted for 12-24 hours before experiments to prevent regurgitation and limit nitrogenous waste excretion.[19]
-
Anesthetic Preparation: Stock solutions of anesthetics are prepared. For example, MS-222 is dissolved in water and buffered with sodium bicarbonate to maintain a neutral pH.[19] Clove oil/eugenol is often first dissolved in ethanol (B145695) to facilitate mixing in water.[1]
-
Anesthetic Induction: Individual fish are placed in an anesthetic bath containing a specific concentration of the agent. The time to reach different stages of anesthesia is recorded. Key indicators include:
-
Physiological Monitoring: During anesthesia, parameters like respiratory rate (opercular beats per minute) and heart rate may be monitored.[19] For terminal studies, blood samples are taken to analyze stress indicators like cortisol and glucose.[4]
-
Recovery: After a set exposure time or upon reaching the desired anesthetic plane, fish are transferred to a tank with fresh, well-aerated, anesthetic-free water.[20] The time to regain equilibrium and resume normal swimming behavior is recorded as the recovery time.[14][20]
-
Post-Recovery Observation: Fish are monitored for a period (e.g., 24-48 hours) post-procedure to assess for any delayed mortality or adverse behavioral changes.[18]
Visualizations
References
- 1. ccac.ca [ccac.ca]
- 2. Fishery Anesthetics in Aquaculture Products: Safety Concerns and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Efficacy of MS-222 (Tricaine Methanesulfonate) and Clove Oil (Eugenol) in Red Pacu (Colossoma brachypomum) - IAAAM_Archive - VIN [vin.com]
- 5. academic.oup.com [academic.oup.com]
- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 10. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Tricaine (MS-222) and Eugenol for Sedation of Peruvian Grunt Anisotremus scapularis [mdpi.com]
- 12. usgs.gov [usgs.gov]
- 13. Anaesthetic efficacy of Aqui-S, Benzoak, and MS-222 on lumpfish (Cyclopterus lumpus) fries. Impact from temperature, salinity, and fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fws.gov [fws.gov]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigarra.up.pt [sigarra.up.pt]
A Researcher's Guide to Validating Analytical Methods for Quinaldine Sulfate Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients and other chemical compounds is fundamental to ensuring product quality, safety, and efficacy. Quinaldine (B1664567) sulfate (B86663), a compound with various applications, including as an anesthetic in aquaculture, requires robust analytical methods for its accurate measurement. This guide provides an objective comparison of four common analytical techniques for the quantification of Quinaldine sulfate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method is a critical decision that depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, the expected concentration range of the analyte, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, UV-Vis Spectrophotometry, and LC-MS/MS for the quantification of this compound and related compounds.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (Range) | 0.1 - 20 µg/mL (for Quinoline) | 0.1 - 1.0 mg/L (for Quinoline) | Typically 1-2 orders of magnitude | 1 - 1000 ng/L (for various pharmaceuticals) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90.6 - 98.9% (for Quinoline) | 82.9 - 92.0% (for Quinoline) | Typically 98 - 102% | 95 - 108% (for various pharmaceuticals) |
| Precision (%RSD) | 0.40 - 2.14% (for Quinoline) | 1.4 - 3.8% (for Quinoline) | < 2% | < 15% |
| Limit of Detection (LOD) | 0.1 µg/mL (for Quinoline) | 0.1 mg/kg (for Quinoline) | Dependent on molar absorptivity | 0.15 - 12.46 ng/L (for various pharmaceuticals) |
| Limit of Quantification (LOQ) | Not specified | Not specified | Dependent on molar absorptivity | 1 - 50 ng/L (for various pharmaceuticals) |
Note: Data for HPLC and GC-MS are based on the analysis of Quinoline (B57606), a closely related compound. Data for LC-MS/MS is based on the analysis of various pharmaceuticals in water samples, indicating the typical performance of the technique for trace analysis. Data for UV-Vis Spectrophotometry represents generally accepted performance criteria.
Experimental Workflows and Method Validation
A crucial aspect of ensuring the reliability of analytical data is the adherence to a systematic workflow for method validation. The following diagram illustrates the key stages involved in this process.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using HPLC, GC-MS, UV-Vis Spectrophotometry, and LC-MS/MS. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific sample matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% orthophosphoric acid. The exact composition should be optimized for best peak shape and separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: Determined by scanning a standard solution for maximum absorbance (e.g., around 236 nm or 317 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for volatile and thermally stable compounds. Quinaldine, the free base of this compound, is amenable to GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or Toluene (GC grade)
-
Sodium hydroxide (B78521) solution
-
Quinaldine reference standard
Procedure:
-
Sample Preparation (for this compound):
-
Dissolve the sample in water.
-
Make the solution alkaline with sodium hydroxide to convert this compound to the free base, quinaldine.
-
Extract the quinaldine into an organic solvent like toluene.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Standard Solution Preparation: Prepare a stock solution of quinaldine in the extraction solvent. Prepare calibration standards by serial dilution.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Analysis: Inject the standards and samples. Identify quinaldine by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of compounds that absorb ultraviolet or visible light.
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
0.1 N Sulfuric acid
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a standard solution of this compound in 0.1 N sulfuric acid. Scan the solution from 200 to 400 nm to determine the wavelength(s) of maximum absorbance (reported to be around 236 nm and 317 nm).
-
Standard Solution Preparation: Prepare a stock solution of this compound in 0.1 N sulfuric acid. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in 0.1 N sulfuric acid and dilute as necessary.
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Use 0.1 N sulfuric acid as the blank.
-
Measure the absorbance of the standard solutions and construct a calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard and Sample Preparation: Prepare stock and working standard solutions in a suitable solvent. For complex matrices like biological fluids or environmental samples, a sample extraction and clean-up step (e.g., solid-phase extraction) is typically required.
-
LC-MS/MS Conditions:
-
LC Gradient: Develop a gradient elution program to separate this compound from matrix components.
-
MS/MS Parameters: Optimize the mass spectrometer parameters, including ionization mode (e.g., electrospray ionization in positive mode), precursor ion, and product ions for Multiple Reaction Monitoring (MRM).
-
-
Analysis: Inject standards to generate a calibration curve. Inject the prepared samples to quantify this compound based on the peak area of the specific MRM transition.
Logical Relationships in Method Selection
The choice of the most suitable analytical method involves a careful consideration of various factors. The following diagram illustrates the logical relationships guiding this decision-making process.
Safety Operating Guide
Proper Disposal of Quinaldine Sulfate: A Guide for Laboratory Professionals
The following provides comprehensive guidance on the proper disposal procedures for quinaldine (B1664567) sulfate (B86663), ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Quinaldine sulfate is classified as a hazardous substance and requires careful handling at all times.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage and skin irritation.[1][2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[3]
-
Skin Protection: Impervious gloves and protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: A dust respirator should be worn, especially when handling the powder form, to avoid inhalation.[1]
Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid generating dust.[1] Combustible dust clouds may form and create an explosion hazard in the presence of an ignition source.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Use dry clean-up methods such as sweeping or vacuuming. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Alternatively, dampen the material with water to prevent dust from becoming airborne before sweeping.[1]
-
Place the collected material into a suitable, sealed container labeled for hazardous waste disposal.[1][3]
-
-
Major Spills:
Regulatory Framework for Disposal
The disposal of this compound is governed by stringent environmental regulations. All waste must be managed in accordance with local, state, and federal laws.[1] In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[5][6] Waste generators are legally responsible for determining if their waste is hazardous and ensuring its proper management and disposal.[5]
Key Regulatory Principles:
-
Do Not Dispose in Drains: this compound should not be disposed of down the sink or into any sewer system.[1][7]
-
Professional Disposal: Disposal must be conducted through a licensed and certified hazardous waste management facility.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
Step-by-Step Disposal Procedures
-
Waste Collection and Segregation:
-
Collect all waste material containing this compound, including contaminated PPE and spill cleanup debris, in a designated waste container.
-
Ensure the waste is not mixed with incompatible materials. Quinaldine can react exothermically with acids and may be incompatible with isocyanates, peroxides, and other reactive compounds.[8]
-
-
Containerization:
-
Use a container that is chemically compatible, durable, and can be securely sealed.
-
The container must be in good condition, free from leaks or damage.
-
Keep the container closed at all times except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
Identify the contents as "this compound Waste."
-
Include the full chemical name and any associated hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from heat and ignition sources.[4]
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
If an EHS department is not available, consult a certified waste management authority to arrange for transport and disposal.[1]
-
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.[9]
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (such as water) at least three times.[9]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
Deface Label: Completely remove or deface the original label on the container to prevent misuse.[9]
-
Final Disposal: After proper decontamination, the container can typically be disposed of as regular laboratory glass or plastic waste.[9]
Quantitative Data and Hazard Profile
The table below summarizes key quantitative and qualitative data for this compound.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₀H₉N · H₂SO₄ | [1][2] |
| CAS Number | 655-76-5 | [2][3] |
| Molecular Weight | 241.27 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaled | [2] |
| Physical Appearance | Crystalline solid | [1] |
| Combustibility | Combustible solid. Dusts may form an explosive mixture with air. Combustion products include carbon oxides, nitrogen oxides, and sulfur oxides. | [1] |
| Solubility | Does not mix well with water. | [1] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Methylquinoline sulfate | C10H11NO4S | CID 12215443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. acs.org [acs.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Quinaldine Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Quinaldine sulfate (B86663). This guide provides immediate and essential safety protocols, operational plans for handling and disposal, and detailed personal protective equipment (PPE) recommendations to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Quinaldine sulfate is a hazardous substance that can cause serious eye damage, skin irritation, and respiratory irritation.[1] It is also harmful if inhaled or swallowed.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye damage.[1] |
| Skin Protection | Gloves: Chemically resistant gloves. While specific permeation data for this compound is limited, Nitrile or Neoprene gloves are recommended based on their broad resistance to a variety of chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated. Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemically resistant coveralls are advised. | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved air-purifying respirator with a P100 particulate filter is recommended.[2][3] In situations where vapors may also be present, a combination cartridge for organic vapors and particulates may be necessary.[1][4] | Protects the respiratory system from irritation and harm upon inhalation of dust particles.[1] |
Operational Plan for Handling and Storage
Safe Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling and before leaving the laboratory.
-
Preventing Dust Formation: Use procedures that minimize the generation of dust. For example, carefully scoop or pour the solid instead of shaking it.
Storage Requirements:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action during an emergency is critical to minimizing harm.
Spill Cleanup Protocol:
A minor spill of this compound should be handled by trained personnel following these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust. If necessary, lightly dampen the material with water to prevent it from becoming airborne.
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Regulations: Dispose of all waste in accordance with all applicable local, state, and federal environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Quantitative Data
The following table summarizes available toxicity data for this compound. This information underscores the importance of the safety precautions outlined in this guide.
| Toxicity Data | Value | Species |
| Oral LD50 | 456 mg/kg | Rat[3] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.
Visual Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
Caption: Workflow for a minor chemical spill response.
Caption: Logic for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
